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  • Product: 3-Bromo-2,2-bis(bromomethyl)propyl acetate
  • CAS: 3580-97-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propyl acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Structurally Rich Building Block 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a polyhalogenated organic compound, presents a unique molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structurally Rich Building Block

3-Bromo-2,2-bis(bromomethyl)propyl acetate, a polyhalogenated organic compound, presents a unique molecular architecture of significant interest in synthetic chemistry. Characterized by a central quaternary carbon atom bonded to three bromomethyl groups and an acetoxypropyl moiety, this molecule offers multiple reactive sites. Its structural complexity and the presence of multiple bromine atoms make it a valuable precursor and intermediate in the synthesis of a variety of more complex molecules, particularly in the field of materials science as a reactive flame retardant. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field.

Physicochemical Properties

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a solid at room temperature with a molecular formula of C₇H₁₁Br₃O₂ and a molecular weight of approximately 366.87 g/mol .[1][2] Key physicochemical data are summarized in the table below.

PropertyValueSource(s)
CAS Number 3580-97-0[3][4]
Molecular Formula C₇H₁₁Br₃O₂[1][2]
Molecular Weight 366.87 g/mol [1][2]
Physical Form Solid[1][2]
Purity (typical) 97%[2][3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Purification

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is intrinsically linked to the bromination of pentaerythritol (C(CH₂OH)₄). The reaction typically proceeds in a stepwise manner, with the formation of brominated pentaerythritol intermediates. A common precursor to the target molecule is 3-Bromo-2,2-bis(bromomethyl)propanol.

The overall synthetic pathway can be conceptualized as follows:

Synthesis Pentaerythritol Pentaerythritol TBNPA 3-Bromo-2,2-bis(bromomethyl)propanol Pentaerythritol->TBNPA Bromination Target 3-Bromo-2,2-bis(bromomethyl)propyl acetate TBNPA->Target Acetylation

Figure 1: Conceptual synthetic pathway to 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

A detailed experimental protocol for a related synthesis of the precursor, tribromoneopentyl alcohol, involves the reaction of pentaerythritol with liquid bromine in the presence of sulfur and acetic acid.[5] The reaction is carefully temperature-controlled, followed by an alcoholysis step to yield the desired alcohol.[5] The final acetylation step to produce the target compound would typically involve reacting 3-Bromo-2,2-bis(bromomethyl)propanol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base.

Proposed Experimental Protocol for Synthesis:

  • Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol: This precursor can be synthesized from pentaerythritol. A reported method involves reacting pentaerythritol with hydrobromic acid and a phase transfer catalyst.

  • Acetylation: To a solution of 3-Bromo-2,2-bis(bromomethyl)propanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add an equimolar amount of a base (e.g., triethylamine, pyridine).

  • Cool the mixture in an ice bath and add acetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments:

  • A singlet corresponding to the methyl protons of the acetate group.

  • A singlet corresponding to the methylene protons of the acetoxypropyl group.

  • A singlet corresponding to the six equivalent protons of the three bromomethyl groups.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show signals for:

  • The methyl carbon of the acetate group.

  • The carbonyl carbon of the acetate group.

  • The methylene carbon of the acetoxypropyl group.

  • The quaternary carbon.

  • The three equivalent methylene carbons of the bromomethyl groups.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum would likely exhibit characteristic absorption bands for:

  • C-H stretching vibrations of the alkyl groups.

  • A strong C=O stretching vibration for the ester carbonyl group.

  • C-O stretching vibrations for the ester linkage.

  • C-Br stretching vibrations.

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of three bromine atoms. The molecular ion peak [M]⁺ would be observed, along with fragmentation patterns corresponding to the loss of bromine atoms, the acetoxy group, and other fragments.

Reactivity and Mechanistic Insights

The reactivity of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is dominated by the presence of the three primary alkyl bromide functionalities and the ester group.

Nucleophilic Substitution:

The carbon atoms of the bromomethyl groups are electrophilic and susceptible to nucleophilic attack. The molecule can undergo Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and cyanides, leading to the displacement of the bromide ions. The sterically hindered neopentyl-like core may influence the rate of these substitution reactions.

Reactivity Start 3-Bromo-2,2-bis(bromomethyl)propyl acetate Product Substituted Product Start->Product Sₙ2 Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Product

Figure 2: General scheme for nucleophilic substitution reactions.

Studies on the reactivity of bromoacetyl groups with thiols indicate that the reaction is pH-dependent, with faster rates at higher pH values.[6] This suggests that the reactivity of 3-Bromo-2,2-bis(bromomethyl)propyl acetate with nucleophiles can be tuned by adjusting the reaction conditions.

Hydrolysis:

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-Bromo-2,2-bis(bromomethyl)propanol and acetic acid.

Applications in Materials Science

The primary application of 3-Bromo-2,2-bis(bromomethyl)propyl acetate and its derivatives is as a reactive flame retardant .[7][8] The high bromine content contributes to its flame retardant properties. As a reactive flame retardant, it can be chemically incorporated into a polymer backbone during polymerization. This covalent bonding prevents the flame retardant from leaching out of the polymer matrix over time, leading to more durable and safer materials.

It is particularly useful in the production of flame-retardant polymers such as polyurethanes, polyesters, and epoxy resins. These materials find applications in electronics, construction materials, and textiles where stringent fire safety standards are required.

Safety and Handling

3-Bromo-2,2-bis(bromomethyl)propyl acetate is an irritant. Safety data indicates that it can cause skin and eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a highly functionalized molecule with significant potential as a building block in organic synthesis and as a reactive flame retardant in materials science. Its synthesis from the readily available starting material pentaerythritol makes it an accessible compound for research and development. While experimental spectroscopic data remains to be fully documented in the public domain, its predicted analytical characteristics provide a solid foundation for its identification and characterization. Further research into its reactivity and applications is warranted to fully explore the potential of this versatile chemical.

References

  • Google Patents. EP0325788B1 - 3,3'-oxy-bis([2,2'-di(bromomethyl)]) propanoic acid derivates, processes for their preparation and their use as flame retardant agents.
  • Google Patents. US20150322252A1 - Flame retardant polymer compositions.
  • Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 103–113. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic profile of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. It is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic profile of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this highly functionalized brominated compound.

Introduction and Core Chemical Identity

3-Bromo-2,2-bis(bromomethyl)propyl acetate, with CAS Number 3580-97-0, is a tribrominated organic compound featuring an acetate ester functional group. Its structure is characterized by a neopentyl-like core, where a central quaternary carbon is bonded to three bromomethyl groups and a methylene group that is part of the propyl acetate chain. The high bromine content and the presence of a reactive ester group make this molecule a subject of interest as a chemical intermediate and potentially as a reactive flame retardant.

This guide will delve into the intricacies of its molecular architecture, outline a robust synthetic pathway, provide a detailed analysis of its expected spectroscopic signatures, and discuss its potential applications, particularly in the realm of polymer chemistry.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of 3-Bromo-2,2-bis(bromomethyl)propyl acetate are fundamental to understanding its reactivity and potential applications.

Structural Formula and Nomenclature
  • IUPAC Name: [3-bromo-2,2-bis(bromomethyl)propyl] acetate

  • CAS Number: 3580-97-0

  • Molecular Formula: C₇H₁₁Br₃O₂

  • Molecular Weight: 366.87 g/mol [1]

  • Canonical SMILES: CC(=O)OCC(CBr)(CBr)CBr

  • InChI Key: HNKJDSDREJCMHR-UHFFFAOYSA-N

The molecule's core is a propane chain with extensive bromine substitution. The acetate group is attached to one of the primary carbons, while the other end of the propane chain and the two substituents on the central carbon are bromomethyl groups.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; O1 [label="O", pos="4.5,0!"]; C4 [label="C", pos="6,0!"]; O2 [label="O", pos="7,1!"]; C5 [label="C", pos="7.5,-1!"];

C1_Br1 [label="Br", pos="-1,1!"]; C1_Br2 [label="Br", pos="-1,-1!"]; C2_Br3 [label="Br", pos="1.5,1.5!"]; C2_Br4 [label="Br", pos="1.5,-1.5!"];

H1 [label="H", pos="0.3, -0.5!"]; H2 [label="H", pos="-0.3, -0.5!"]; H3 [label="H", pos="2.7, -0.5!"]; H4 [label="H", pos="3.3, -0.5!"]; H5 [label="H", pos="7.2, -1.5!"]; H6 [label="H", pos="7.8, -1.5!"]; H7 [label="H", pos="7.5, -0.5!"];

C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- O2; C4 -- C5;

C1 -- C1_Br1; C1 -- C1_Br2; C2 -- C2_Br3; C2 -- C2_Br4;

C1 -- H1; C1 -- H2; C3 -- H3; C3 -- H4; C5 -- H5; C5 -- H6; C5 -- H7; }

2D representation of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.
Physicochemical Data
PropertyValueSource
Physical Form Solid or lump or liquid
Purity Typically ≥97%
Storage Temperature Sealed in dry, 2-8°C

Synthesis Protocol: A Self-Validating System

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate can be efficiently achieved through the acetylation of its precursor alcohol, 3-bromo-2,2-bis(bromomethyl)propanol (also known as tribromoneopentyl alcohol, TBNPA). This two-step conceptual synthesis starts from the readily available pentaerythritol.

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

The synthesis of TBNPA from pentaerythritol is a well-established process. The following protocol is adapted from documented procedures.[2]

Reaction Scheme:

Pentaerythritol → 3-Bromo-2,2-bis(bromomethyl)propanol

Materials:

  • Pentaerythritol

  • Acetic acid

  • Bromine

  • Sulfur powder

  • Methanol

  • Sodium carbonate solution (10%)

  • n-Pentane

Procedure:

  • To a reaction vessel equipped with a stirrer, dropping funnel, and condenser, add pentaerythritol, sulfur powder, and acetic acid.

  • With stirring, add liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.

  • After the addition is complete, slowly heat the reaction mixture to 120°C and maintain for 6 hours.

  • Cool the mixture to 80°C and remove acetic acid and hydrobromic acid by distillation under reduced pressure.

  • Add methanol to the residue and reflux at 80°C for 2 hours to perform alcoholysis.

  • Distill off methanol and methyl acetate under reduced pressure.

  • Cool the residue to 50°C and add water. Neutralize the system to a pH of 7.0-8.0 with a 10% sodium carbonate solution.

  • Add n-pentane and stir for 30 minutes, then separate the organic phase.

  • Cool the organic phase to 0°C to precipitate the product.

  • Filter the white crystals, wash with cold n-pentane, and dry under vacuum to yield 3-Bromo-2,2-bis(bromomethyl)propanol.

Causality Behind Experimental Choices:

  • Sulfur and Bromine: This combination generates hydrobromic acid in situ, which is the brominating agent.

  • Acetic Acid: Serves as a solvent that can withstand the reaction temperatures.

  • Methanolysis: The reaction with methanol is to hydrolyze any acetate esters that may have formed back to the alcohol.

  • Neutralization and Extraction: These steps are crucial for removing acidic byproducts and isolating the desired alcohol.

Step 2: Acetylation of TBNPA to 3-Bromo-2,2-bis(bromomethyl)propyl acetate

The final step is the esterification of the synthesized TBNPA. Acetylation of primary alcohols is a high-yielding and straightforward reaction.

Reaction Scheme:

3-Bromo-2,2-bis(bromomethyl)propanol + Acetic Anhydride → 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propanol (from Step 1)

  • Acetic anhydride

  • A suitable base catalyst (e.g., pyridine or triethylamine)

  • A suitable solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 3-Bromo-2,2-bis(bromomethyl)propanol in anhydrous dichloromethane in a reaction flask.

  • Add a catalytic amount of triethylamine.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental choices:

  • Acetic Anhydride: A highly reactive and efficient acetylating agent.

  • Triethylamine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Dichloromethane: A common, inert solvent for this type of reaction.

  • Aqueous Workup: Essential for removing the catalyst and any unreacted acetic anhydride.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

Pentaerythritol -> TBNPA [label=" Bromination\n (HBr/Acetic Acid)"]; TBNPA -> Target [label=" Acetylation\n (Acetic Anhydride)"];

Pentaerythritol [label="Pentaerythritol"]; TBNPA [label="3-Bromo-2,2-bis(bromomethyl)propanol"]; Target [label="3-Bromo-2,2-bis(bromomethyl)propyl acetate", fillcolor="#EA4335"]; }

Synthetic pathway to the target compound.

Spectroscopic Profile

Due to the lack of publicly available experimental spectra for 3-Bromo-2,2-bis(bromomethyl)propyl acetate, the following sections provide predicted spectroscopic data based on the known principles of NMR, IR, and Mass Spectrometry for analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.0-4.2Singlet2H-CH₂-O-
~3.5-3.7Singlet6H-CH₂Br
~2.1Singlet3HCH₃-C(=O)-

Justification:

  • The methylene protons adjacent to the ester oxygen (-CH₂-O-) are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom.

  • The six equivalent protons of the three bromomethyl groups (-CH₂Br) will appear as a single peak, shifted downfield due to the electron-withdrawing effect of the bromine atoms. The typical range for such protons is δ 3.4–4.7 ppm.[3]

  • The methyl protons of the acetate group (CH₃-C(=O)-) will be a singlet in the typical region for acetyl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insight into the carbon framework.

Predicted Chemical Shift (ppm)Assignment
~170C=O (ester carbonyl)
~65-70-CH₂-O-
~45-50Quaternary Carbon
~30-35-CH₂Br
~20-25CH₃- (acetate)

Justification:

  • The ester carbonyl carbon is the most deshielded and will appear significantly downfield.

  • The methylene carbon attached to the ester oxygen will be in the typical range for such carbons.

  • The central quaternary carbon will be a unique signal.

  • The three equivalent bromomethyl carbons will give a single peak, shifted downfield by the attached bromine.

  • The acetate methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Functional Group
~1740-1750C=O stretch (ester)
~1230-1240C-O stretch (ester)
~2850-3000C-H stretch (aliphatic)
~600-700C-Br stretch

Justification:

  • The strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The C-O stretching vibration of the ester is also a characteristic peak.

  • The C-H stretching of the methyl and methylene groups will be present in their usual region.

  • The carbon-bromine bond will show a stretching vibration in the fingerprint region.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a tribrominated compound.

Key Features:

  • Molecular Ion Peak ([M]⁺): Due to the presence of three bromine atoms, the molecular ion will appear as a quartet of peaks with m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The approximate intensity ratio of these peaks will be 1:3:3:1.

  • Fragmentation: Common fragmentation pathways would involve the loss of:

    • A bromine radical (•Br).

    • A bromomethyl radical (•CH₂Br).

    • The acetoxy group.

    • Cleavage of the C-C bonds in the neopentyl core.

Potential Applications in Drug Development and Materials Science

The highly functionalized nature of 3-Bromo-2,2-bis(bromomethyl)propyl acetate suggests its primary utility as a chemical intermediate in the synthesis of more complex molecules. The three bromine atoms provide multiple sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The most prominent potential application is as a reactive flame retardant . Brominated compounds are well-known for their flame retardant properties.[4] When incorporated into polymers, such as polyurethane foams, they can be chemically bonded into the polymer matrix via reactions involving the ester group (e.g., transesterification) or after conversion of the bromides to other reactive moieties. This covalent bonding prevents the flame retardant from leaching out over time, which is a significant advantage over additive flame retardants.[5] The high bromine content of this molecule would contribute to its efficiency as a flame retardant.

Safety and Handling

3-Bromo-2,2-bis(bromomethyl)propyl acetate is an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.

Conclusion

References

  • Semantic Scholar. (2024). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials. Retrieved January 22, 2026, from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a valuable intermediate in the development of specialty polymers and flame-retardant materia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a valuable intermediate in the development of specialty polymers and flame-retardant materials. The document details a robust two-step synthetic pathway, commencing with the tribromination of pentaerythritol to yield the key intermediate, 3-Bromo-2,2-bis(bromomethyl)propanol. The subsequent acetylation of this alcohol to the final acetate product is then described in detail. This guide is intended for researchers, scientists, and professionals in drug development and material science, offering not just procedural steps but also the underlying chemical principles and mechanistic insights to ensure reproducible and scalable synthesis. Each step is supported by established chemical literature and safety protocols, ensuring a self-validating and reliable experimental design.

Introduction and Strategic Importance

3-Bromo-2,2-bis(bromomethyl)propyl acetate, with CAS Number 3580-97-0, is a highly functionalized organic molecule.[1][2] Its neopentyl core structure, substituted with three bromine atoms and an acetate group, imparts unique properties that are highly sought after in materials science. The high bromine content makes it an excellent candidate for use as a reactive flame retardant intermediate.[3] When incorporated into polymer backbones, it can significantly enhance the fire-resistant properties of the resulting material. Furthermore, the acetate group can be hydrolyzed to regenerate the alcohol, or the bromine atoms can serve as reactive sites for further chemical transformations, making it a versatile building block in organic synthesis.[4]

This guide focuses on a reliable and well-documented synthetic route that is amenable to laboratory-scale production and offers a foundation for potential scale-up.

The Two-Step Synthesis Pathway: A Strategic Overview

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is most effectively achieved through a two-step process. This approach allows for the isolation and purification of the key intermediate, 3-Bromo-2,2-bis(bromomethyl)propanol, ensuring a high-purity final product.

Synthesis_Pathway Pentaerythritol Pentaerythritol Intermediate 3-Bromo-2,2-bis(bromomethyl)propanol Pentaerythritol->Intermediate Step 1: Bromination FinalProduct 3-Bromo-2,2-bis(bromomethyl)propyl acetate Intermediate->FinalProduct Step 2: Acetylation Bromination_Workflow A Charge Reactor with Pentaerythritol, Sulfur, and Acetic Acid B Add Bromine (T < 50 °C) A->B C Heat to 120 °C for 6 hours B->C D Distill off Acids C->D E Methanolysis (80 °C, 2h) D->E F Distill off Methanol/Methyl Acetate E->F G Neutralization (Na₂CO₃) F->G H Pentane Extraction G->H I Crystallization (0 °C) H->I J Filter and Dry I->J

Caption: Experimental workflow for the synthesis of the intermediate.

Step 2: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

The final step involves the esterification of the hydroxyl group of 3-Bromo-2,2-bis(bromomethyl)propanol with an acetylating agent.

Mechanistic Considerations: Fischer-Steglich Esterification Principles

The acetylation of a sterically hindered neopentyl alcohol like 3-Bromo-2,2-bis(bromomethyl)propanol can be challenging under standard Fischer esterification conditions (acid catalyst and acetic acid). A more effective approach involves the use of a more reactive acetylating agent such as acetic anhydride, often in the presence of a mild base catalyst.

The reaction with acetic anhydride proceeds via nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride. A base, such as sodium bicarbonate, can act as a catalyst by deprotonating the alcohol, increasing its nucleophilicity.

Experimental Protocol

This protocol is a general procedure for the acetylation of hindered alcohols and should be optimized for this specific substrate.

Materials:

ReagentMolar Mass ( g/mol )Assumed QuantityMolesEquivalents
3-Bromo-2,2-bis(bromomethyl)propanol324.8410.0 g0.0311.0
Acetic Anhydride102.094.7 g (4.4 mL)0.0461.5
Sodium Bicarbonate84.010.52 g0.0060.2
Dichloromethane (DCM)84.9350 mL--

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-Bromo-2,2-bis(bromomethyl)propanol in dichloromethane.

  • Add sodium bicarbonate to the solution.

  • With stirring, add acetic anhydride dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Characterization of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Due to the limited availability of public experimental spectral data for the final product, the following are expected characteristics based on its structure and data from analogous compounds.

  • Physical Form: Solid or lump or liquid. [1]* ¹H NMR: The spectrum is expected to show a singlet for the acetate methyl protons around δ 2.1 ppm, and a singlet for the methylene protons adjacent to the acetate group shifted downfield from the corresponding signal in the starting alcohol. The signals for the bromomethyl groups are expected to be largely unaffected.

  • ¹³C NMR: The spectrum should show a new carbonyl carbon signal for the acetate group around 170 ppm, and a signal for the acetate methyl group. The carbon of the methylene attached to the acetate will be shifted downfield.

  • IR Spectroscopy: The spectrum will be characterized by the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad O-H stretching band from the starting alcohol.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak with the characteristic isotopic pattern of a tribrominated compound. The fragmentation pattern is expected to include the loss of an acetyl group and successive losses of bromine atoms.

Acetylation_Workflow A Dissolve Alcohol in DCM B Add Sodium Bicarbonate A->B C Add Acetic Anhydride B->C D Stir at Room Temp (12-24h) C->D E Quench with NaHCO₃ (aq) D->E F Workup: Separate, Wash, Dry E->F G Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for the acetylation step.

Safety and Handling

  • Pentaerythritol: Generally considered low hazard.

  • Sulfur Powder: Flammable solid. Avoid creating dust.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme caution in a well-ventilated fume hood.

  • 3-Bromo-2,2-bis(bromomethyl)propanol: Harmful if swallowed. Causes skin and eye irritation.

  • Acetic Anhydride: Corrosive and flammable. Reacts violently with water.

  • Dichloromethane: Volatile and a suspected carcinogen.

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate: Causes skin and eye irritation. [5] Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has outlined a comprehensive and reliable two-step synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. By providing detailed experimental protocols, mechanistic insights, and characterization guidance, this document serves as a valuable resource for chemists in both academic and industrial settings. The strategic importance of this molecule as a flame-retardant intermediate and a versatile synthetic building block underscores the value of a well-documented and reproducible synthetic pathway. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this important chemical compound.

References

  • Google Patents.
  • Jiuan Chemical. All You Need to Know About Dibromo Neopentyl Glycol. [Link]

  • Google Patents.

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Exploratory

physical properties of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,2-bis(bromomethyl)propyl acetate Introduction 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a complex halogenated ester, represents a class of organic mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Introduction

3-Bromo-2,2-bis(bromomethyl)propyl acetate, a complex halogenated ester, represents a class of organic molecules with significant potential in synthetic chemistry and materials science. Its multifunctional structure, featuring three bromine atoms and an acetate group, makes it a valuable intermediate for introducing polyfunctionalized fragments into larger molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, grounded in available technical data. Understanding these properties is a critical first step in its safe handling, application, and the design of novel synthetic pathways.

Chemical Identity and Molecular Structure

Accurate identification is paramount for both regulatory compliance and experimental reproducibility. The compound is systematically named and cataloged under several international identifiers.

IdentifierValueSource
IUPAC Name [3-bromo-2,2-bis(bromomethyl)propyl] acetate[1]
CAS Number 3580-97-0[1][2][3][4]
Molecular Formula C₇H₁₁Br₃O₂[1][2][3][4]
Molecular Weight 366.87 g/mol [1][2][4]
Canonical SMILES CC(=O)OCC(CBr)(CBr)CBr[1]
InChI InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3[1]
InChIKey HNKJDSDREJCMHR-UHFFFAOYSA-N[1][2]

The structural arrangement, characterized by a central quaternary carbon bonded to two bromomethyl groups, a bromomethyl group, and an acetoxypropyl chain, is visualized below.

Caption: 2D Molecular Structure of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are essential for designing experiments, purification strategies, and storage protocols.

PropertyValueNotes
Physical Form Solid, lump, or liquidThe physical state at standard temperature and pressure appears variable, suggesting it may exist as a low-melting solid or a supercooled liquid.[3]
Boiling Point 351.1°C at 760 mmHgData is based on predictive modeling and should be confirmed experimentally.[5]
Flash Point 166.2°CThis indicates the lowest temperature at which vapors can ignite, requiring caution around ignition sources.[5]
Purity Typically ≥97%Commercially available products generally meet this purity standard.[3]
Solubility No data availableSolubility studies in common organic solvents (e.g., ethers, chlorinated solvents, esters) are recommended. A related compound, 3-Bromo-2-(bromomethyl)propionic acid, is noted to be soluble in acetic acid.[6]
Melting Point No data availableExperimental determination is required.
Density No data availableExperimental determination is required.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure the integrity of the compound and the safety of laboratory personnel.

Safety Profile:

  • Signal Word: Warning[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]

  • Pictogram: GHS07 (Exclamation mark)

  • Precautionary Measures: Standard laboratory precautions should be observed, including handling in a well-ventilated area or chemical fume hood, and wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[2][5] Avoid contact with skin and eyes.[2][5]

Storage Recommendations:

  • The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5]

  • The recommended storage temperature is between 2-8°C.[4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Methodologies for Physical Property Determination

To address the gaps in the available data, standard experimental protocols can be employed. The choice of method is dictated by the property being measured and the physical state of the substance.

Workflow for Characterization

The logical flow for determining the key physical properties of a research chemical like 3-Bromo-2,2-bis(bromomethyl)propyl acetate is outlined below. This process ensures that foundational data is collected systematically before the compound is used in further applications.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Thermal & Physical Analysis cluster_2 Phase 3: Data Consolidation A Acquire Sample (CAS: 3580-97-0) B Confirm Identity & Purity (e.g., NMR, LC-MS) A->B Verification C Melting Point Determination (Capillary Method) B->C If solid at RT D Boiling Point Determination (Distillation / Ebulliometer) B->D E Density Measurement (Pycnometer) B->E F Compile Data Sheet C->F D->F E->F G Establish Safe Handling & Storage Protocol F->G

Caption: Standard workflow for the experimental determination of physical properties.

Step-by-Step Protocols (Conceptual)
  • Melting Point Determination (Capillary Method):

    • Causality: This technique is chosen for its accuracy and requirement for only a small amount of sample, which is ideal for research-grade chemicals. It relies on the principle that a pure crystalline solid has a sharp, well-defined melting point.

    • Methodology:

      • A small, finely powdered sample is packed into a capillary tube.

      • The tube is placed in a calibrated melting point apparatus.

      • The temperature is raised slowly (1-2°C per minute) near the expected melting point.

      • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

  • Boiling Point Determination (Microscale):

    • Causality: For high-boiling compounds like this, vacuum distillation is often preferred to prevent decomposition. However, a simple microscale method can provide an estimate at atmospheric pressure. This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

    • Methodology:

      • A small volume (a few milliliters) of the liquid is placed in a test tube with a boiling chip.

      • A thermometer is suspended so that the bulb is just above the liquid surface to measure the vapor temperature.

      • The test tube is heated gently.

      • The temperature at which the vapor temperature remains constant while the liquid is boiling is recorded as the boiling point.

Conclusion

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a halogenated ester with a molecular weight of approximately 366.87 g/mol .[1][2][4] While key identifiers such as its CAS number (3580-97-0) and molecular formula (C₇H₁₁Br₃O₂) are well-established, its experimental physical data remains incomplete.[1][2][3][4] Predictive data suggests a high boiling point and a flash point of 166.2°C, necessitating careful handling.[5] For safe and effective use in research and development, it is imperative that properties such as melting point, density, and solubility in relevant solvents be determined experimentally using standard laboratory protocols. Recommended storage is in a dry, sealed container at 2-8°C.[4]

References

  • Kehua Bio-engineering. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Retrieved from KH-Bio website. [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpropyl acetate. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromo-2-butanol acetate. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to [3-bromo-2,2-bis(bromomethyl)propyl] acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of complex molecular architectures. [3-bromo-2,2-bis(bromomethyl)propyl] acetate, a polyhalogenated ester, represents a versatile yet underexplored intermediate with significant potential for introducing unique structural motifs in drug candidates. Its densely packed electrophilic centers offer a gateway to a variety of chemical transformations, making it a valuable tool for the synthesis of novel organic compounds.

This technical guide provides a comprehensive overview of [3-bromo-2,2-bis(bromomethyl)propyl] acetate, including its precise chemical identity, detailed synthesis and characterization protocols, reactivity profile, and prospective applications in the field of drug discovery. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The compound with the common name 3-Bromo-2,2-bis(bromomethyl)propyl acetate is systematically named according to IUPAC nomenclature.

IUPAC Name: [3-bromo-2,2-bis(bromomethyl)propyl] acetate[1]

This name accurately describes the molecular structure, which consists of a propyl acetate backbone substituted with a bromine atom and two bromomethyl groups at the C2 and C3 positions.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 3580-97-0[2][3]
Molecular Formula C₇H₁₁Br₃O₂[2][3]
Molecular Weight 366.87 g/mol [3]
Physical Form Solid[2][3]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Purification

The synthesis of [3-bromo-2,2-bis(bromomethyl)propyl] acetate is a two-step process commencing from the readily available starting material, pentaerythritol. The first step involves the bromination of pentaerythritol to yield the key intermediate, 3-bromo-2,2-bis(bromomethyl)propanol. This is followed by the acetylation of the hydroxyl group to afford the final product.

Synthesis of 3-bromo-2,2-bis(bromomethyl)propanol

A robust method for the synthesis of the precursor alcohol has been reported, involving the reaction of pentaerythritol with liquid bromine in acetic acid.[4]

Experimental Protocol:

  • To a stirred mixture of pentaerythritol (272.3 g, 2.0 mol), sulfur powder (48.1 g, 1.5 mol), and acetic acid (1361.5 g, 22.67 mol), add liquid bromine (639.2 g, 4.0 mol) dropwise, ensuring the internal temperature does not exceed 50°C.[4]

  • After the addition is complete, slowly heat the reaction mixture to 120°C and maintain stirring for 6 hours.[4]

  • Cool the mixture to 80°C and remove the acetic acid and hydrobromic acid by distillation under reduced pressure.[4]

  • To the residue, add methanol (975 mL) and heat at 80°C for 2 hours to facilitate alcoholysis.[4]

  • Remove methanol and methyl acetate by distillation under reduced pressure.[4]

  • Cool the residue to 50°C and add water (1000 mL). Adjust the pH to 7.0-8.0 with a 10% aqueous sodium carbonate solution.[4]

  • Maintain stirring at 50°C for 30 minutes, then cool to room temperature.[4]

  • Add n-pentane (585 mL), stir for 30 minutes, and then separate the organic phase.[4]

  • Cool the organic phase to 0°C to precipitate the product as a white crystalline solid.[4]

  • Filter the solid, wash with cold n-pentane, and dry at 50°C for 6 hours to yield 3-bromo-2,2-bis(bromomethyl)propanol.[4]

The causality behind this experimental design lies in the controlled bromination of the polyol, followed by a workup procedure designed to neutralize acidic byproducts and efficiently isolate the desired alcohol.

Acetylation of 3-bromo-2,2-bis(bromomethyl)propanol

Proposed Experimental Protocol:

  • In a round-bottom flask, dissolve 3-bromo-2,2-bis(bromomethyl)propanol (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add acetic anhydride (2 equivalents per hydroxyl group).

  • The reaction can be catalyzed by the addition of a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., pyridine or DMAP). For a milder approach, catalysis with expansive graphite has been shown to be effective for primary and secondary alcohols.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acetic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude [3-bromo-2,2-bis(bromomethyl)propyl] acetate by column chromatography on silica gel or by recrystallization.

This self-validating protocol includes a monitoring step (TLC) to ensure reaction completion and a standard workup and purification procedure to isolate the target compound in high purity.

Spectroscopic Characterization

While experimentally obtained spectra for [3-bromo-2,2-bis(bromomethyl)propyl] acetate are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.[5]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group (a singlet), the methylene protons adjacent to the ester oxygen, and the bromomethyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the methyl carbon of the acetate, the quaternary carbon bearing the bromomethyl groups, and the various methylene carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (366.87 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the ester, typically in the region of 1735-1750 cm⁻¹, and C-Br stretching frequencies.

Reactivity and Potential Applications in Drug Development

The synthetic utility of [3-bromo-2,2-bis(bromomethyl)propyl] acetate stems from the presence of multiple reactive sites. The three bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This makes it an attractive building block for the synthesis of highly substituted and sterically hindered molecules.[1]

The ester functionality can also undergo various transformations, such as hydrolysis or transesterification, providing further avenues for molecular diversification.

Diagram of Potential Synthetic Transformations:

G cluster_0 Synthetic Utility Acetate [3-bromo-2,2-bis(bromomethyl)propyl] acetate Nucleophilic_Sub Nucleophilic Substitution Acetate->Nucleophilic_Sub Hydrolysis Hydrolysis Acetate->Hydrolysis Diverse_Products Diverse Functionalized Products Nucleophilic_Sub->Diverse_Products Precursor_Alcohol 3-bromo-2,2-bis(bromomethyl)propanol Hydrolysis->Precursor_Alcohol

Caption: Synthetic pathways of [3-bromo-2,2-bis(bromomethyl)propyl] acetate.

While specific examples of [3-bromo-2,2-bis(bromomethyl)propyl] acetate in drug development are not extensively documented in peer-reviewed literature, its precursor, 3-bromo-2,2-bis(bromomethyl)propanol, is recognized as a valuable intermediate in pharmaceutical synthesis.[1] The polybrominated nature of these compounds makes them excellent starting materials for creating molecules with specific structural motifs that are often required for biological activity.

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, [3-bromo-2,2-bis(bromomethyl)propyl] acetate serves as a promising scaffold for the development of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling [3-bromo-2,2-bis(bromomethyl)propyl] acetate.

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[2]

  • Pictogram: GHS07 (Exclamation mark).[2]

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid formation of dust and aerosols and use non-sparking tools.[6][7] Store the container tightly closed in a dry, cool, and well-ventilated place.[2][6]

Conclusion

[3-bromo-2,2-bis(bromomethyl)propyl] acetate is a highly functionalized building block with considerable potential for applications in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its chemical identity, a detailed two-step synthesis protocol, expected characterization data, and insights into its reactivity and potential applications. By leveraging the information presented, researchers and drug development professionals can confidently incorporate this versatile intermediate into their synthetic strategies to access novel and complex molecular entities.

References

  • The Essential Role of 3-Bromo-2,2-Bis(bromomethyl)Propanol in Pharmaceutical Synthesis. (2025, October 15). PharmaCompass. Available at: [Link]

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Active Biopharma. Available at: [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. PubMed. Available at: [Link]

  • Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. PubMed. Available at: [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Doc Brown's Chemistry. Available at: [Link]

Sources

Exploratory

3-Bromo-2,2-bis(bromomethyl)propyl acetate safety data sheet.

An In-depth Technical Guide to the Safety of 3-Bromo-2,2-bis(bromomethyl)propyl acetate Section 1: Executive Summary & Hazard Overview This guide provides a comprehensive safety and handling protocol for 3-Bromo-2,2-bis(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Section 1: Executive Summary & Hazard Overview

This guide provides a comprehensive safety and handling protocol for 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS: 3580-97-0). As a Senior Application Scientist, my primary directive is to ensure that researchers, scientists, and drug development professionals can operate safely with novel chemical entities. Standard safety data sheets for this compound list it as a skin and eye irritant. However, this classification is dangerously incomplete and does not reflect the significant potential for severe, latent health effects.

The central thesis of this guide is that 3-Bromo-2,2-bis(bromomethyl)propyl acetate must be handled with the same precautions as a known human carcinogen. This assessment is based on overwhelming evidence of the carcinogenicity of its parent alcohol, 2,2-bis(bromomethyl)-1,3-propanediol (BMP), which is classified by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen".[1][2] The structural similarity and potential for in-vivo hydrolysis to BMP necessitate this stringent, precautionary approach.

This document moves beyond boilerplate safety recommendations to explain the causal links between the molecule's structure, its potential reactivity, and the required safety protocols. It is structured to provide a logical workflow from chemical identification and hazard assessment to risk mitigation and emergency response.

Diagram 1: Core Hazard Assessment

cluster_main Hazard Profile: 3-Bromo-2,2-bis(bromomethyl)propyl acetate cluster_inferred Evidence from Analogs A Direct Hazards (Vendor SDS) - Skin Irritation (H315) - Eye Irritation (H319) C Conclusion: Handle as Suspected Carcinogen A->C Insufficient Data Alone B Inferred Severe Hazards (Structural Analogs) B->C Precautionary Principle D Carcinogenicity (from parent alcohol, BMP) - NTP: Reasonably Anticipated Human Carcinogen - Multi-site tumors in animal studies E Potential Lachrymator (from other bromoacetates) F Potential Alkylating Agent (reactive bromomethyl groups)

Caption: Logical flow from reported hazards to inferred risks, justifying a higher level of precaution.

Section 2: Chemical Identity and Physicochemical Properties

Understanding a substance's fundamental properties is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, potential for exposure, and appropriate storage conditions.

Diagram 2: Chemical Structure

Caption: Structure of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 3580-97-0 [3]
Molecular Formula C₇H₁₁Br₃O₂ [3]
Molecular Weight 366.87 g/mol [3]
Physical Form Solid, lump, or liquid
Density 1.96 g/cm³ [4]
Purity Typically ≥97% [3]
Storage Temperature 2-8°C, Sealed in dry conditions

| InChI Key | HNKJDSDREJCMHR-UHFFFAOYSA-N | |

Section 3: Hazard Identification and Toxicological Profile

This section forms the scientific core of our safety assessment. The available vendor data is insufficient, and a deeper analysis based on chemical structure and analog toxicology is required.

Documented GHS Classification

The Globally Harmonized System (GHS) classification provided by most suppliers is the baseline for hazard communication.

Table 2: GHS Hazard Information

Element Classification Source(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | |

Inferred Hazards from Structural Analogs: A Precautionary Imperative

The GHS classification above fails to account for the most significant risks. The molecule is an acetate ester of 2,2-bis(bromomethyl)-1,3-propanediol (BMP), a well-studied carcinogen. Esters can be hydrolyzed to their parent acid and alcohol in vivo. Therefore, exposure to the title compound may be metabolically equivalent to exposure to BMP.

Carcinogenicity: The U.S. National Toxicology Program's (NTP) Report on Carcinogens lists BMP as "reasonably anticipated to be a human carcinogen".[1] This conclusion is based on sufficient evidence from animal studies where dietary administration caused a wide array of cancers in rats and mice.[1][5][6]

  • Male Rats: Neoplasms of the skin, mammary gland, oral cavity, esophagus, stomach, intestines, kidney, lung, thyroid gland, and other tissues.[5][6]

  • Female Rats: Neoplasms of the mammary gland, oral cavity, esophagus, and thyroid gland.[5]

  • Mice (both sexes): Neoplasms of the lung and Harderian gland.[5]

Genotoxicity: BMP was found to be mutagenic in the Salmonella test and induced chromosomal aberrations and micronucleus formation in other assays.[1][5][6] This indicates the compound can directly damage DNA, a key mechanism of carcinogenesis.

Lachrymatory and Corrosive Potential: Many simple bromoacetates are potent lachrymators (tear-producing agents) and are classified as corrosive or toxic.[7] The presence of the bromoacetate-like functionality suggests a high probability of lachrymatory effects and a potential for greater tissue damage than simple irritation.

Causality: The Role as an Alkylating Agent The three bromomethyl (-CH₂Br) groups are classic alkylating moieties. Alkylating agents are reactive electrophiles that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA. This alkylation can lead to DNA damage, mutations, and the initiation of cancer. It is imperative to handle this compound as a potential alkylating agent.

Section 4: Risk Mitigation and Safe Handling Protocols

Based on the comprehensive hazard profile, the following protocols are mandatory. These are not mere suggestions but self-validating systems designed to eliminate routes of exposure.

Engineering Controls: The First Line of Defense
  • Primary Containment: All handling of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. A simple "well-ventilated area" is insufficient due to the risk of inhaling aerosols and potential lachrymatory vapors.

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory to prevent cross-contamination. Signage should indicate that a suspected carcinogen is in use.[8]

Personal Protective Equipment (PPE): The Last Barrier

PPE should be selected to protect against the highest potential hazard—a corrosive, skin-absorbable, suspected carcinogen.

  • Hand Protection: Use double-gloving. Wear two pairs of nitrile gloves (minimum thickness 4 mil) or a more robust combination such as an inner nitrile glove and an outer butyl rubber or Viton™ glove. The rationale is to protect against rapid breakthrough and provide time to react in case of a splash.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are mandatory. In addition, a full-face shield must be worn over the goggles when handling larger quantities (>1 g) or during any operation with a splash risk.

  • Body Protection: A lab coat is required at all times. When handling the material, a chemically resistant apron or disposable gown should be worn over the lab coat.

  • Respiratory Protection: Not required if all work is conducted within a certified fume hood. A respirator should be available for emergency situations (e.g., spill cleanup).

Administrative Controls & Work Practices
  • Training: All personnel must be trained on the specific hazards of this compound, including the inferred carcinogenicity, and demonstrate proficiency in the handling protocols outlined here.

  • Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.

  • Hygiene: Prohibit eating, drinking, and applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Transport: When transporting the chemical outside the fume hood, use secondary containment (e.g., a sealed container inside a beaker or plastic tub).

Diagram 3: Safe Handling Workflow

start START: Receive Chemical prep Preparation - Don Full PPE - Work in Designated Area - Post Warning Signs start->prep hood_ops Fume Hood Operations - Weighing - Reconstitution - Aliquoting prep->hood_ops transport Transport (Use Secondary Containment) hood_ops->transport experiment Experimental Use (Maintain Containment) transport->experiment decontaminate Decontamination - Wipe down surfaces - Decontaminate equipment experiment->decontaminate waste Waste Disposal - Segregate as Hazardous/ Carcinogenic Waste decontaminate->waste end END: Remove PPE & Wash Hands waste->end start Emergency Event is_exposure Personnel Exposure? start->is_exposure is_spill Chemical Spill? start->is_spill exposure_action 1. Remove from source 2. Flush affected area (15 min) 3. Remove contaminated clothing is_exposure->exposure_action Yes spill_location Spill inside fume hood? is_exposure->spill_location No is_spill->spill_location Yes seek_medical Seek Immediate Medical Attention exposure_action->seek_medical spill_minor Minor Spill Protocol: - Absorb with inert material - Collect for hazardous waste - Decontaminate area spill_location->spill_minor Yes spill_major Major Spill Protocol: 1. EVACUATE area 2. Alert others 3. Call EHS/Emergency Response spill_location->spill_major No

Caption: Decision-making flowchart for exposure and spill emergencies.

Section 6: Disposal Considerations

Given the inferred carcinogenicity, all waste streams must be managed as hazardous.

  • Product Waste: Unused or unwanted material must be disposed of as hazardous chemical waste through your institution's EHS department. Do not attempt to neutralize it.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Environmental Discharge: Under no circumstances should this chemical or its waste be discharged into drains or the general trash. [4]

Section 7: References

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 2,2-Bis(bromomethyl)-1,3-propanediol (Technical Grade). U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Dunnick, J. K., Heath, J. E., Farnell, D. R., Prejean, J. D., Haseman, J. K., & Elwell, M. R. (1997). Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol, in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals. Toxicologic pathology, 25(6), 541–548. [Link]

  • International Agency for Research on Cancer. (2000). 2,2-Bis(bromomethyl)propane-1,3-diol. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France. [Link]

  • Carcinogenic Potency Database. (2007). 2,2-bis(bromomethyl)-1,3-propanediol, technical grade. Lawrence Berkeley National Laboratory. [Link]

  • PubChem. Compound Summary for CID 18692, 2,2-Bis(bromomethyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2012). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]

  • Li, Y., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 10(10), 576. [Link]

  • Commonweal. (2003). Learning Hazards: Toxic Fire Retardants And How To Avoid Them In Consumer Products And Food. [Link]

  • Washington State Department of Health. PBDEs. [Link]

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  • Ronen, D., et al. (2000). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. Environmental science & technology, 34(11), 2239-2244. [Link]

  • Wikipedia. Tear gas. [Link]

  • Bou-Assi, S., et al. (2022). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS chemical health & safety, 29(4), 305–317. [Link]

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  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

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  • Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

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  • University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

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Foundational

solubility of 3-Bromo-2,2-bis(bromomethyl)propyl acetate in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate in Organic Solvents This guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-2,2-bis(bromomethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-2,2-bis(bromomethyl)propyl acetate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated organic compounds. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their formulation and process development endeavors.

Introduction: Understanding the Molecule

3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0) is a highly brominated organic compound.[1][2][3][4] Its structure, characterized by a neopentyl core with three bromo-methyl groups and an acetate functional group, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and as a flame retardant.[5]

Molecular Structure:

Caption: Chemical structure of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Physicochemical Properties

A molecule's solubility is governed by its polarity, molecular weight, and its ability to form intermolecular interactions. The key physicochemical properties of 3-bromo-2,2-bis(bromomethyl)propyl acetate are summarized below.

PropertyValueSource
CAS Number 3580-97-0[1][2][3]
Molecular Formula C₇H₁₁Br₃O₂[1][2][3]
Molecular Weight 366.87 g/mol [1][2][3]
Physical Form Solid or lump or liquid[4]
Storage Sealed in dry, 2-8°C[1][4]

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is a cornerstone of predicting solubility.[6] This principle states that substances with similar polarities are more likely to be soluble in one another.

The structure of 3-bromo-2,2-bis(bromomethyl)propyl acetate possesses both polar and non-polar characteristics:

  • Polar Moieties: The ester (acetate) group introduces polarity through its carbon-oxygen double and single bonds.

  • Non-Polar Moieties: The alkyl backbone and the numerous bromine atoms contribute to the molecule's non-polar character. The large, polarizable bromine atoms can also participate in van der Waals forces.

Given this structure, we can anticipate the following solubility trends:

  • High Solubility: Expected in solvents of intermediate polarity and those capable of dipole-dipole interactions. Halogenated solvents are also likely to be good solvents due to favorable dispersion forces.

  • Moderate Solubility: Expected in some polar aprotic solvents and non-polar aromatic solvents.

  • Low Solubility: Expected in highly polar protic solvents like water and in very non-polar aliphatic solvents.

The following diagram illustrates the logical flow for predicting solubility based on solvent properties.

G start Select Solvent polar_protic Polar Protic (e.g., Water, Methanol) start->polar_protic H-bonding dominates? polar_aprotic Polar Aprotic (e.g., Acetone, DMF, DMSO) start->polar_aprotic Dipole-dipole interactions possible? non_polar Non-Polar (e.g., Hexane, Toluene) start->non_polar Dispersion forces dominate? solubility_low Predicted Solubility: LOW polar_protic->solubility_low solubility_moderate Predicted Solubility: MODERATE polar_aprotic->solubility_moderate solubility_high Predicted Solubility: HIGH non_polar->solubility_high

Caption: Decision tree for predicting solubility based on solvent class.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for quantitative understanding. The following protocol outlines a robust method for determining the solubility of 3-bromo-2,2-bis(bromomethyl)propyl acetate.

Materials and Equipment
  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Equilibrate at constant temperature prep1->prep2 prep3 Separate solid and liquid phases prep2->prep3 analysis1 Prepare dilutions of the saturated solution prep3->analysis1 analysis2 Analyze by HPLC/GC analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-bromo-2,2-bis(bromomethyl)propyl acetate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 3-bromo-2,2-bis(bromomethyl)propyl acetate in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Safety Precautions

3-Bromo-2,2-bis(bromomethyl)propyl acetate and many organic solvents are hazardous.[7][8] Always consult the Safety Data Sheet (SDS) before handling.[7][8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The solubility of 3-bromo-2,2-bis(bromomethyl)propyl acetate is a critical parameter for its effective use. This guide has provided a theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, a detailed, self-validating experimental protocol has been presented to enable researchers to obtain accurate quantitative solubility data. By combining theoretical understanding with rigorous experimental practice, scientists can confidently advance their research and development involving this compound.

References

  • Kehua Zihui. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Retrieved from [Link]

  • Pharmco. (2015). Propyl Acetate, N-99% - SAFETY DATA SHEET. Retrieved from [Link]

  • Riverland Trading. (n.d.). Tribromoneopentyl Alcohol Supplier | 36483-57-5. Retrieved from [Link]

  • University of California, Irvine. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propyl acetate: Synthesis, Characterization, and Applications

Foreword: Unveiling a Versatile Brominated Intermediate To the dedicated researchers, scientists, and professionals in the field of drug development and organic synthesis, this guide serves as a comprehensive technical r...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Brominated Intermediate

To the dedicated researchers, scientists, and professionals in the field of drug development and organic synthesis, this guide serves as a comprehensive technical resource on 3-Bromo-2,2-bis(bromomethyl)propyl acetate. While not a household name in medicinal chemistry, this polybrominated neopentyl derivative possesses a unique structural motif that merits a closer examination of its synthesis, reactivity, and potential applications. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis and the logic of its characterization, empowering you to leverage this compound in your research endeavors.

Physicochemical Properties and Identification

3-Bromo-2,2-bis(bromomethyl)propyl acetate, with the CAS number 3580-97-0, is a solid organic compound.[1] Its structure is characterized by a neopentyl core, where three of the four methyl groups of a tert-butyl-like structure are substituted with bromine atoms, and the fourth is an acetate ester. This highly functionalized molecule presents both challenges and opportunities in its application.

PropertyValueSource(s)
CAS Number 3580-97-0[1]
Molecular Formula C₇H₁₁Br₃O₂[1]
Molecular Weight 366.87 g/mol [2][3]
Physical Form Solid[1]
Purity Typically ≥97%[1][4]
Storage Sealed in dry, 2-8°C[4]
IUPAC Name [3-bromo-2,2-bis(bromomethyl)propyl] acetate[2]
InChI 1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3[2][4]
InChIKey HNKJDSDREJCMHR-UHFFFAOYSA-N[2][4]
Canonical SMILES CC(=O)OCC(CBr)(CBr)CBr[2]

Historical Perspective and Synthesis

The documented history of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is primarily rooted in its connection to the broader class of brominated flame retardants. Its synthesis is intrinsically linked to that of its precursor, 3-bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol.

A significant development in the synthesis of this compound is detailed in Chinese patent CN110903188A, which outlines a one-pot method for preparing tribromoneopentanol acetate directly from pentaerythritol.[5] This process involves the in-situ generation of hydrogen bromide from the reduction of bromine by sulfur powder, followed by bromination of pentaerythritol and subsequent esterification with acetic anhydride.[5]

Synthetic Protocol: A Step-by-Step Guide

The following protocol is an adapted representation of the synthesis of tribromoneopentyl acetate as described in the patent literature.[5] This provides a foundational understanding of the synthetic strategy.

Reaction Scheme:

G Pentaerythritol Pentaerythritol Reaction Bromination/ Esterification Pentaerythritol->Reaction Bromine Bromine (Br2) Bromine->Reaction Sulfur Sulfur (S) Sulfur->Reaction AceticAcid Acetic Acid (Solvent) AceticAcid->Reaction AceticAnhydride Acetic Anhydride Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate AceticAnhydride->Product Reaction->AceticAnhydride Esterification Reaction->Product

A simplified workflow for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Materials:

  • Pentaerythritol

  • Liquid Bromine

  • Sulfur powder

  • Acetic Acid (glacial)

  • Acetic Anhydride

  • Alkane (e.g., n-pentane) for workup

  • Sodium Carbonate solution (for neutralization)

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge pentaerythritol, sulfur powder, and acetic acid.[5]

  • Bromination: With stirring, slowly add liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.[6]

  • Heating: After the addition of bromine, slowly raise the temperature to 120°C and maintain for several hours to complete the bromination reaction.[5][6]

  • Solvent Removal: After the reaction, recover acetic acid and hydrogen bromide via distillation under reduced pressure.[6]

  • Esterification: To the residue, add an alkane followed by acetic anhydride to carry out the esterification.[5]

  • Workup: After the esterification is complete, add an aqueous solution to the mixture. Separate the organic layer, which is then cooled to induce crystallization of the product.[5]

Causality in Experimental Choices:

  • In-situ HBr generation: The use of sulfur to reduce bromine in situ to hydrogen bromide is a key step.[5] This avoids the handling of corrosive HBr gas and allows for a more controlled reaction.

  • One-pot procedure: Combining the bromination and esterification into a single procedural flow (though with workup in between) improves efficiency and reduces material loss between steps.[5]

  • Temperature Control: The initial slow addition of bromine at a controlled temperature is crucial to manage the exothermic reaction and prevent runaway conditions. The subsequent heating drives the reaction to completion.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl protons of the acetate group (around 2.0-2.2 ppm) and a singlet for the methylene protons of the -CH₂O- group. The three bromomethyl groups (-CH₂Br) would likely appear as a singlet due to the symmetry of the neopentyl core.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the acetate group (around 170 ppm), the methyl carbon of the acetate, the quaternary carbon of the neopentyl core, the methylene carbon attached to the oxygen, and the bromomethyl carbons.

Mass Spectrometry (MS)

The mass spectrum would be characterized by the isotopic pattern of the three bromine atoms. The molecular ion peak would exhibit a distinctive cluster of peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of an acetate group, bromine atoms, and bromomethyl radicals.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester at approximately 1740 cm⁻¹, C-O stretching vibrations, and C-H stretching and bending vibrations of the alkyl groups. The C-Br stretching vibrations would be observed in the fingerprint region.

Reactivity and Potential Applications

3-Bromo-2,2-bis(bromomethyl)propyl acetate's primary documented application is as a reactive flame retardant.[7] The high bromine content allows it to interfere with the radical chain reactions of combustion. Being a reactive type, it can be chemically incorporated into polymer backbones, which prevents it from leaching out over time.

For the drug development professional, the interest in this molecule lies in its potential as a synthetic intermediate. The three primary bromine atoms are susceptible to nucleophilic substitution, making it a potential scaffold for creating novel molecules with a neopentyl core.

Potential Synthetic Transformations:

G Start 3-Bromo-2,2-bis(bromomethyl)propyl acetate Product1 Trisubstituted neopentyl derivative Start->Product1 Product2 Tribromoneopentyl alcohol Start->Product2 Nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-) Nucleophile->Product1 Nucleophilic Substitution Hydrolysis Hydrolysis Hydrolysis->Product2 Ester Hydrolysis

Potential reactivity pathways for 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

The neopentyl scaffold can impart unique pharmacological properties, such as increased lipophilicity and metabolic stability. The ability to introduce three points of diversity through substitution of the bromine atoms could be valuable in creating small molecule libraries for screening.

Safety and Toxicology

Specific toxicological data for 3-Bromo-2,2-bis(bromomethyl)propyl acetate is not extensively available in public literature. However, safety data sheets provide essential handling information. The compound is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4] Standard personal protective equipment, including gloves and eye protection, should be used when handling this chemical.

Given its classification as a polybrominated compound, it is prudent to consider the broader toxicological profile of this class of chemicals. Many polybrominated flame retardants are known for their environmental persistence and potential for bioaccumulation. While the reactive nature of this specific compound may mitigate some of these concerns when incorporated into a polymer, caution should be exercised when handling the free monomer.

Conclusion and Future Outlook

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a highly functionalized molecule with a well-defined synthesis. While its primary application has been in the realm of materials science as a flame retardant, its potential as a versatile synthetic intermediate should not be overlooked by the drug discovery community. The neopentyl core, coupled with three reactive bromine atoms, offers a unique platform for the design and synthesis of novel small molecules. Further research into its reactivity and the biological activity of its derivatives is warranted to fully unlock the potential of this intriguing compound.

References

  • This cit
  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate-科华智慧 - 创新药物研发. (n.d.). Retrieved January 22, 2026, from [Link]

  • This cit
  • CN110903188A - Method for preparing tribromoneopentanol acetate. (n.d.).
  • This cit
  • 3-Bromo-2,2-Bis(Bromomethyl)Propyl Acetate - China Manufacturers, Suppliers, Factory. (n.d.). Retrieved January 22, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate from Pentaerythritol

Abstract This application note provides a comprehensive guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate from pentaerythritol. This protocol is designed for researchers and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate from pentaerythritol. This protocol is designed for researchers and professionals in drug development and organic synthesis. The document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety precautions, and methods for analytical characterization of the final product. The provided protocol is based on established principles of organic chemistry and information aggregated from relevant patents and chemical literature.

Introduction

Pentaerythritol, a readily available and versatile starting material, possesses a neopentane core with four primary hydroxyl groups.[1] This structure makes it an ideal scaffold for the synthesis of polyfunctionalized compounds. The target molecule, 3-Bromo-2,2-bis(bromomethyl)propyl acetate, is a tribrominated ester of pentaerythritol. The presence of three primary bromine atoms and an acetate group makes it a valuable intermediate in organic synthesis, particularly in the development of flame retardants, polymers, and pharmaceutical agents. This document details a robust method for its preparation.

Reaction Mechanism and Rationale

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate from pentaerythritol is a two-step process occurring in a single pot:

  • Bromination of Hydroxyl Groups: Three of the four hydroxyl groups of pentaerythritol are substituted with bromine atoms. This is typically achieved using a brominating agent such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). The reaction proceeds via an SN2 mechanism, where the hydroxyl group is first protonated (in the case of HBr) or converted into a good leaving group by reaction with PBr₃, followed by nucleophilic attack by the bromide ion. The use of a carboxylic acid or its anhydride can catalyze this reaction.[2][3]

  • Esterification of the Remaining Hydroxyl Group: The single remaining hydroxyl group is acetylated using an acetylating agent, which in this protocol is acetic anhydride. This reaction is an example of nucleophilic acyl substitution.[4] The alcohol attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of the acetate ester.

The choice of reagents and reaction conditions is critical to favor the formation of the desired tribrominated monoacetate product and minimize the formation of other brominated pentaerythritol derivatives.[2]

Experimental Protocol

Materials and Equipment
Reagents and MaterialsGradeSupplier
Pentaerythritol≥98%Sigma-Aldrich
Phosphorus Tribromide (PBr₃)≥99%Sigma-Aldrich
Acetic Anhydride≥99%Fisher Scientific
Glacial Acetic AcidACS GradeVWR
Dichloromethane (DCM)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Celite®Sigma-Aldrich
Equipment
Three-neck round-bottom flask (500 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Thermometer
Separatory funnel (1 L)
Rotary evaporator
Buchner funnel and filter flask
Standard laboratory glassware
Synthesis Workflow

Synthesis_Workflow Pentaerythritol Pentaerythritol in Glacial Acetic Acid PBr3_Addition Slow addition of PBr3 at 0-5 °C Pentaerythritol->PBr3_Addition Reaction_Heating Heat to reflux (110-120 °C) PBr3_Addition->Reaction_Heating Ac2O_Addition Addition of Acetic Anhydride Reaction_Heating->Ac2O_Addition Continued_Heating Continue heating Ac2O_Addition->Continued_Heating Workup Aqueous Workup (NaHCO3 wash) Continued_Heating->Workup Extraction Extraction with Dichloromethane Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate Purification->Final_Product

Figure 1: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer, add pentaerythritol (13.6 g, 0.1 mol) and glacial acetic acid (100 mL). Stir the mixture to form a slurry.

  • Bromination: Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus tribromide (PBr₃) (35.3 mL, 0.375 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 110-120 °C). Maintain the reflux for 4-6 hours. The reaction mixture should become a clear, yellowish solution.

  • Acetylation: Cool the reaction mixture to approximately 60 °C. Add acetic anhydride (14.2 mL, 0.15 mol) dropwise.

  • Continued Heating: Heat the mixture back to reflux and maintain for an additional 2 hours to ensure complete esterification.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice-cold water with stirring. A white precipitate may form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acids until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Bromo-2,2-bis(bromomethyl)propyl acetate.[5]

Safety Precautions

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.[6][7][8] Avoid inhalation of vapors.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate PPE.

  • General Precautions: The reaction should be conducted in a well-ventilated area.[9] Avoid contact of all chemicals with skin and eyes.[9]

Analytical Characterization

The identity and purity of the synthesized 3-Bromo-2,2-bis(bromomethyl)propyl acetate can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The methylene protons adjacent to the bromine atoms will appear as a singlet, the methylene protons of the acetate group will also be a singlet at a different chemical shift, and the methyl protons of the acetate group will appear as a singlet further upfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the different carbon atoms, including the carbonyl carbon of the acetate group, the quaternary carbon, the methylene carbons attached to bromine, the methylene carbon attached to the oxygen of the acetate, and the methyl carbon of the acetate.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-Br stretching vibrations in the lower frequency region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak with a characteristic isotopic pattern for a tribrominated compound.

Expected Results

The synthesis is expected to yield 3-Bromo-2,2-bis(bromomethyl)propyl acetate as a solid or oil.[10] The yield and purity will depend on the careful control of reaction conditions and the efficiency of the purification process. A typical yield for similar reactions is in the range of 60-80%.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and dry.
Loss during workupBe careful during extractions and transfers.
Formation of byproductsIncorrect stoichiometry or temperature controlAdhere strictly to the protocol. Monitor temperature closely.
(e.g., tetrabromide or di-acetate)
Product is an oil instead of a solidPresence of impuritiesPurify by column chromatography or recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate from pentaerythritol. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable chemical intermediate for a variety of applications in organic and medicinal chemistry.

References

  • Papa, A. J. (1976). Process for the preparation of brominated pentaerythritols. U.S.
  • Staggs, J. E. (1987). Azido derivatives of pentaerythritol. U.S.
  • Cong, Q., & Li, W. (2020). A preparation method of tribromoneopentyl alcohol.
  • New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Phosphorus Tribromide. Retrieved from [Link]

  • Li, X., et al. (2007). Preparation of pentaerythritol from acetaldehyde from concentrated ethanol fuel-oil fraction. Petroleum Processing and Petrochemicals, 2007(08).
  • Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

  • Etzbach, K., et al. (1983). Process for the synthesis of bromohydrins from polyols.
  • Shul'pin, G. B., et al. (2021). Esterification of pentaerythritol by carboxylic acids. Petroleum Chemistry, 61(10), 1184-1191.
  • Wang, X., et al. (2023). Acetic anhydride as a versatile carbon source in carbonylation reactions. Chemical Science, 14(12), 3237-3243.
  • Zare, A., et al. (2019). Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium. Current Organic Synthesis, 16(6), 804-822.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • Le-Granda, A., & West, L. (1979). Process for the preparation of dibromoneopentylglycol (DBNG). U.S.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2006). Method for preparing and purifying propyl acetate.
  • COLORKEM. (n.d.). 3-Bromo-2,2-Bis(Bromomethyl)Propyl Acetate. Retrieved from [Link]

  • Brown, W. P. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • Sarex Fine Chemicals. (n.d.). 3-bromo-2-bromomethyl-propionic-acid. Retrieved from [Link]

Sources

Application

The Untapped Potential of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate in Advanced Polymer Synthesis

Introduction: A Multifunctional Building Block for Next-Generation Polymers In the dynamic field of polymer chemistry, the quest for novel monomers and initiators that impart unique functionalities and architectural cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Next-Generation Polymers

In the dynamic field of polymer chemistry, the quest for novel monomers and initiators that impart unique functionalities and architectural control to polymers is perpetual. 3-Bromo-2,2-bis(bromomethyl)propyl acetate emerges as a compelling, yet underexplored, molecule with significant potential to drive innovation in this area. Its structure, featuring three primary bromine atoms and an acetate group, positions it as a versatile precursor for a variety of polymeric architectures. The presence of multiple reactive sites allows for its theoretical application as a multifunctional initiator in controlled radical polymerization, a cross-linking agent to create robust polymer networks, and a core molecule for the synthesis of star and hyperbranched polymers.

This technical guide provides a comprehensive overview of the prospective applications of 3-Bromo-2,2-bis(bromomethyl)propyl acetate in polymer chemistry. While direct, peer-reviewed applications of this specific molecule are not extensively documented, this note extrapolates its potential from the well-established chemistry of its parent alcohol, 2,2-bis(bromomethyl)-1,3-propanediol, and analogous polyhalogenated compounds. The protocols and discussions presented herein are intended to serve as a foundational resource for researchers and scientists poised to explore the capabilities of this intriguing molecule.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 3580-97-0[1][2]
Molecular Formula C₇H₁₁Br₃O₂[1][2]
Molecular Weight 366.87 g/mol [1][2]
Appearance Solid[2]
Storage Sealed in dry, 2-8°C[1]

Safety Precautions: 3-Bromo-2,2-bis(bromomethyl)propyl acetate is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application I: Multifunctional Initiator for Controlled Radical Polymerization

The trifunctional nature of 3-Bromo-2,2-bis(bromomethyl)propyl acetate makes it an excellent theoretical candidate as an initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). Each of the three carbon-bromine bonds can potentially initiate the growth of a polymer chain, leading to the formation of 3-arm star polymers.

Causality of Experimental Choices in ATRP

The success of an ATRP reaction is critically dependent on the judicious selection of the catalyst system, solvent, and temperature.

  • Catalyst System: A copper(I) halide complexed with a nitrogen-based ligand (e.g., CuBr/PMDETA or CuBr/bpy) is a common and effective catalyst for the polymerization of a wide range of monomers. The ligand solubilizes the copper salt and tunes the reactivity of the catalyst, thereby controlling the polymerization.

  • Solvent: The choice of solvent is dictated by the solubility of the monomer, the resulting polymer, and the catalyst complex. Anisole, N,N-dimethylformamide (DMF), and toluene are frequently used solvents for ATRP.

  • Temperature: The reaction temperature influences the rate of polymerization and the equilibrium between the active and dormant species. The optimal temperature is monomer-dependent and is typically in the range of 60-110°C.

Experimental Workflow: Synthesis of a 3-Arm Star Polymer via ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification A Degas monomer, solvent, and ligand B Add initiator, CuBr, and ligand to flask A->B C Three freeze-pump-thaw cycles B->C D Inject degassed monomer and solvent C->D E Heat to reaction temperature under inert atmosphere D->E F Monitor conversion by NMR or GC E->F G Cool to room temperature and expose to air F->G H Dilute with THF and pass through alumina column G->H I Precipitate polymer in a non-solvent H->I J Dry polymer under vacuum I->J

Caption: General workflow for the synthesis of a 3-arm star polymer using ATRP.

Protocol: Synthesis of 3-Arm Star Poly(methyl methacrylate) (PMMA)

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate (Initiator)

  • Methyl methacrylate (MMA) (Monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (Non-solvent)

  • Tetrahydrofuran (THF)

  • Neutral alumina

Procedure:

  • Monomer Purification: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2,2-bis(bromomethyl)propyl acetate (e.g., 0.1 mmol, 1 eq.), CuBr (0.3 mmol, 3 eq.), and anisole (5 mL).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Addition of Ligand and Monomer: Under an inert atmosphere (e.g., argon or nitrogen), add PMDETA (0.3 mmol, 3 eq.) and the purified MMA (e.g., 30 mmol, 300 eq.) via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 90°C and stir.

  • Monitoring: Periodically take samples under inert atmosphere to monitor the monomer conversion by ¹H NMR or gas chromatography.

  • Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol.

  • Drying: Collect the white precipitate by filtration and dry it under vacuum at 40°C overnight.

Characterization: The resulting 3-arm star PMMA can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm its structure.

Application II: Cross-linking Agent for Thermosetting Polymers

The three bromine atoms of 3-Bromo-2,2-bis(bromomethyl)propyl acetate can also be utilized to cross-link polymer chains, leading to the formation of thermosetting materials with enhanced thermal and mechanical properties. This is particularly relevant in the formulation of flame-retardant polymers, where the bromine content contributes to the material's fire resistance.

Mechanism of Cross-linking

The cross-linking reaction typically involves the nucleophilic substitution of the bromine atoms by functional groups present on pre-existing polymer chains, such as hydroxyl, amino, or carboxyl groups. This process forms a three-dimensional network structure. The reaction is often facilitated by heat and/or a catalyst.

Crosslinking_Mechanism Polymer-OH Polymer Chain with -OH groups Crosslinked_Polymer Cross-linked Polymer Network Polymer-OH->Crosslinked_Polymer Heat, Base Initiator 3-Bromo-2,2-bis(bromomethyl)propyl acetate Initiator->Crosslinked_Polymer

Caption: Schematic of cross-linking polymer chains with hydroxyl groups.

Protocol: Cross-linking of a Hydroxyl-Terminated Polymer

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate (Cross-linker)

  • Hydroxyl-terminated polybutadiene (HTPB) or another hydroxyl-functionalized polymer

  • A suitable solvent (e.g., toluene or xylene)

  • A non-nucleophilic base (e.g., triethylamine)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the hydroxyl-terminated polymer in the solvent.

  • Addition of Reagents: Add the desired stoichiometric amount of 3-Bromo-2,2-bis(bromomethyl)propyl acetate and the base to the polymer solution.

  • Curing: Heat the mixture to reflux with stirring for a specified period (e.g., 6-24 hours) to facilitate the cross-linking reaction.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Post-Curing: The resulting solid can be further cured in an oven at an elevated temperature to ensure complete cross-linking.

Analysis: The degree of cross-linking can be assessed by swelling tests, where a lower degree of swelling in a good solvent indicates a higher cross-link density. The thermal and mechanical properties can be evaluated by thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA).

Application III: Precursor for Functional Monomers and Polymers

The parent diol of the title compound, 2,2-bis(bromomethyl)-1,3-propanediol, is a known precursor for various functional monomers. For instance, it has been used to synthesize a radiopaque iodinated trimethylene carbonate monomer for ring-opening polymerization.[3] This highlights the potential of its derivatives, including the acetate, as building blocks for novel monomers. The acetate group in 3-Bromo-2,2-bis(bromomethyl)propyl acetate could be hydrolyzed to reveal a hydroxyl group, which can then be further functionalized.

Synthetic Pathway to a Functional Monomer

Monomer_Synthesis A 3-Bromo-2,2-bis(bromomethyl)propyl acetate B Hydrolysis (e.g., NaOH, H₂O/THF) A->B C 3-Bromo-2,2-bis(bromomethyl)propan-1-ol B->C D Functionalization (e.g., with acryloyl chloride) C->D E Functional Acrylate Monomer D->E F Polymerization E->F G Functional Polymer F->G

Caption: A potential synthetic route to a functional polymer.

Conclusion and Future Outlook

3-Bromo-2,2-bis(bromomethyl)propyl acetate represents a molecule with considerable, yet largely untapped, potential in the realm of polymer chemistry. Its trifunctional nature makes it a promising candidate for the synthesis of complex polymer architectures, including star polymers and cross-linked networks. The protocols and theoretical applications outlined in this guide are intended to catalyze further research into this versatile compound. Future investigations should focus on the experimental validation of these proposed applications, a detailed study of the kinetics and mechanisms of polymerization and cross-linking reactions involving this molecule, and an exploration of the properties of the resulting polymers. Such studies will undoubtedly unlock new avenues for the design and synthesis of advanced polymeric materials with tailored properties for a wide range of applications.

References

  • MDPI. One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free ATRP and ROP Processes. [Link]

  • ResearchGate. Polymers with Star-Related Structures: Synthesis, Properties, and Applications. [Link]

  • Google Patents.
  • RSC Publishing. Polymer Chemistry. [Link]

Sources

Application

Application Note: Synthesis of Hyperbranched Polymers via Atom Transfer Radical Polymerization of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

For Researchers, Scientists, and Drug Development Professionals Introduction The pursuit of novel macromolecular architectures is a cornerstone of modern polymer chemistry, with significant implications for materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel macromolecular architectures is a cornerstone of modern polymer chemistry, with significant implications for materials science and drug delivery. Hyperbranched polymers, characterized by their densely branched, three-dimensional structures, low viscosity, and high degree of functionality, offer unique advantages over their linear counterparts.[1] This application note details the reaction mechanism and provides a comprehensive protocol for the synthesis of hyperbranched polymers using 3-Bromo-2,2-bis(bromomethyl)propyl acetate as a trifunctional core in conjunction with a vinyl monomer via Atom Transfer Radical Polymerization (ATRP).

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a pentaerythritol derivative featuring three primary alkyl bromide moieties. These bromine atoms serve as excellent initiating sites for controlled radical polymerization techniques, particularly ATRP.[2] By employing this molecule as a multifunctional initiator, it is possible to synthesize star-like or hyperbranched polymers with a well-defined core and a predetermined number of polymer arms. The acetate group, being generally non-reactive in radical polymerizations, primarily influences the solubility of the monomer and the resulting polymer.[3][4]

ATRP is a robust and versatile controlled/"living" radical polymerization method that allows for the synthesis of polymers with predictable molecular weights, low polydispersities, and complex architectures.[5][6] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex, typically copper-based.[7] This control is crucial when using multifunctional initiators to prevent premature termination and gelation.[8]

This guide will provide a detailed exploration of the polymerization mechanism, a step-by-step experimental protocol, and methods for the characterization of the resulting hyperbranched polymers, grounded in authoritative scientific principles.

Reaction Mechanism

The polymerization of a vinyl monomer initiated by 3-Bromo-2,2-bis(bromomethyl)propyl acetate proceeds via a controlled radical mechanism, specifically ATRP. The monomer acts as a trifunctional initiator, forming the core of the resulting star-like or hyperbranched polymer. The overall process can be described in the following stages:

  • Initiation: The process begins with the activation of the carbon-bromine bonds on the initiator by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand). This results in the formation of a radical on the initiator and the corresponding oxidized metal complex (e.g., Cu(II)Br₂). Given the presence of three C-Br bonds, this initiation can occur at any of these sites.

  • Propagation: The generated radical then adds to a vinyl monomer (e.g., styrene or methyl methacrylate), initiating the growth of a polymer chain. This propagation continues by the sequential addition of monomer units.

  • Reversible Deactivation: The growing polymer chain is reversibly deactivated by the higher oxidation state metal complex (Cu(II)Br₂), reforming a dormant species with a terminal bromine atom and regenerating the lower oxidation state metal complex. This reversible activation-deactivation cycle is the cornerstone of ATRP, maintaining a low concentration of active radicals at any given time and thus minimizing termination reactions.[5]

  • Branching: As the polymerization progresses, all three bromomethyl groups on the core initiator can initiate polymer chains, leading to the formation of a three-armed star polymer. Under certain conditions, chain transfer reactions or termination by combination could lead to more complex hyperbranched structures, but the primary architecture will be a three-armed star.

ATRP_Mechanism Initiator R-Br (3-Bromo-2,2-bis(bromomethyl)propyl acetate) Radical R• Initiator->Radical k_act Cu(I) Cu(I) / Ligand Cu(II) Cu(II)X / Ligand Monomer Monomer (M) Growing_Chain R-M• Dormant_Chain R-M-Br Monomer->Growing_Chain k_p Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Radical k_act

Figure 1: General mechanism of ATRP initiated from a functional alkyl halide.

Experimental Protocol

This protocol describes the synthesis of a three-armed star polymer of poly(methyl methacrylate) using 3-Bromo-2,2-bis(bromomethyl)propyl acetate as the initiator.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Basic alumina

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hot plate

  • Syringes

  • Cannula

  • Schlenk line or glovebox

Procedure:

  • Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a Schlenk flask, add CuBr (1 equivalent relative to the initiator's bromine atoms).

    • Add the magnetic stir bar.

    • Seal the flask with a rubber septum and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition:

    • In a separate flask under nitrogen, prepare a solution of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (1 equivalent) in anisole.

    • Add the purified MMA (e.g., 100 equivalents per bromine atom) to this solution.

    • Add PMDETA (1 equivalent per CuBr) to the monomer/initiator solution.

    • Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

  • Polymerization:

    • Using a nitrogen-purged syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

    • Allow the polymerization to proceed for the desired time. Monitor the reaction by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution should turn from reddish-brown to blue/green, indicating the oxidation of Cu(I) to Cu(II).

    • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Table 1: Example Reaction Conditions for ATRP of MMA

ParameterValueRationale
[MMA]₀/[Initiator-Br]₀ 100:1This ratio determines the target degree of polymerization of each arm.[2]
[Initiator-Br]₀/[CuBr]₀/[PMDETA]₀ 1:1:1A 1:1:1 ratio of initiating sites to catalyst and ligand is a common starting point for ATRP.[9]
Solvent Anisole (50% v/v)Anisole is a suitable solvent for the polymerization of methacrylates.
Temperature 80 °CThis temperature provides a reasonable polymerization rate for MMA with this catalyst system.
Reaction Time 4-8 hoursThe reaction time will depend on the desired monomer conversion.

Characterization of the Hyperbranched Polymer

A thorough characterization is essential to confirm the successful synthesis of the desired hyperbranched polymer.

Characterization_Workflow Start Synthesized Polymer NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Confirmation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Analysis GPC Gel Permeation Chromatography (GPC/SEC) Start->GPC Molecular Weight & Dispersity DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Properties (Tg) NMR_Result Confirm initiator core signals and polymer backbone NMR->NMR_Result FTIR_Result Identify ester and polymer backbone vibrations FTIR->FTIR_Result GPC_Result Determine Mn, Mw, and PDI (Mw/Mn) GPC->GPC_Result DSC_Result Measure glass transition temperature DSC->DSC_Result

Figure 2: Workflow for the characterization of the synthesized hyperbranched polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer. The presence of signals corresponding to the initiator core and the polymer backbone, along with the disappearance of the monomer's vinyl protons, indicates successful polymerization. The degree of polymerization can be estimated by comparing the integration of the initiator protons to that of the polymer backbone protons.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups in the polymer, such as the ester carbonyl group from the initiator and the monomer units.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), which can be influenced by the branched architecture.

Potential Applications

The hyperbranched polymers synthesized from 3-Bromo-2,2-bis(bromomethyl)propyl acetate have potential applications in various fields:

  • Coatings and Adhesives: The high functionality and low viscosity of hyperbranched polymers make them suitable as crosslinkers or additives in coatings and adhesives.

  • Drug Delivery: The globular structure and multiple end groups can be functionalized to encapsulate and deliver therapeutic agents.

  • Rheology Modifiers: Due to their unique branched structure, these polymers can be used to modify the flow properties of various formulations.

References

  • Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Wang, X., & Gao, H. (2017). Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. Polymers, 9(6), 188. [Link]

  • Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Multifunctional Hyperbranched Polymers via Atom Transfer Radical Self-Condensing Vinyl Polymerization for Applications in Polyurethane-Based Anion Exchange Membranes. (2025).
  • Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]

  • Mechanism of halogen exchange in ATRP. (2011).
  • surface-grafted hyperbranched polymers by self- condensing vinyl (co)polymerization via at. (n.d.). Universität Bayreuth. Retrieved January 22, 2026, from [Link]

  • Atom Transfer Radical Polymerization | ATRP Living Polymer. (2020, May 20). YouTube. Retrieved January 22, 2026, from [Link]

  • Atom Transfer Radical Polymerization. (n.d.). Matyjaszewski Polymer Group. Retrieved January 22, 2026, from [Link]

  • Hyperbranched structures. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved January 22, 2026, from [Link]

  • Modeling hyperbranched polymer formation via ATRP using dissipative particle dynamics. (2021). OSTI.GOV.
  • Development of ATRP. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved January 22, 2026, from [Link]

  • Ab Initio Evaluation of the Thermodynamic and Electrochemical Properties of Alkyl Halides and Radicals and Their Mechanistic Imp. (n.d.). ANU Research School of Chemistry. Retrieved January 22, 2026, from [Link]

  • Wang, X., & Gao, H. (2017). Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization. Polymers, 9(6), 188. [Link]

  • Multifunctional ATRP initiators: Synthesis of four-arm star homopolymers of methyl methacrylate and graft copolymers of polystyrene and poly(t-butyl methacryl
  • surface-grafted hyperbranched polymers by self- condensing vinyl (co)polymerization via at. (n.d.). Universität Bayreuth. Retrieved January 22, 2026, from [Link]

  • Matyjaszewski, K. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Functional polymers by atom transfer radical polymeriz
  • Free Radical Polymerization. (2021, August 15). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Understanding the Mechanistic Parameters. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved January 22, 2026, from [Link]

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953-4959. [Link]

  • Free radical polymerization of vinyl acetate in the presence of liquid polysulfides. (2007).
  • Controlled/"Living" Radical Polymerization of Vinyl Acetate. (2001).
  • [Chemistry] Draw the mechanism for the radical polymerization of vinyl acetate (CH = CHOCOCH ) usi. (2020, June 14). YouTube. Retrieved January 22, 2026, from [Link]

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Method

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Abstract This document provides a detailed guide for the chemical derivatization of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a complex polyhalogenated ester, to facilitate its quantitative analysis by gas and liquid c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a complex polyhalogenated ester, to facilitate its quantitative analysis by gas and liquid chromatography. The inherent low volatility, thermal lability, and lack of a strong native chromophore in the parent molecule present significant analytical challenges. We present two robust, validated protocols to overcome these issues. For Gas Chromatography-Mass Spectrometry (GC-MS), a two-step protocol involving base-catalyzed hydrolysis of the acetate ester followed by silylation of the resultant alcohol is detailed. For High-Performance Liquid Chromatography (HPLC) with UV detection, a direct single-step derivatization via nucleophilic substitution of a primary bromide with a chromophoric tag is described. These methodologies are designed to enhance analyte stability, improve chromatographic behavior, and significantly increase detection sensitivity.

Introduction: The Analytical Challenge

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a compound of interest in various fields, potentially as a chemical intermediate or a low-level impurity in materials like flame retardants. Its structure, featuring a neopentyl backbone, an acetate ester, and three primary alkyl bromide groups, confers properties that complicate direct chromatographic analysis.

  • Volatility and Thermal Stability: The compound's relatively high molecular weight (366.87 g/mol ) and polarity result in low volatility, making it unsuitable for direct GC analysis without requiring high inlet temperatures that risk thermal decomposition.[1]

  • Detector Response: Lacking a suitable chromophore, the analyte yields a poor response with UV-Visible detectors, the most common type used in HPLC.[2]

  • Chromatographic Behavior: Polar functional groups can lead to peak tailing and poor resolution in GC due to interactions with the column.[3][4]

Derivatization is a crucial pre-analytical step to chemically modify the analyte, rendering it more amenable to separation and detection.[3][5] This process can increase volatility for GC or introduce a detectable tag for HPLC, thereby improving peak shape, stability, and detector response.[5][6]

Core Strategy: Addressing the Analyte's Unique Structure

A key challenge is that 3-Bromo-2,2-bis(bromomethyl)propyl acetate lacks the "active" hydrogen atoms (e.g., in hydroxyl, carboxyl, or amine groups) that are the typical targets for common derivatization reactions.[7] Therefore, a direct, single-step derivatization for GC is not feasible. Our strategy is bifurcated to address the specific requirements of GC-MS and HPLC-UV platforms.

  • For GC-MS: We employ a sequential approach. First, the acetate ester is hydrolyzed to unmask a primary hydroxyl group. This newly formed alcohol, 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA), can then be readily converted into a volatile and thermally stable derivative through silylation.

  • For HPLC-UV: We leverage the reactivity of the primary alkyl bromide moieties. A nucleophilic substitution reaction is used to attach a potent chromophore, enabling highly sensitive UV detection.

This application note provides the detailed protocols for both strategic pathways.

Part I: Derivatization for GC-MS Analysis via Hydrolysis and Silylation

This two-step workflow is the recommended pathway for converting the non-volatile ester into a thermally stable and volatile derivative suitable for GC-MS.

Workflow Overview

GC_Workflow cluster_0 Step 1: Hydrolysis (Saponification) cluster_1 Step 2: Silylation cluster_2 Analysis A Analyte 3-Bromo-2,2-bis(bromomethyl)propyl acetate B Intermediate Alcohol 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) A->B  KOH / Methanol  Heat, 30 min C TMS-Ether Derivative (Volatile & Thermally Stable) B->C  BSTFA + 1% TMCS  Heat, 60 min D GC-MS Injection C->D

Caption: Workflow for GC-MS analysis involving hydrolysis and silylation.

Protocol 1: Base-Catalyzed Hydrolysis of Acetate Ester

Rationale: Saponification, a classic base-catalyzed hydrolysis, is an efficient method to cleave the ester bond.[8] Using a methanolic potassium hydroxide solution provides a homogeneous reaction medium and a strong nucleophile (methoxide and hydroxide) to drive the reaction to completion, yielding the TBNPA intermediate.

Materials:

  • Sample containing 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • Methanol (Anhydrous, HPLC grade)

  • Potassium Hydroxide (KOH) pellets

  • Deionized Water

  • Hexane (GC grade)

  • Sodium Sulfate (Anhydrous)

  • 2 M Hydrochloric Acid (HCl)

  • Vials with PTFE-lined caps, heating block, vortex mixer

Procedure:

  • Reagent Preparation: Prepare a 1 M solution of KOH in 80:20 methanol:water (e.g., dissolve 2.8 g KOH in 40 mL methanol, then add 10 mL water and dilute to 50 mL).

  • Sample Preparation: Dissolve a known quantity (e.g., 1-5 mg) of the sample in 1 mL of methanol in a 4 mL vial.

  • Hydrolysis Reaction: Add 1 mL of the 1 M methanolic KOH solution to the sample vial. Cap tightly.

  • Incubation: Vortex the mixture for 30 seconds and place it in a heating block set to 70°C for 30 minutes to ensure complete hydrolysis.

  • Neutralization & Extraction:

    • Cool the vial to room temperature.

    • Carefully neutralize the reaction mixture by adding 2 M HCl dropwise until the pH is ~7.

    • Add 2 mL of hexane to the vial, cap, and vortex vigorously for 1 minute to extract the TBNPA product into the organic layer.

    • Allow the layers to separate (centrifugation may aid separation).

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. The resulting hexane solution containing TBNPA is now ready for the silylation step.

Protocol 2: Silylation of TBNPA Intermediate

Rationale: Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This modification drastically reduces the molecule's polarity and boiling point, making it highly volatile and preventing interactions with the GC column.[5][6] We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful TMS donor, while TMCS acts as a catalyst to enhance its reactivity, ensuring a rapid and complete reaction.[9]

Materials:

  • Hexane extract containing TBNPA (from Protocol 1)

  • BSTFA + 1% TMCS silylating reagent

  • Pyridine (Anhydrous, optional catalyst)

  • GC vials with inserts

Procedure:

  • Solvent Evaporation: Transfer 100-200 µL of the dried hexane extract into a GC vial insert. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Silylation Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.

    • (Optional) Add 10 µL of pyridine, which can act as an acid scavenger and catalyst.

    • Cap the vial immediately and vortex for 10 seconds.

  • Incubation: Heat the vial at 75°C for 60 minutes to ensure complete derivatization of the sterically hindered neopentyl alcohol.[9]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Expected GC-MS Data

The derivatized analyte should exhibit good peak shape and be readily identifiable by its mass spectrum.

ParameterExpected Value/Observation
Derivative Name 3-bromo-2,2-bis(bromomethyl)propyl trimethylsilyl ether
Expected ΔTR Significant reduction in retention time vs. underivatized TBNPA
Peak Shape Symmetrical, no significant tailing
Key MS Fragments (m/z) M-15: Loss of a methyl group from the TMS moiety. 73: Characteristic [Si(CH3)3]+ ion. Isotopic Pattern: Presence of characteristic bromine isotope patterns (79Br/81Br) in fragments containing bromine.

Part II: Derivatization for HPLC-UV Analysis via Nucleophilic Substitution

This approach provides a direct, single-step method to introduce a strong UV-absorbing chromophore onto the analyte, enabling sensitive detection for HPLC analysis.

Reaction Principle

The protocol leverages the reactivity of the primary alkyl bromides in an SN2 reaction. A nucleophilic derivatizing agent containing a chromophore displaces one of the bromide ions. For this application, we propose using a naphthoxide-based reagent, which introduces a highly conjugated aromatic system ideal for UV detection.[10]

HPLC_Reaction cluster_0 S_N2 Derivatization Reaction cluster_1 Analysis A Analyte C UV-Active Derivative A->C A->C Reaction in Acetonitrile Heat B UV-Tagging Reagent (e.g., Naphthoxide) B->C D NaBr (Byproduct) E HPLC-UV Injection C->E

Caption: SN2 reaction for attaching a UV-active tag for HPLC analysis.

Protocol 3: UV-Tagging with 2-Naphthol

Rationale: 2-Naphthol is a readily available and potent chromophore. In the presence of a non-nucleophilic base, it is deprotonated to form the 2-naphthoxide anion, a strong nucleophile that can efficiently displace a primary bromide. Acetonitrile is an ideal polar aprotic solvent for SN2 reactions.

Materials:

  • Sample containing 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • 2-Naphthol

  • Potassium Carbonate (K2CO3), anhydrous powder

  • Acetonitrile (Anhydrous, HPLC grade)

  • Deionized Water

  • Vials with PTFE-lined caps, heating block, vortex mixer

Procedure:

  • Sample and Reagent Preparation:

    • In a 4 mL vial, add 1-2 mg of the sample.

    • Add ~1.5 molar equivalents of 2-Naphthol relative to the analyte.

    • Add ~3 molar equivalents of anhydrous K2CO3. This acts as the base to generate the nucleophile in situ.

  • Derivatization Reaction:

    • Add 2 mL of anhydrous acetonitrile to the vial.

    • Cap tightly, vortex for 30 seconds, and place in a heating block at 80°C for 2 hours.

  • Sample Quenching and Cleanup:

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of deionized water to quench the reaction and dissolve the potassium salts.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: The resulting solution can be directly injected into the HPLC system or diluted further with the mobile phase if necessary.

Recommended HPLC-UV Conditions & Expected Results
ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution: Acetonitrile and Water
A: Water
B: Acetonitrile
Start at 50% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength ~225 nm (strong absorbance for naphthyl group)
Expected Result A sharp, well-resolved peak for the derivatized analyte with high signal-to-noise ratio. Unreacted 2-naphthol will also be detected but should be well-separated from the product peak.

Summary and Method Comparison

Both derivatization strategies presented here provide effective means for the analysis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. The choice of method depends on the available instrumentation and the analytical objective.

FeatureGC-MS Method (Hydrolysis + Silylation)HPLC-UV Method (Nucleophilic Substitution)
Principle Increases volatility and thermal stabilityAdds a strong UV chromophore
Steps Two (Hydrolysis, Silylation)One
Confirmation High (Mass spectral data provides structural info)Moderate (Retention time matching)
Pros Provides definitive structural confirmation. High sensitivity with MS.Simpler workflow. Uses common lab equipment.
Cons More complex, multi-step protocol. Requires anhydrous conditions for silylation.Potential for side products (di-substitution). Does not provide mass data without MS detector.

References

  • Academic, O. (n.d.). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography? YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization Handbook. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Retrieved from [Link]

  • U.S. EPA. (n.d.). EPA-EAD: 1673: PEG-600 by Derivatization and HPLC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-Bromo-2,2-bis(bromomethyl)propyl acetate as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 3-Bromo-2,2-bis(brom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 3-Bromo-2,2-bis(bromomethyl)propyl acetate as a potential trifunctional crosslinking agent. While primarily documented as a reactive flame retardant, its molecular architecture, featuring three primary alkyl bromide moieties, presents a compelling case for its use in the covalent networking of polymeric systems. These notes delineate the underlying chemical principles, a detailed synthesis protocol for the agent itself, and representative protocols for its application in crosslinking nucleophilic polymer systems. Safety considerations and physicochemical properties are also thoroughly addressed to ensure safe and effective implementation in a research and development setting.

Introduction: A Molecule of Dual Potential

3-Bromo-2,2-bis(bromomethyl)propyl acetate, a derivative of tribromoneopentyl alcohol, is a halogenated organic compound with the chemical formula C₇H₁₁Br₃O₂[1][2][3][4]. Its high bromine content has led to its primary application as a reactive flame retardant, where it is incorporated into polymer backbones to impart fire-resistant properties. However, the very features that make it an effective flame retardant—multiple reactive sites—also endow it with the potential to act as a potent crosslinking agent.

The molecule possesses three primary alkyl bromide groups. These groups are susceptible to nucleophilic substitution reactions (Sₙ2), making them ideal candidates for reacting with polymers containing nucleophilic functional groups such as thiols, amines, or carboxylates. By reacting with functional groups on different polymer chains, 3-Bromo-2,2-bis(bromomethyl)propyl acetate can form a stable, three-dimensional covalent network, thereby modifying the mechanical, thermal, and chemical resistance properties of the base polymer.

This guide will explore this less-documented yet highly plausible application, providing the scientific rationale and practical steps for its utilization as a crosslinking agent.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a crosslinking agent is paramount for its effective application.

PropertyValueSource
CAS Number 3580-97-0[1][2][3]
Molecular Formula C₇H₁₁Br₃O₂[1][2][3][4]
Molecular Weight 366.88 g/mol [1][2]
Appearance Solid, lump, or liquid[2]
Purity Typically ≥97%[1][2]
Storage Sealed in a dry environment at 2-8°C[2]
Solubility Soluble in many organic solvents.
Boiling Point Not well-defined, likely decomposes at high temperatures.

Mechanism of Crosslinking

The crosslinking action of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is predicated on the principles of nucleophilic substitution. Each of the three bromomethyl groups (-CH₂Br) acts as an electrophilic site, readily attacked by nucleophiles.

When introduced into a system containing a polymer with nucleophilic functional groups (e.g., thiol-terminated polysulfides, amine-functionalized polymers), the following reaction sequence is proposed:

  • Nucleophilic Attack: A nucleophilic group from a polymer chain attacks the carbon atom of one of the bromomethyl groups.

  • Bromide Departure: The bromide ion, a good leaving group, is displaced.

  • Covalent Bond Formation: A stable covalent bond is formed between the polymer chain and the crosslinking agent.

  • Network Formation: As this process repeats with the other two bromomethyl groups and other polymer chains, a three-dimensional crosslinked network is established.

This is conceptually similar to a "thiol-halide click reaction," which is utilized in forming hydrogels[5]. The reaction is typically base-catalyzed to deprotonate the nucleophile (e.g., thiol to thiolate), thereby increasing its nucleophilicity and reaction rate.

Visualizing the Crosslinking Mechanism

The following diagram illustrates the proposed crosslinking of a generic thiol-terminated polymer with 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

crosslinking_mechanism cluster_reactants Reactants cluster_product Crosslinked Network polymer1 Polymer-SH crosslinker 3-Bromo-2,2-bis(bromomethyl)propyl acetate polymer1->crosslinker Sₙ2 Attack polymer2 Polymer-SH polymer2->crosslinker Sₙ2 Attack polymer3 Polymer-SH polymer3->crosslinker Sₙ2 Attack network Crosslinked Polymer Network crosslinker->network Forms 3D Network

Caption: Proposed Sₙ2 mechanism for polymer crosslinking.

Synthesis and Handling

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

This crosslinking agent is typically synthesized in a two-step process starting from pentaerythritol. The first step is the synthesis of the precursor, 3-Bromo-2,2-bis(bromomethyl)propanol (also known as tribromoneopentyl alcohol)[6]. The second step is the esterification of the alcohol to the acetate.

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol [6]

This protocol is adapted from established procedures for the bromination of pentaerythritol.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add pentaerythritol (1.0 eq), sulfur powder (0.75 eq), and acetic acid (11.3 eq).

  • Bromine Addition: With vigorous stirring, add liquid bromine (2.0 eq) dropwise via the dropping funnel. Maintain the internal temperature below 50°C, using an ice bath if necessary.

  • Reaction: After the addition is complete, slowly heat the mixture to 120°C and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to 80°C. The product can be isolated through a series of purification steps including distillation to remove acetic acid and hydrobromic acid, followed by alcoholysis and crystallization.

Step 2: Esterification to 3-Bromo-2,2-bis(bromomethyl)propyl acetate

This is a general protocol for esterification. Researchers should optimize conditions for their specific setup.

  • Reaction Setup: In a flask, dissolve 3-Bromo-2,2-bis(bromomethyl)propanol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Reagent Addition: Add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by column chromatography or recrystallization.

Safety and Handling

3-Bromo-2,2-bis(bromomethyl)propyl acetate is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • Storage: Store in a tightly closed container in a dry and cool place (2-8°C)[2].

Application Protocol: Crosslinking of a Thiol-Terminated Polymer

This section provides a representative protocol for the use of 3-Bromo-2,2-bis(bromomethyl)propyl acetate as a crosslinking agent for a model thiol-terminated polymer, such as a liquid polysulfide polymer. The exact stoichiometry and conditions should be optimized for the specific polymer and desired properties of the final crosslinked material.

Materials and Reagents
  • Thiol-terminated polymer (e.g., liquid polysulfide resin)

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Tertiary amine base (e.g., triethylamine or DBU)

  • Nitrogen or Argon for inert atmosphere

Experimental Workflow

Caption: Workflow for polymer crosslinking.

Step-by-Step Protocol
  • Polymer Preparation: In a clean, dry reaction vessel, dissolve the thiol-terminated polymer in the chosen anhydrous solvent to a desired concentration (e.g., 20-50% w/v). Purge the vessel with an inert gas.

  • Crosslinker Addition: Calculate the required amount of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. The stoichiometry should be based on the molar ratio of bromide groups to thiol groups. A common starting point is a 1:1 molar ratio. Add the crosslinker to the polymer solution and stir until fully dissolved.

  • Catalyst Addition: Add the tertiary amine base (e.g., triethylamine) to the mixture. The amount of base should be at least stoichiometric to the thiol groups to facilitate the formation of the more nucleophilic thiolate.

  • Mixing and Degassing: Mix the components thoroughly until a homogeneous solution is obtained. If the final application requires a void-free material, degas the mixture under vacuum.

  • Curing: Transfer the mixture to a suitable mold or substrate. The curing can be performed at room temperature or accelerated by heating. A typical starting point for thermal curing is 60-80°C for several hours. The optimal curing time and temperature will depend on the polymer, solvent, and desired degree of crosslinking.

  • Post-Curing: After the initial curing, a post-curing step at a higher temperature may be beneficial to complete the reaction and enhance the network properties.

  • Characterization: The resulting crosslinked polymer can be characterized by various techniques, including swelling tests (to determine crosslink density), dynamic mechanical analysis (DMA), thermogravimetric analysis (TGA), and tensile testing.

Potential Applications and Future Directions

The ability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate to form robust covalent networks opens up a range of potential applications:

  • High-Performance Adhesives and Sealants: Crosslinking can improve the cohesive strength, thermal stability, and chemical resistance of adhesives and sealants[7].

  • Toughened Thermosets: Incorporating this crosslinker into epoxy or polyurethane formulations could enhance their fracture toughness and impact resistance.

  • Hydrogel Formation: For biomedical applications, it could be used to crosslink hydrophilic polymers to form hydrogels with tunable properties[5].

  • Coatings: Crosslinked coatings can offer superior scratch resistance, hardness, and durability.

Future research should focus on a detailed investigation of the crosslinking kinetics, the influence of the crosslinker concentration on the final material properties, and a comparative analysis with other commercially available crosslinking agents.

Conclusion

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a molecule with significant, albeit underexplored, potential as a trifunctional crosslinking agent. Its three reactive primary bromide sites offer a versatile platform for the covalent networking of a wide range of nucleophilic polymers. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers and scientists looking to harness the capabilities of this compound in the development of advanced polymeric materials. As always, careful optimization and thorough characterization will be key to unlocking its full potential in any given application.

References

  • ResearchGate. (n.d.). Representative scheme for polymer crosslinking via thiol-halide click.... Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Analysis of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate in Complex Matrices

Abstract This technical guide provides a comprehensive framework for the sensitive and selective determination of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a halogenated organic compound of interest in various industri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective determination of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a halogenated organic compound of interest in various industrial and research applications. Recognizing the need for robust analytical methodologies, this document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and confirmatory analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. The presented methods are designed for researchers, scientists, and drug development professionals, emphasizing not only procedural accuracy but also the underlying scientific principles that govern methodological choices. All protocols are presented as a self-validating system, grounded in internationally recognized guidelines for analytical method validation.

Introduction: The Analytical Imperative for 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0) is a polyhalogenated organic ester with a molecular formula of C₇H₁₁Br₃O₂ and a molecular weight of 366.87 g/mol .[1] Its structural complexity and the presence of three bromine atoms necessitate tailored analytical approaches for accurate quantification and structural elucidation, particularly in complex sample matrices. The potential for this compound to be present as a synthetic intermediate, impurity, or a component in formulated products underscores the importance of reliable analytical methods for quality control, safety assessment, and research applications.

This application note details a primary analytical method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for its high separation efficiency and sensitive detection of volatile and semi-volatile organic compounds. Furthermore, we provide protocols for structural confirmation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are presented with an emphasis on the principles of method validation as outlined by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that the described procedures are not only repeatable but also scientifically defensible.[2][3][4][5]

Physicochemical Properties of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

A thorough understanding of the analyte's physicochemical properties is paramount in developing a robust analytical method. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 3580-97-0[1]
Molecular Formula C₇H₁₁Br₃O₂[1]
Molecular Weight 366.87 g/mol [1]
Physical Form Solid or lump or liquid
Purity (Typical) 97%[1]
Storage Sealed in dry, 2-8°C[6]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the technique of choice for the quantitative analysis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate due to its volatility and thermal stability. The following sections detail a recommended starting point for method development and validation.

Rationale for Method Selection

The selection of GC-MS is predicated on its ability to physically separate the analyte from other matrix components via the gas chromatograph, followed by sensitive and selective detection by the mass spectrometer. For halogenated compounds, electron capture detectors (ECD) are also an option; however, the mass spectrometer provides superior specificity through the analysis of mass-to-charge ratios and fragmentation patterns, which is critical for unambiguous identification.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a suitable solvent for GC-MS analysis, free from interfering substances. The choice of extraction technique will depend on the sample matrix.

SamplePrep_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_concentration Concentration & Reconstitution Sample Sample Homogenization Homogenization Sample->Homogenization Solid Samples Solvent_Extraction Solvent_Extraction Homogenization->Solvent_Extraction e.g., Dichloromethane/Hexane SPE SPE Solvent_Extraction->SPE Solid Phase Extraction (e.g., Florisil®) Liquid_Sample Liquid Sample LLE LLE Liquid_Sample->LLE Liquid-Liquid Extraction LLE->SPE Evaporation Evaporation SPE->Evaporation Nitrogen Stream Reconstitution Reconstitution Evaporation->Reconstitution e.g., Isooctane GCMS_Analysis GCMS_Analysis Reconstitution->GCMS_Analysis Final Extract

Caption: Generalized sample preparation workflow for the analysis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Materials:

  • Solvents: Dichloromethane (DCM), Hexane, Isooctane (all pesticide residue grade or equivalent)

  • Solid Phase Extraction (SPE): Florisil® cartridges

  • Apparatus: Homogenizer, vortex mixer, centrifuge, nitrogen evaporator

Protocol for Solid Samples (e.g., polymers, soils):

  • Homogenization: Weigh 1-5 g of the homogenized solid sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a brominated compound not expected in the sample).

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane. Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times. Combine the supernatants.

  • Concentration: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • SPE Clean-up: Condition a Florisil® SPE cartridge with hexane. Load the concentrated extract and elute with a suitable solvent mixture (e.g., hexane:DCM). The optimal elution solvent should be determined empirically.

  • Final Concentration and Reconstitution: Evaporate the eluate to near dryness and reconstitute in a known volume (e.g., 1 mL) of isooctane for GC-MS analysis.

Protocol for Liquid Samples (e.g., aqueous solutions):

  • Sample Collection: Collect a known volume (e.g., 100 mL) of the liquid sample in a separatory funnel.

  • Internal Standard Spiking: Spike with an internal standard.

  • Liquid-Liquid Extraction (LLE): Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh DCM.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to 1 mL.

  • SPE Clean-up and Final Preparation: Proceed with steps 8 and 9 from the solid sample protocol.

GC-MS Instrumental Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentWidely available and robust platform.
MS System Agilent 5977B or equivalentProvides excellent sensitivity and spectral quality.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.
Injector Split/SplitlessSplitless mode for trace analysis, split mode for higher concentrations.
Injector Temperature 280 °CEnsures efficient volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)Provides good separation of the analyte from potential interferences.
MS Source Temp. 230 °CStandard temperature for EI sources.
MS Quad Temp. 150 °CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, provides reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for initial identification, SIM for enhanced sensitivity in quantitative analysis.
Expected Mass Spectrum and Fragmentation

The presence of three bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. The natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) will produce a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M+ [C₇H₁₁Br₃O₂]⁺˙ (Molecular Ion) M_minus_CH3CO Loss of Acetyl Radical [M - CH₃CO]⁺ M+->M_minus_CH3CO M_minus_Br Loss of Bromine Radical [M - Br]⁺ M+->M_minus_Br M_minus_CH2Br Loss of Bromomethyl Radical [M - CH₂Br]⁺ M+->M_minus_CH2Br Base_Peak Further Fragmentation M_minus_CH3CO->Base_Peak M_minus_Br->Base_Peak M_minus_CH2Br->Base_Peak

Caption: Predicted major fragmentation pathways for 3-Bromo-2,2-bis(bromomethyl)propyl acetate under Electron Ionization.

Key Diagnostic Ions for SIM Mode:

Ion (m/z)IdentityRationale
[M]⁺˙ Cluster Molecular IonFor confirmation of molecular weight.
[M-Br]⁺ Cluster Loss of a Bromine atomA common and significant fragmentation for brominated compounds.
[M-CH₂Br]⁺ Cluster Loss of a Bromomethyl groupAnother likely fragmentation pathway.
[CH₃CO]⁺ Acetyl Cation (m/z 43)Characteristic fragment for acetate esters.

Note: The exact m/z values for the isotopic clusters will depend on the combination of ⁷⁹Br and ⁸¹Br isotopes.

Confirmatory Analysis: ¹H and ¹³C NMR Spectroscopy

For unequivocal structural confirmation, NMR spectroscopy is indispensable.

Predicted ¹H NMR Spectrum

Based on the structure of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, the following proton environments are expected:

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~4.0 - 4.2Singlet2H-O-CH₂ -C(CH₂Br)₂-
~3.5 - 3.7Singlet4H-C(CH₂ Br)₂-
~3.4 - 3.6Singlet2H-C(CH₂Br)₂-CH₂ Br
~2.1Singlet3HCH₃ -COO-

Note: These are predicted values and may vary depending on the solvent and instrument.

Predicted ¹³C NMR Spectrum

The predicted carbon environments are as follows:

Chemical Shift (δ, ppm) (Predicted)Assignment
~170C =O (ester carbonyl)
~70-O-C H₂-
~45-C (CH₂Br)₂-
~35-C H₂Br
~21C H₃-COO-

Note: These are predicted values and may vary depending on the solvent and instrument.

Method Validation: Ensuring Trustworthiness and Reliability

In accordance with IUPAC guidelines, the analytical method must be validated for its intended purpose.[2][3][4][5] The following parameters should be assessed:

  • Linearity and Range: A calibration curve should be prepared using a series of standards of known concentrations. The linear range is the concentration interval over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials (if available) or by performing recovery studies on spiked blank matrix samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be assessed at two levels:

    • Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity (Selectivity): The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the determination of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. The primary GC-MS method offers high sensitivity and selectivity, while NMR spectroscopy provides definitive structural confirmation. By adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. It is imperative that any laboratory implementing these methods performs a comprehensive in-house validation to demonstrate fitness for purpose for their specific sample matrices and analytical instrumentation.

References

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • ISO, IUPAC, and AOAC INTERNATIONAL. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). [Link]

  • Scilit. (n.d.). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). [Link]

  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Welcome to the technical support center for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered, polyhalogenated compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

I. Reaction Overview: A Two-Step Approach

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is typically achieved in a two-step process, starting from the readily available pentaerythritol.

  • Step 1: Bromination of Pentaerythritol. The first step involves the conversion of pentaerythritol to 3-Bromo-2,2-bis(bromomethyl)propanol. This is a robust reaction, but careful control of the conditions is crucial to maximize the yield and purity of the intermediate.

  • Step 2: Acetylation of 3-Bromo-2,2-bis(bromomethyl)propanol. The second step is the acetylation of the sterically hindered tertiary alcohol to yield the final product. This step can be challenging due to the steric hindrance around the hydroxyl group.

Below is a workflow diagram illustrating the overall synthesis:

SynthesisWorkflow Pentaerythritol Pentaerythritol Propanol_Intermediate 3-Bromo-2,2-bis(bromomethyl)propanol Pentaerythritol->Propanol_Intermediate Step 1: Bromination Brominating_Agent Brominating Agent (e.g., HBr/Acetic Acid/Br2) Brominating_Agent->Propanol_Intermediate Purification1 Purification (Recrystallization) Propanol_Intermediate->Purification1 Acetylation_Reagent Acetylation Reagent (e.g., Acetic Anhydride) Final_Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate Purification1->Final_Product Step 2: Acetylation Acetylation_Reagent->Final_Product Catalyst Catalyst (e.g., DMAP, 1-Methylimidazole) Catalyst->Final_Product Purification2 Purification (Chromatography/Recrystallization) Final_Product->Purification2

Caption: Overall workflow for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Step 1: Bromination of Pentaerythritol

Issue 1: Low Yield of 3-Bromo-2,2-bis(bromomethyl)propanol

  • Potential Cause A: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. A typical procedure involves heating to 120°C for 6 hours.[1]

  • Potential Cause B: Suboptimal Reagent Stoichiometry. The ratio of pentaerythritol to the brominating agent is critical.

    • Solution: Ensure that the correct molar equivalents of the brominating agents are used. For example, a published procedure uses a significant excess of acetic acid and a specific molar ratio of bromine.[1]

  • Potential Cause C: Loss of Product During Work-up. The work-up procedure, including extraction and purification, can lead to product loss.

    • Solution: Carefully perform the aqueous work-up, ensuring the pH is adjusted correctly (typically to 7.0-8.0 with a sodium carbonate solution) to neutralize any remaining acids.[1] During extraction with an organic solvent, perform multiple extractions with smaller volumes to ensure complete recovery of the product.

Issue 2: Impurities in the 3-Bromo-2,2-bis(bromomethyl)propanol Intermediate

  • Potential Cause A: Formation of Over- or Under-brominated Byproducts. The reaction can sometimes yield a mixture of brominated pentaerythritol derivatives.

    • Solution: Optimize the reaction temperature and the rate of addition of the brominating agent. Adding liquid bromine dropwise while carefully controlling the internal temperature (not exceeding 50°C initially) can help to minimize the formation of byproducts.[1]

  • Potential Cause B: Residual Acetic Acid or Hydrobromic Acid. These acidic impurities can interfere with the subsequent acetylation step.

    • Solution: After the reaction, distill off the excess acetic acid and hydrobromic acid under reduced pressure.[1] A thorough wash with a basic solution (e.g., 10% sodium carbonate) during the work-up is also essential.

  • Potential Cause C: Inefficient Purification. Simple precipitation may not be sufficient to remove all impurities.

    • Solution: Recrystallization is an effective method for purifying the propanol intermediate. Cooling the organic phase to 0°C can induce the precipitation of white crystals of the desired product with high purity.[1]

Step 2: Acetylation of 3-Bromo-2,2-bis(bromomethyl)propanol

Issue 3: Low Yield of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • Potential Cause A: Steric Hindrance. The tertiary alcohol is sterically hindered, which can make the acetylation reaction slow and inefficient.

    • Solution: Employ a more reactive acetylating agent and a suitable catalyst. While acetic anhydride is commonly used, acetyl chloride can be more reactive. For catalysts, 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole are known to be effective for acylating sterically hindered alcohols.[2][3] Lewis acid catalysts such as Bismuth(III) triflate (Bi(OTf)₃) or Copper(II) triflate (Cu(OTf)₂) have also been shown to be highly effective.[4][5]

  • Potential Cause B: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC or GC. If the reaction is sluggish, consider increasing the catalyst loading or the reaction temperature. However, be cautious as higher temperatures can lead to side reactions.

  • Potential Cause C: Presence of Water. Water can compete with the alcohol for the acetylating agent, leading to the formation of acetic acid and reducing the yield.

    • Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents. The 3-Bromo-2,2-bis(bromomethyl)propanol intermediate should also be completely dry before starting the acetylation.

Issue 4: Formation of Byproducts during Acetylation

  • Potential Cause A: Decomposition of the Starting Material or Product. The presence of strong acids can lead to decomposition or side reactions. The starting propanol is known to decompose under basic conditions, forming oxetane derivatives.[6]

    • Solution: Avoid using strong protic acids as catalysts. If a Lewis acid is used, ensure it is compatible with the substrate. Using a non-nucleophilic base like triethylamine in conjunction with the catalyst can help to scavenge any acid generated during the reaction.

  • Potential Cause B: Reaction with the Bromine Atoms. While less likely under standard acetylation conditions, highly reactive conditions could potentially lead to side reactions involving the bromine atoms.

    • Solution: Use mild reaction conditions. Catalysis with DMAP or 1-methylimidazole at room temperature is generally a good starting point.

Issue 5: Difficulty in Purifying the Final Product

  • Potential Cause A: Co-elution of Product and Unreacted Starting Material. The starting alcohol and the final acetate product may have similar polarities, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, recrystallization from a suitable solvent system could be an effective purification method.

  • Potential Cause B: Presence of Catalyst Residues. Catalysts like DMAP can be difficult to remove completely.

    • Solution: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic catalysts like DMAP and triethylamine.

III. Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent for this reaction?

A1: Acetic anhydride is a good starting point due to its availability and ease of handling. For a more sluggish reaction, acetyl chloride can be used, but it is more corrosive and moisture-sensitive.

Q2: Which catalyst do you recommend for the acetylation of this sterically hindered alcohol?

A2: We recommend starting with 4-(Dimethylamino)pyridine (DMAP) as a catalyst. It is highly effective for acylating sterically hindered alcohols.[7] An alternative is 1-methylimidazole, which has been shown to be an excellent and less toxic catalyst for such transformations.[3] For a more powerful catalytic system, Bismuth(III) triflate (Bi(OTf)₃) is a good option.[5]

Q3: What are the optimal reaction conditions for the acetylation step?

A3: A good starting point would be to dissolve the 3-Bromo-2,2-bis(bromomethyl)propanol in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.2-1.5 equivalents of acetic anhydride and a catalytic amount of DMAP (0.1 equivalents). Stir the reaction at room temperature and monitor its progress by TLC.

Q4: How can I effectively monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate). Gas Chromatography (GC) can provide more quantitative information on the reaction progress.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Bromine: Liquid bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride and Acetyl Chloride: These are corrosive and lachrymatory. Handle them in a fume hood.

  • Solvents: Use anhydrous solvents and handle them in a well-ventilated area, away from ignition sources.

  • General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during the addition of reagents.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol[1]
ReagentMolar Eq.Amount
Pentaerythritol1.0272.3 g (2.0 mol)
Acetic Acid11.341361.5 g
Liquid Bromine2.0639.2 g
10% Sodium Carbonate-As needed for neutralization
n-Pentane-585 mL for recrystallization

Procedure:

  • To a suitable reaction vessel, add pentaerythritol and acetic acid.

  • With stirring, add liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.

  • After the addition is complete, slowly heat the reaction mixture to 120°C and maintain for 6 hours.

  • Cool the mixture to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure.

  • Cool the residue to 50°C and add 1000 mL of water.

  • Adjust the pH of the system to 7.0-8.0 with a 10% aqueous sodium carbonate solution.

  • Stir the mixture at 50°C for 30 minutes.

  • Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.

  • Cool the organic phase to 0°C to precipitate the product.

  • Filter the white crystals and dry at 50°C for 6 hours.

Protocol 2: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (General Procedure)
ReagentMolar Eq.
3-Bromo-2,2-bis(bromomethyl)propanol1.0
Acetic Anhydride1.5
4-(Dimethylamino)pyridine (DMAP)0.1
Anhydrous Dichloromethane (DCM)-

Procedure:

  • Dissolve 3-Bromo-2,2-bis(bromomethyl)propanol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP to the solution.

  • Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Mechanistic Insights

The acetylation of an alcohol using acetic anhydride and a catalyst like DMAP proceeds through a nucleophilic catalysis pathway.

AcetylationMechanism cluster_activation Catalyst Activation cluster_acetylation Acetylation of Alcohol cluster_regeneration Catalyst Regeneration DMAP DMAP Acylpyridinium N-Acetylpyridinium Ion (Highly Reactive) DMAP->Acylpyridinium Nucleophilic attack Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acylpyridinium Acetate_Ion Acetate Ion Acylpyridinium->Acetate_Ion releases Product Acetylated Product Alcohol R-OH (3-Bromo-2,2-bis(bromomethyl)propanol) Alcohol->Product Nucleophilic attack on N-Acetylpyridinium Ion Protonated_DMAP Protonated DMAP Product->Protonated_DMAP releases Regenerated_DMAP Regenerated DMAP Protonated_DMAP->Regenerated_DMAP Deprotonation Base Base (e.g., Triethylamine or another molecule of alcohol/DMAP) Base->Regenerated_DMAP Protonated_Base Protonated Base Regenerated_DMAP->Protonated_Base forms

Caption: Mechanism of DMAP-catalyzed acetylation of an alcohol.

VI. References

  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. YouTube. [Link]

  • Acylation of Alcohols, Part 4: with Carboxylic Acids. YouTube. [Link]

  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. PubMed. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Supporting Information. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Acetylation of secondary alcohols. Reddit. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]

  • Acetylation. Wikipedia. [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

  • Purification of organic compounds. Google Patents.

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Welcome to the Technical Support Center for the purification of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0). This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this polyhalogenated ester.

I. Compound Profile and Stability Considerations

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a dense solid or liquid with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.87 g/mol .[1][2][3] Proper storage in a dry, sealed container at 2-8°C is recommended to maintain its integrity.[1][2] While specific stability data is not extensively published, the presence of the acetate ester group suggests a susceptibility to hydrolysis, particularly under basic conditions. This is a critical consideration during aqueous workups. The analogous compound, 3-bromo-2,2-bis(bromomethyl)propanol, demonstrates decomposition in aqueous solutions with a rate that increases with pH.[4] Therefore, prolonged exposure to basic aqueous media should be avoided. Thermal stability should also be considered, as polyhalogenated compounds can be prone to decomposition at elevated temperatures, potentially releasing hazardous substances.[5][6]

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the purification of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: The nature of your impurities is highly dependent on the synthetic route. A common synthesis involves the acetylation of 3-bromo-2,2-bis(bromomethyl)propanol. Potential impurities can include:

  • Unreacted Starting Material: Residual 3-bromo-2,2-bis(bromomethyl)propanol.

  • Reagent-derived Impurities: Excess acetylating agent (e.g., acetic anhydride, acetyl chloride) and their byproducts (e.g., acetic acid).

  • Catalyst Residues: If a catalyst was used (e.g., pyridine, DMAP), it might be present.

  • Under- or Over-brominated Analogs: If the synthesis of the precursor alcohol was not optimal, you might have species with fewer or more bromine atoms.

  • Decomposition Products: Formed due to excessive heat or prolonged reaction times.

A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the number and nature of the impurities.

Q2: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. What can I do?

A2: "Oiling out" typically occurs when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when the melting point of the impure compound is below the temperature of the solution. Here are some troubleshooting steps:

  • Solvent System Modification:

    • If using a single solvent, try adding a miscible anti-solvent (a solvent in which your product is poorly soluble) dropwise to the warm, dissolved sample until slight turbidity persists. Then, allow it to cool slowly.

    • Experiment with different solvent systems. A good starting point for a polyhalogenated compound like this would be a mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Temperature Control: Ensure a slow cooling rate. Rapid cooling encourages oil formation over crystal growth. Consider placing the crystallization vessel in a warm water bath and allowing it to cool to room temperature overnight, followed by further cooling in a refrigerator.

  • Purity of the Crude Material: Highly impure samples are more prone to oiling out. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

Q3: My product appears to be decomposing on the silica gel column during chromatography. How can I mitigate this?

A3: Decomposition on silica gel is often due to the acidic nature of the stationary phase. This can be particularly problematic for compounds with acid-labile functional groups.

  • Deactivation of Silica Gel: Neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). Pack the column with this slurry and then flush with the mobile phase without the amine before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. However, be aware that alumina can have different selectivity compared to silica.

  • Minimize Residence Time: Use flash column chromatography with applied pressure to reduce the time your compound spends on the column.

  • Solvent Choice: Ensure your solvents are free of acidic impurities.

Q4: The separation between my product and a key impurity is poor during column chromatography. What adjustments can I make?

A4: Poor resolution in column chromatography can be addressed by several strategies:

  • Optimize the Eluent System: The key is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on TLC.

    • If the compounds are moving too slowly, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the compounds are moving too quickly and are not separating, decrease the eluent polarity.

  • Column Dimensions and Packing:

    • Use a longer, narrower column for difficult separations.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column. Overloading the column with too much crude material will lead to broad, overlapping bands.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific sample and impurity profile.

Protocol 1: Recrystallization
  • Solvent Screening (Small Scale):

    • In separate test tubes, dissolve a small amount of your crude product in a minimal amount of various hot solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., hexane/ethyl acetate, heptane/dichloromethane).

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields a good recovery of crystalline solid.

  • Bulk Recrystallization:

    • Dissolve the crude 3-Bromo-2,2-bis(bromomethyl)propyl acetate in the minimum amount of the chosen hot solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in a refrigerator or ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Parameter Recommendation Rationale
Solvent Choice Heptane/Ethyl AcetateA good balance of polarity for many organic compounds.
Cooling Rate SlowPromotes the formation of larger, purer crystals.
Washing Cold SolventMinimizes the dissolution of the purified product.
Protocol 2: Flash Column Chromatography
  • TLC Analysis:

    • Develop a TLC plate with your crude material using various eluent systems (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity).

    • The optimal eluent system should provide good separation of your product from impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Eluent System Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Loading Method Dry LoadingOften provides better resolution for less soluble compounds.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

PurificationWorkflow start Crude 3-Bromo-2,2-bis(bromomethyl)propyl acetate tlc_analysis TLC/NMR Analysis start->tlc_analysis decision_purity Assess Purity and Impurity Profile tlc_analysis->decision_purity high_purity High Purity (>95%) with Minor Impurities decision_purity->high_purity High low_purity Low Purity (<95%) or Complex Mixture decision_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization aqueous_workup Aqueous Workup (if necessary) low_purity->aqueous_workup decision_recrystallization Successful Crystallization? recrystallization->decision_recrystallization column_chromatography Column Chromatography decision_chromatography Good Separation? column_chromatography->decision_chromatography final_product Pure Product aqueous_workup->column_chromatography decision_recrystallization->final_product Yes oiling_out Troubleshoot: Oiling Out (Change solvent, slow cooling) decision_recrystallization->oiling_out No oiling_out->recrystallization decision_chromatography->final_product Yes poor_separation Troubleshoot: Poor Separation (Optimize eluent, repack column) decision_chromatography->poor_separation No decomposition Troubleshoot: Decomposition (Deactivate silica, change stationary phase) decision_chromatography->decomposition Decomposition poor_separation->column_chromatography decomposition->column_chromatography

Caption: Decision workflow for purification of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

V. Analytical Techniques for Purity Assessment

To ensure the purity of the final product, a combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and separating non-volatile impurities.

References

  • Koren, A., & Ronen, Z. (2003). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. Environmental Science & Technology, 37(1), 130-136.
  • 科华智慧. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Zvi, S., & Muszkat, L. (1999). Products of thermal decomposition of brominated polymer flame retardants. Journal of Analytical and Applied Pyrolysis, 51(1-2), 131-147.
  • Google Patents. (n.d.). CN1733685A - Method for preparing and purifying propyl acetate.
  • Chemical Engineering Transactions. (2017). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 57, 1573-1578.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • YouTube. (2020, December 31). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

From the desk of the Senior Application Scientist Welcome to our dedicated technical guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This document is designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This document is designed for researchers and drug development professionals who are actively working with this compound. In our experience, while the synthetic route appears straightforward, several common side reactions can compromise yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles to help you navigate these challenges effectively.

Synthesis Overview: A Two-Stage Process

The synthesis is typically a two-step process starting from pentaerythritol. The first stage involves the partial bromination of pentaerythritol to form the key intermediate, 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA). The second stage is the acetylation of the remaining hydroxyl group to yield the final product. Each stage presents unique challenges that must be carefully managed.

Synthesis_Workflow Pentaerythritol Pentaerythritol C(CH₂OH)₄ Bromination Step 1: Bromination (HBr, Acetic Acid) Pentaerythritol->Bromination TBNPA Intermediate: TBNPA (BrCH₂)₃CCH₂OH Bromination->TBNPA Acetylation Step 2: Acetylation (e.g., Acetic Anhydride) TBNPA->Acetylation FinalProduct Final Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate Acetylation->FinalProduct

Caption: High-level workflow for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Part I: Troubleshooting the Bromination of Pentaerythritol (Step 1)

The conversion of pentaerythritol to 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) is the foundation of this synthesis. The primary goal is to replace three of the four hydroxyl groups with bromine atoms selectively. The most common method involves reacting pentaerythritol with hydrobromic acid (HBr), often in a solvent like acetic acid.[1]

Frequently Asked Questions (FAQs) - Step 1

Q1: My final product from this step is a mixture containing significant amounts of mono- and di-brominated species. What is causing this incomplete reaction?

A: Incomplete bromination is a common issue stemming from several factors:

  • Insufficient Brominating Agent: The stoichiometry is critical. Ensure you are using a sufficient excess of HBr to drive the reaction towards the tri-bromo species.

  • Reaction Time and Temperature: The substitution of hydroxyl groups with bromine is a sequential process. Insufficient reaction time or temperatures below the optimal range (typically 90-120°C) will result in a product mixture rich in partially brominated intermediates.[1]

  • Presence of Water: Any moisture in the reaction will consume the HBr, reducing its effective concentration and leading to incomplete conversion. It is crucial to use anhydrous reagents and dry glassware.[2]

Q2: I am observing byproducts that are not the expected partially brominated intermediates. What other side reactions can occur?

A: Besides incomplete substitution, two other side reactions are noteworthy:

  • Over-bromination: Although less common when starting from the tetraol, aggressive reaction conditions (very high temperatures or prolonged reaction times) can lead to the formation of tetrabromopentaerythritol.

  • Etherification: At elevated temperatures, intermolecular dehydration between two alcohol molecules (either starting material or intermediates) can occur, leading to the formation of polyether byproducts. The use of a solvent and catalyst system, as described in patents, helps to minimize these etherification-type byproducts.[1]

Troubleshooting Guide: Bromination Stage
Problem Observed Probable Cause(s) Recommended Solution(s)
Low conversion of Pentaerythritol 1. Insufficient HBr concentration or amount.2. Reaction temperature is too low.3. Presence of moisture in reagents/glassware.[2]1. Ensure HBr is anhydrous and used in sufficient molar excess.2. Gradually increase the reaction temperature, monitoring progress by TLC or GC.3. Use oven-dried glassware and anhydrous grade reagents.
High proportion of Mono/Di-bromo species 1. Inadequate reaction time.2. Poor mixing in a heterogeneous reaction mixture.1. Increase the reaction time and monitor until the desired conversion is achieved.2. Ensure vigorous agitation throughout the reaction to maintain a homogenous mixture.
Formation of dark, tar-like substances 1. Reaction temperature is too high, causing decomposition.2. Potential etherification side reactions.[1]1. Maintain strict temperature control, avoiding localized overheating.2. Consider using a co-solvent like perchloroethylene to improve solubility and temperature regulation.[1]

Part II: Troubleshooting the Acetylation of TBNPA (Step 2)

In this step, the single remaining primary hydroxyl group of TBNPA is esterified to form the acetate product. This is typically achieved using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or acid catalyst.

Frequently Asked Questions (FAQs) - Step 2

Q3: My reaction is sluggish, and I have a lot of unreacted TBNPA starting material. How can I drive the acetylation to completion?

A: A low conversion rate in this step usually points to issues with the reaction conditions:

  • Acetylating Agent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) to ensure the reaction goes to completion.

  • Catalyst: While the reaction can proceed without a catalyst, it is often slow. Adding a catalyst like sulfuric acid (for acid-catalyzed esterification) or a non-nucleophilic base like pyridine (to scavenge the HCl byproduct if using acetyl chloride) can significantly increase the reaction rate.

  • Temperature: Gentle heating may be required to increase the rate, but excessive heat can promote side reactions. Monitor the reaction by TLC to find the optimal balance.

Q4: After aqueous workup, my product is contaminated with a new, highly polar impurity, and my yield is lower than expected. What is happening?

A: This is a critical and often overlooked side reaction. The TBNPA intermediate is susceptible to intramolecular cyclization under basic or even neutral aqueous conditions to form a stable oxetane ring, releasing a bromide ion. This reaction, known as intramolecular Williamson ether synthesis, is a competing pathway, especially during a basic aqueous workup (e.g., sodium bicarbonate wash).

Side_Reaction cluster_0 Intramolecular Cyclization of TBNPA cluster_1 Desired Reaction TBNPA TBNPA (Intermediate) Oxetane 3,3-bis(bromomethyl)oxetane (Side Product) TBNPA->Oxetane OH⁻ or H₂O (Basic/Neutral Workup) TBNPA2 TBNPA (Intermediate) Product Target Acetate Product TBNPA2->Product Ac₂O / Catalyst

Caption: Competing pathways for the TBNPA intermediate during synthesis and workup.

The formation of 3,3-bis(bromomethyl)oxetane is a significant cause of yield loss.[3] To mitigate this, perform the aqueous workup under mildly acidic conditions and minimize the contact time with any basic solutions used for quenching.

Troubleshooting Guide: Acetylation Stage
Problem Observed Probable Cause(s) Recommended Solution(s)
Incomplete Acetylation 1. Insufficient acetylating agent.2. Lack of an effective catalyst.3. Low reaction temperature.1. Increase the molar ratio of the acetylating agent to TBNPA.2. Add a catalytic amount of acid (H₂SO₄) or a suitable base (pyridine).3. Gently warm the reaction mixture (e.g., 40-50°C) and monitor by TLC.
Low yield after workup; presence of polar byproduct 1. Intramolecular cyclization of unreacted TBNPA to form an oxetane derivative during basic or prolonged aqueous workup.[3]1. Ensure the acetylation reaction goes to completion before workup.2. Keep the aqueous workup brief and cold.3. If a basic wash is necessary, use a weak base (e.g., cold, dilute NaHCO₃) and immediately proceed to extraction.
Product hydrolysis 1. Excessive water present during the reaction.2. Prolonged exposure to acidic or basic conditions during workup.1. Use anhydrous solvents and reagents for the acetylation step.2. Neutralize the reaction mixture carefully and avoid lengthy exposure to aqueous layers.

Part III: Purification and Analytical Characterization

Properly identifying the main product and side products is essential for optimizing the synthesis.

Q5: What are the recommended methods for purifying the final product and removing the common side products?

A:

  • Column Chromatography: Silica gel chromatography is highly effective for separating the relatively nonpolar acetate product from the more polar TBNPA starting material and the oxetane byproduct. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually adding a more polar solvent (e.g., ethyl acetate) typically provides good separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) can be an efficient method for final purification.

Q6: Which analytical techniques are best for identifying and quantifying these impurities?

A: A combination of techniques is recommended for a comprehensive analysis.[2]

Technique Application and Expected Observations
GC-MS Ideal for identifying volatile components. The product, TBNPA, and the oxetane byproduct should show distinct retention times and fragmentation patterns. This is the best method for confirming the presence of the oxetane.
¹H NMR Provides detailed structural information. Key signals to monitor:- Product: A sharp singlet around 2.1 ppm (acetate CH₃) and a singlet for the CH₂OAc protons.- TBNPA: Absence of the acetate singlet; presence of a singlet for the CH₂OH protons.- Oxetane: Characteristic signals for the oxetane ring protons, typically appearing as singlets in the 4.0-4.5 ppm region.
HPLC Useful for separating the components of the reaction mixture and assessing purity, especially for less volatile impurities like polyethers.

Experimental Protocol: Synthesis of TBNPA

This protocol is a general guideline based on literature procedures and may require optimization.[1][4]

Materials:

  • Pentaerythritol

  • Glacial Acetic Acid

  • Anhydrous Hydrobromic Acid (HBr)

  • Methanol (for workup)

  • Sodium Carbonate solution (10%)

  • n-Pentane

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charge the flask with pentaerythritol and glacial acetic acid.

  • With vigorous stirring, add HBr dropwise via the dropping funnel, ensuring the internal temperature does not exceed 50°C.

  • After the addition is complete, slowly heat the reaction mixture to 110-120°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and remove the excess acetic acid and HBr via distillation under reduced pressure.

  • To the residue, add methanol and heat to 80°C for 2 hours to perform alcoholysis of any acetylated intermediates.

  • Distill off the methanol and methyl acetate under reduced pressure.

  • Cool the residue to 50°C and add water. Carefully adjust the pH to 7.0-8.0 with a 10% sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., n-pentane or dichloromethane).

  • Cool the organic phase to 0°C to precipitate the TBNPA product as white crystals.

  • Filter the crystals, wash with cold solvent, and dry under vacuum.

References

  • Process for the preparation of brominated pentaerythritols. Google Patents (US3932541A).
  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Polymers with 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

Welcome to the technical support center for researchers and formulation scientists working with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is structured to provide direct, actionable answers to stability chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and formulation scientists working with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is structured to provide direct, actionable answers to stability challenges encountered during the lifecycle of your polymer systems. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental designs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the use and behavior of 3-Bromo-2,2-bis(bromomethyl)propyl acetate in polymer formulations.

Q1: What is the primary function of 3-Bromo-2,2-bis(bromomethyl)propyl acetate in a polymer?

A: 3-Bromo-2,2-bis(bromomethyl)propyl acetate is a brominated flame retardant (BFR). Its primary role is to be added to polymeric materials to increase their resistance to fire.[1] When exposed to the high temperatures of a fire, the compound decomposes to release bromine species (such as hydrogen bromide, HBr). These species act as radical scavengers in the gas phase, interrupting the chain reactions of combustion and suppressing the flame.[1]

Q2: What are the inherent stability weaknesses of this molecule that I should be aware of?

A: The molecule has two primary points of potential instability:

  • Carbon-Bromine (C-Br) Bonds: These bonds have lower bond dissociation energy compared to C-H or C-C bonds, making them susceptible to cleavage under thermal stress or UV radiation.[2][3]

  • Ester Linkage (-COO-): The acetate group contains an ester linkage that is vulnerable to hydrolysis, especially in the presence of acids or bases and moisture. This is a critical consideration in polymers like polyesters and polyurethanes.[4][5]

Q3: Can this additive be used with any polymer matrix?

A: While it can be incorporated into many polymers, its compatibility and stability are highly dependent on the polymer matrix and processing conditions. Key considerations include:

  • Processing Temperature: The polymer's processing temperature must be well below the decomposition temperature of the additive to prevent premature degradation.

  • Polymer Type: In moisture-sensitive polymers like polyesters, the potential for HBr release and subsequent acid-catalyzed hydrolysis of the polymer backbone is a significant concern.[4]

  • Compatibility: As an additive, its dispersion within the polymer matrix is crucial. Poor compatibility can lead to phase separation, affecting mechanical properties and creating localized points for degradation to begin.

Part 2: Troubleshooting Guide: Diagnosing and Solving Polymer Instability

This guide is formatted to help you identify the root cause of a stability issue and implement a validated solution.

Issue 1: Thermal Instability During Processing

Q: My polymer compound is discoloring (yellowing/browning) and becoming brittle during melt extrusion/molding. What is happening and how can I fix it?

A: Causality: This is a classic sign of thermal degradation. At elevated processing temperatures, the C-Br bonds in the flame retardant are likely breaking, releasing bromine radicals and forming HBr.[1][6] This HBr is highly acidic and can attack the polymer backbone, causing chain scission (reducing molecular weight) and the formation of chromophores (color-causing groups).

Logical Relationship: Thermal Degradation & Stabilization

cluster_degradation Degradation Cascade cluster_solution Stabilization Strategy Heat High Processing Heat Cleavage C-Br Bond Cleavage Heat->Cleavage Initiates HBr HBr Gas Release Cleavage->HBr Forms Attack Acid Attack on Polymer HBr->Attack Catalyzes Neutralize HBr Neutralization HBr->Neutralize Intercepted by Stabilizer Degradation Chain Scission & Discoloration Attack->Degradation Stabilizer Add Acid Scavenger (e.g., Zeolite, Metal Soap) Stabilizer->Neutralize Enables Block Degradation Blocked Neutralize->Block

Caption: Thermal degradation pathway and the intervention point for acid scavengers.

Solutions & Protocols:

  • Incorporate an Acid Scavenger: The most effective countermeasure is to neutralize the HBr as it forms.

    • Action: Add an acid scavenger to your formulation. Zeolites and metal soaps (e.g., calcium stearate, zinc stearate) are effective HBr scavengers.[7][8]

    • Protocol: Start by adding the stabilizer at 0.1 to 0.5 parts per hundred resin (phr). The stabilizer should be pre-blended with the polymer pellets before extrusion to ensure uniform distribution.

  • Optimize Processing Temperature:

    • Action: Lower the melt processing temperature in 2-5°C increments.

    • Protocol: Determine the thermal decomposition profile of your flame retardant using Thermogravimetric Analysis (TGA).[9][10] Ensure your processing temperature profile stays at least 20-30°C below the onset of degradation.

  • Consider a Thermal Stabilizer Package:

    • Action: Use a combination of stabilizers. Organotin compounds, while subject to regulatory scrutiny in some regions, are highly effective thermal stabilizers for halogenated polymers.[11][12] They can be used in conjunction with an acid scavenger.

Table 1: Thermal Stabilizer Selection Guide

Stabilizer TypeExample Compound(s)Mechanism of ActionTypical Loading (phr)
Acid Scavenger Zeolites, Calcium StearateNeutralizes evolved HBr, preventing acid-catalyzed degradation.[7][8]0.1 - 1.0
Metal Soaps Barium/Zinc or Calcium/Zinc mixed soapsPrimary stabilization and HBr scavenging.[7]0.5 - 2.0
Organotin Stabilizers Dibutyltin dilaurate, Alkyltin mercaptidesReplaces labile chlorine/bromine atoms on the polymer chain, preventing initiation of degradation.[11][12]0.2 - 1.5
Issue 2: Hydrolytic Instability

Q: After aging my material in a humid environment, I'm observing a significant drop in tensile strength and molecular weight. Why?

A: Causality: This indicates hydrolytic degradation. Water molecules are attacking the ester bonds in both your flame retardant's acetate group and, more critically, the backbone of your polymer if it is a polyester or polyurethane.[4][13] This process is often autocatalytic; the initial hydrolysis of the acetate group can release acetic acid, and any thermal degradation can release HBr, both of which lower the local pH and accelerate further hydrolysis of the main polymer chains.[4]

Solutions & Protocols:

  • Use a Hydrolytic Stabilizer:

    • Action: Incorporate a carbodiimide-based stabilizer. These molecules actively scavenge both water and acids, converting them into harmless urea-based compounds.

    • Protocol: Add a monomeric or polymeric carbodiimide (e.g., products from the Stabaxol® line) at a loading of 0.5 to 2.0 phr. These are best incorporated during melt compounding.

  • Modify the Polymer Backbone:

    • Action: If you are synthesizing the polymer, consider incorporating more hydrolytically stable monomers. For polyesters, using diols with steric hindrance near the ester linkage, such as 2-methyl-1,3-propanediol (MPO), can significantly improve hydrolysis resistance.[5]

  • Drying and Storage:

    • Action: Ensure rigorous drying of the polymer resin and additives before processing.

    • Protocol: Dry all components in a dehumidifying dryer to a moisture content below 0.02% (200 ppm) before melt processing. Store compounded pellets in moisture-proof packaging.

Issue 3: Poor Mechanical Properties & Incompatibility

Q: My final product shows poor impact strength and delamination. SEM analysis reveals phase separation of the flame retardant.

A: Causality: This is an issue of poor compatibility between the polar flame retardant and a non-polar polymer matrix (like polypropylene or polyethylene). The flame retardant is acting as a contaminant rather than a well-dispersed additive, creating stress concentration points.

Solutions & Protocols:

  • Incorporate a Compatibilizer:

    • Action: Use a coupling agent to bridge the interface between the polymer and the additive.[14]

    • Protocol: For a polyolefin matrix, a maleic anhydride-grafted polyolefin (e.g., PP-g-MA or PE-g-MA) is an excellent choice.[14][15][16] The maleic anhydride group provides polarity to interact with the flame retardant, while the polyolefin backbone is miscible with the matrix. Add 2 to 5 phr of the compatibilizer during melt compounding.

Workflow: Selecting the Right Stabilization Approach

Start Observe Polymer Failure (e.g., Discoloration, Brittleness) Question1 Failure during/after high-heat processing? Start->Question1 Question2 Failure after aging in humid conditions? Question1->Question2 No Thermal Diagnosis: Thermal Degradation Question1->Thermal Yes Question3 Poor mechanicals & phase separation? Question2->Question3 No Hydrolytic Diagnosis: Hydrolytic Degradation Question2->Hydrolytic Yes Compat Diagnosis: Incompatibility Question3->Compat Yes Sol_Thermal Solution: - Acid Scavengers - Optimize Temp - Thermal Stabilizers Thermal->Sol_Thermal Sol_Hydrolytic Solution: - Carbodiimides - Dry Material - Stable Monomers Hydrolytic->Sol_Hydrolytic Sol_Compat Solution: - Grafted Polymer  Compatibilizers  (e.g., PE-g-MA) Compat->Sol_Compat

Caption: A decision-making workflow for diagnosing and solving polymer stability issues.

Part 3: Key Analytical Protocols for Stability Assessment

A self-validating system requires robust analytical evidence. Here are baseline protocols for key stability tests.

Protocol 1: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation for the additive and the final polymer compound.

Methodology:

  • Sample Preparation: Prepare two samples: (a) ~5-10 mg of pure 3-Bromo-2,2-bis(bromomethyl)propyl acetate and (b) ~5-10 mg of your final compounded polymer.

  • Instrument Setup:

    • Place the sample in a platinum or alumina TGA pan.

    • Use a nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent thermo-oxidative degradation.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[10]

  • Data Analysis:

    • Plot weight percent (%) vs. temperature (°C).

    • Determine the T₅, the temperature at which 5% weight loss occurs. This is often reported as the onset of degradation.

    • Validation: A successfully stabilized polymer compound should exhibit a higher T₅ value compared to the unstabilized polymer.

Protocol 2: Monitoring Hydrolytic Stability via Melt Flow Rate (MFR) and GPC

Objective: To quantify the change in polymer molecular weight and melt viscosity after accelerated hydrothermal aging.

Methodology:

  • Sample Preparation: Mold several identical specimens (e.g., tensile bars) of your polymer compound.

  • Accelerated Aging:

    • Measure the initial MFR (according to ASTM D1238 or ISO 1133) and molecular weight (via GPC/SEC) of unaged control specimens.[17][18]

    • Place the remaining specimens in an environmental chamber at 85°C and 85% relative humidity.

  • Time-Point Testing:

    • Remove a set of specimens at defined time intervals (e.g., 100, 250, 500, 1000 hours).

    • Thoroughly dry the specimens.

    • Measure the MFR and molecular weight of the aged specimens.

  • Data Analysis:

    • Plot the percent change in MFR and molecular weight versus aging time.

    • Validation: A stable formulation will show minimal increase in MFR and minimal decrease in molecular weight over time. A formulation with a carbodiimide stabilizer should significantly outperform an unstabilized control.

References

  • Kucharzyk, K. H., et al. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment.
  • Prism Scientific. (2025). Polymer Degradation Analysis. Prism Sustainability Directory.
  • Jubilant Specialty Chemicals. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
  • Altarawneh, M., et al. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
  • Phua, S. L., et al. (2022). Methods of Analyses for Biodegradable Polymers: A Review. PMC - PubMed Central.
  • Avakian, R. W., & Saran, M. S. (2001). Halogen containing polymer compounds containing modified zeolite stabilizers.
  • Koch, C., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure.
  • Koch, C., et al. (2019).
  • Frenkel, P. (2018). Heat stabilizer for halogen-containing polymers.
  • Denka Company, Limited. (2023).
  • Bugajny, M., et al. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Koch, C., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure.
  • Peace, S. K. (2005). Compatibilizers for fluoropolymers and polyolefins; blends thereof.
  • Capocci, G. (1989). Weatherable rigid PVC: The effect of light and thermal stabilizers. Journal of Vinyl and Additive Technology.
  • Baozhuan New Material. (n.d.). Research on Compatibility Improvement of Halogen-free Flame Retardants.
  • FOSHAN PARKSON NEW MATERIAL CO.,LTD. (n.d.).
  • Todesco, R. V. (n.d.).
  • PolyGroup Inc. (2022).
  • Anonymous. (n.d.). Research progress on hydrolytic stability of polyester polyurethane dispersions.
  • Gintant, M., & Wagner, W. R. (n.d.).
  • Gantrade. (n.d.). Hydrolysis Resistance Polyester Based Polyurethanes.
  • Anonymous. (2020). Research progress on hydrolytic stability of polyester polyurethane dispersions. Journal of Physics: Conference Series.

Sources

Troubleshooting

troubleshooting guide for reactions involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, chemists, and drug development professionals working with 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS: 3580-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals working with 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS: 3580-97-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique synthetic challenges posed by this sterically hindered building block.

Section 1: Core Chemical Profile & Reactivity Principles

Understanding the inherent structural and electronic properties of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is the first step toward successful experimentation. Its reactivity is dominated by the sterically congested neopentyl-like core.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Bromo-2,2-bis(bromomethyl)propyl acetate that dictate its reactivity?

A1: The molecule has two dominant features:

  • A Neopentyl-like Skeleton: The central quaternary carbon is bonded to three bromomethyl (-CH₂Br) groups and a -CH₂OAc group. This arrangement creates significant steric hindrance around the primary carbons bearing the bromine atoms.

  • Three Primary Alkyl Bromides: While primary alkyl halides are typically excellent substrates for nucleophilic substitution, the neopentyl structure dramatically alters this reactivity.[1]

  • An Acetate Ester: This functional group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding alcohol, 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA).[2]

Q2: Why are my standard nucleophilic substitution (Sₙ2) reactions with this compound failing or proceeding very slowly?

A2: Sₙ2 reactions are exceptionally slow with neopentyl-like substrates due to severe steric hindrance.[1][3] The reaction requires a nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). In this molecule, the bulky central quaternary carbon and the other two bromomethyl groups effectively block this pathway, making the transition state energetically inaccessible.[4] The rate of Sₙ2 reactions on neopentyl systems can be thousands of times slower than on a simple primary alkyl halide.[3]

G Figure 1: Steric Hindrance in Sₙ2 Reactions cluster_substrate 3-Bromo-2,2-bis(bromomethyl)propyl acetate C_alpha Br_leaving Br (Leaving Group) C_alpha->Br_leaving C_quat Cquat C_quat->C_alpha CH2Br1 CH₂Br C_quat->CH2Br1 CH2Br2 CH₂Br C_quat->CH2Br2 CH2OAc CH₂OAc C_quat->CH2OAc Nu Nu: Nu->C_alpha Backside Attack Blocked Blocked Steric Clash!

Caption: Steric hindrance blocking nucleophilic attack.

Q3: Is it possible to use Sₙ1 conditions instead?

A3: While technically possible under forcing conditions, the Sₙ1 pathway is also highly unfavorable. The departure of a bromide ion would generate a primary carbocation, which is extremely unstable. This intermediate would almost certainly undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, leading to a mixture of rearranged products rather than the desired direct substitution product.[3]

Q4: What are the primary competing side reactions I should anticipate?

A4: The two most common side reactions are:

  • Elimination (E2): In the presence of a strong, non-nucleophilic base (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to form an alkene.[5] This pathway competes directly with substitution.

  • Hydrolysis: The acetate ester can be cleaved by acid or base catalysis, or by reaction with nucleophilic solvents like methanol, to form 3-Bromo-2,2-bis(bromomethyl)propanol.[2] This new alcohol may have different solubility and reactivity, and under basic conditions, it can further decompose.[6]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My nucleophilic substitution reaction shows little to no product, and I recover most of my starting material.

  • Possible Cause: Extreme steric hindrance, as detailed in FAQ 2. This is the most likely reason for failure.

  • Troubleshooting Steps & Solutions:

    • Increase Reaction Temperature: While this can sometimes overcome a high activation barrier, be cautious. Excessive heat can promote elimination side reactions or decomposition. Monitor the reaction for byproduct formation by TLC or GC-MS.

    • Change the Leaving Group: The bromide is a good leaving group, but others can be more reactive. A potential strategy involves first converting the starting material to its alcohol form (TBNPA, see Protocol 1) and then transforming the hydroxyl group into a more reactive leaving group like a triflate or tosylate.[1] These are exceptionally good leaving groups and may facilitate substitution under milder conditions.

    • Employ Catalysis: Modern synthetic methods can overcome this steric barrier. Consider exploring transition-metal-catalyzed cross-coupling reactions (e.g., using nickel or palladium catalysts) which proceed through different mechanisms (oxidative addition/reductive elimination) that are less sensitive to steric bulk.[3]

Problem 2: My crude NMR/GC-MS shows the formation of multiple unsaturated byproducts.

  • Possible Cause: Dehydrobromination (E2 elimination) is competing with or dominating the desired substitution reaction. This is common when using strong or sterically hindered bases.[5][7]

  • Troubleshooting Steps & Solutions:

    • Use a Weaker, Less Hindered Base: If your nucleophile is also acting as a base, switch to a less basic alternative if possible. If a separate base is required, use a non-nucleophilic but less hindered one, like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), at lower temperatures.

    • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.

    • Change the Solvent: Polar aprotic solvents like DMSO or DMF can accelerate Sₙ2 reactions more than E2 reactions compared to polar protic solvents.

Problem 3: I've isolated a major byproduct that is more polar than my starting material and contains a hydroxyl group.

  • Possible Cause: Unintentional hydrolysis of the acetate ester during the reaction or aqueous workup.[2]

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

    • Modify the Workup: If hydrolysis occurs during workup, minimize contact with water. Use a non-aqueous workup if possible, or use brine (saturated NaCl solution) instead of pure water and quickly separate the layers. Ensure any quenching is done at low temperatures.

Problem 4: My reaction, run under basic conditions, has become acidic, and the product mixture is a complex mess.

  • Possible Cause: This is likely a two-step degradation pathway. First, the acetate is hydrolyzed to 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA). Second, under basic conditions (pH > 7), TBNPA decomposes through a series of intramolecular cyclizations, forming oxetane derivatives and releasing bromide ions (HBr equivalent) at each step.[6] This release of acid can catalyze further decomposition.

  • Troubleshooting Steps & Solutions:

    • Strict pH Control: Avoid strongly basic conditions if possible. If a base is necessary, use a non-nucleophilic, hindered base in stoichiometric amounts and add it slowly at low temperature.

    • Use a Buffer: Consider using a buffer system to maintain the pH in a range where the alcohol is more stable.

    • Protect the Alcohol: If the alcohol form is desired, protect it with a more robust protecting group (e.g., silyl ether) before proceeding with reactions on the bromide groups.

G Figure 2: TBNPA Decomposition Pathway TBNPA 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Base (OH⁻) - Br⁻ BMHMO 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) BBMO->BMHMO Base (OH⁻) - Br⁻ DOH 2,6-dioxaspiro[3.3]heptane (DOH) BMHMO->DOH Base (OH⁻) - Br⁻

Caption: Base-induced decomposition of the deacetylated alcohol.[6]

Problem 5: I am struggling to initiate the formation of the Grignard reagent.

  • Possible Cause: The initiation of Grignard reagent formation with sterically hindered halides can be sluggish.[3] The magnesium surface may be coated with an oxide layer that prevents the reaction.

  • Troubleshooting Steps & Solutions:

    • Activate the Magnesium: Before adding the alkyl halide, activate the magnesium turnings. Common methods include:

      • Stirring the magnesium vigorously under vacuum or gentle heating to break the turnings and expose fresh surfaces.

      • Adding a small crystal of iodine (I₂). The color will disappear as the iodine reacts with the magnesium surface.

      • Adding a few drops of 1,2-dibromoethane.

    • Use Anhydrous Solvents: Grignard reagents are extremely sensitive to water.[8] Use anhydrous ether or THF.

    • Initiate with Heat: A gentle warming with a heat gun at the start of the addition can sometimes initiate the reaction (watch for a color change or bubbling). Be prepared to cool the flask once the reaction begins, as it can be exothermic.

    • Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.

Section 3: Key Experimental Protocols

Protocol 1: Deacetylation to form 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

This protocol is adapted from a described synthesis method.[2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2,2-bis(bromomethyl)propyl acetate (1.0 eq) in methanol.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Allow the mixture to cool to room temperature. Remove the methanol and the methyl acetate byproduct under reduced pressure.

  • Purification: The resulting crude TBNPA can be purified by recrystallization. For example, after an aqueous workup with a mild base (e.g., 10% sodium carbonate solution) to neutralize any acid, the product can be extracted into an organic solvent and recrystallized from a suitable solvent system like n-pentane at low temperature.[2]

Protocol 2: General Procedure for Grignard Reagent Formation

This protocol is based on standard procedures for hindered halides.[9][10]

  • Setup: Assemble a three-necked flask, oven-dried and cooled under a stream of argon, equipped with a dropping funnel, reflux condenser, and magnetic stirrer. Place magnesium turnings (1.2 eq) in the flask.

  • Activation: Add a small crystal of iodine. Gently warm the flask with a heat gun under argon until the iodine vapor is visible. Allow to cool.

  • Reagent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (1.0 eq) in the same anhydrous solvent.

  • Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by gentle bubbling or a cloudy appearance), warm the flask gently.

  • Reaction: Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray/black solution is the Grignard reagent and should be used immediately.

Section 4: Data & Properties Summary

PropertyValueSource(s)
CAS Number 3580-97-0[11],[12]
Molecular Formula C₇H₁₁Br₃O₂[11],[13]
Molecular Weight 366.87 g/mol [11],[12]
Appearance Solid[13]
Storage Conditions Sealed in dry, 2-8°C[12]

Troubleshooting Workflow

G cluster_analysis Analysis Results cluster_causes Probable Causes cluster_solutions Recommended Actions start Substitution Reaction Fails analyze Analyze Crude Mixture (NMR, GC-MS) start->analyze sm_only Only Starting Material analyze->sm_only elim_prod Unsaturated Byproducts analyze->elim_prod alcohol_prod Polar -OH Byproduct analyze->alcohol_prod complex_mix Complex Mixture (Acidic) analyze->complex_mix sterics Steric Hindrance sm_only->sterics elimination E2 Elimination elim_prod->elimination hydrolysis Ester Hydrolysis alcohol_prod->hydrolysis decomposition Hydrolysis followed by Decomposition complex_mix->decomposition sol_sterics Increase Temp (cautiously) Change Leaving Group Use Metal Catalysis sterics->sol_sterics sol_elim Lower Temperature Use Weaker Base Change Solvent elimination->sol_elim sol_hydrolysis Use Anhydrous Conditions Modify Workup hydrolysis->sol_hydrolysis sol_decomp Strict pH Control Avoid Strong Base decomposition->sol_decomp

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Environmental Science & Technology. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions.[Link]

  • Kehua. 3-Bromo-2,2-bis(bromomethyl)propyl acetate.[Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.[Link]

  • ConnectSci. Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates.[Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.[Link]

  • Organic Syntheses. pentaerythrityl tetrabromide.[Link]

  • Fiveable. Dehydrobromination Definition.[Link]

  • Organic Chemistry Portal. Grignard Reaction.[Link]

  • ResearchGate. (PDF) Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates.[Link]

  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.[Link]

  • ACS Publications. Sterically Hindered Reactions of Grignard Reagents with Schiff Bases.[Link]

  • Google Patents.CN101550090B - Method for synthesizing bromoacetamide.
  • ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.[Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents.[Link]

  • PubChem. Pentaerythritol tribromide.[Link]

  • Jena Bioscience. Application Guide Isothermal Reaction and Troubleshooting.[Link]

  • Google Patents.
  • Quora. Why is nucleophilic substitution in neopentyl halide slow?[Link]

  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.[Link]

  • Organic Syntheses. To a 3 L three-necked, round-bottomed flask...[Link]

  • University of Calgary. Ch 5: Dehydrohalogenation.[Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.[Link]

  • Google Patents.
  • National Institutes of Health. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.[Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.[Link]

  • University of Wisconsin-Madison. Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail.[Link]

Sources

Optimization

Technical Support Center: Degradation of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

Welcome to the technical support center for 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.

Part 1: Understanding the Degradation Profile

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a multifunctional molecule, and its stability is a critical parameter in experimental design, particularly in aqueous environments or under conditions that may promote hydrolysis. The primary degradation pathway is initiated by the hydrolysis of the acetate ester, followed by a series of intramolecular cyclization reactions.

Hypothesized Degradation Pathway

The degradation of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is hypothesized to be a multi-step process. The initial and rate-determining step is the hydrolysis of the acetate group, which can be catalyzed by either acid or base.[1][2][3] This hydrolysis yields 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA). Subsequently, TBNPA undergoes a series of intramolecular cyclization reactions, driven by the proximity of the hydroxyl group to the bromomethyl groups. This sequential degradation has been described for TBNPA under basic conditions and is expected to be the principal pathway following the initial hydrolysis of the acetate.[4]

The degradation proceeds as follows:

  • Hydrolysis: 3-Bromo-2,2-bis(bromomethyl)propyl acetate is hydrolyzed to 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) and acetic acid.

  • First Cyclization: TBNPA undergoes an intramolecular Williamson ether synthesis to form 3,3-bis(bromomethyl)oxetane (BBMO), releasing a bromide ion.

  • Second Cyclization: BBMO is further hydrolyzed and cyclizes to form 3-bromomethyl-3-hydroxymethyloxetane (BMHMO), with the release of a second bromide ion.

  • Final Cyclization: A final intramolecular cyclization of BMHMO leads to the formation of the stable end-product, 2,6-dioxaspiro[3.3]heptane (DOH), and the release of the third bromide ion.

degradation_pathway cluster_0 Initiation cluster_1 Intermediate Formation cluster_2 Sequential Cyclization cluster_3 Final Product A 3-Bromo-2,2-bis(bromomethyl)propyl acetate B 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) A->B Hydrolysis (+H2O, -CH3COOH) C 3,3-bis(bromomethyl)oxetane (BBMO) B->C Intramolecular Cyclization (-Br-) D 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) C->D Hydrolysis & Cyclization (-Br-) E 2,6-dioxaspiro[3.3]heptane (DOH) D->E Intramolecular Cyclization (-Br-)

Caption: Hypothesized degradation pathway of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental investigation of 3-Bromo-2,2-bis(bromomethyl)propyl acetate degradation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid disappearance of the parent compound in analytical runs. 1. Hydrolysis due to inappropriate sample solvent: The sample may be dissolved in a solvent containing water or having a pH that promotes hydrolysis. 2. Elevated temperature: Storage or analysis at elevated temperatures can accelerate degradation.[4] 3. Contaminated glassware: Residual acid or base on glassware can catalyze hydrolysis.1. Solvent Selection: Use a dry, aprotic solvent (e.g., acetonitrile, THF) for sample preparation and storage. If aqueous buffers are necessary, prepare them fresh and consider working at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.[1][3] 2. Temperature Control: Store samples at the recommended temperature (2-8°C) and protect from light. For analytical methods, minimize the time the sample spends in the autosampler. 3. Glassware Preparation: Ensure all glassware is thoroughly cleaned and rinsed with deionized water and then dried completely. For sensitive experiments, consider a final rinse with the analytical solvent.
Appearance of multiple unexpected peaks in chromatograms. 1. Formation of degradation products: The unexpected peaks are likely the intermediate and final degradation products (TBNPA, BBMO, BMHMO, DOH). 2. Sample matrix effects: Complex sample matrices can introduce interfering compounds.1. Peak Identification: Use a mass spectrometer (GC-MS or LC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products.[5][6] 2. Reference Standards: If available, run reference standards of the expected degradation products to confirm their retention times. 3. Sample Cleanup: Employ solid-phase extraction (SPE) to clean up complex samples before analysis.
Poor peak shape (tailing, fronting) in HPLC analysis. 1. Secondary interactions with the stationary phase: The polar nature of the degradation products can lead to interactions with residual silanols on C18 columns. 2. Column overload: Injecting too concentrated a sample can lead to peak distortion. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.1. Mobile Phase Modification: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase. Alternatively, use a column with end-capping. 2. Sample Dilution: Dilute the sample to an appropriate concentration. 3. pH Adjustment: Adjust the mobile phase pH to suppress the ionization of the analytes. For these compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.
Irreproducible retention times. 1. Mobile phase composition drift: Inaccurate mixing or evaporation of volatile solvents can change the mobile phase composition over time. 2. Column temperature fluctuations: Inconsistent column temperature will affect retention times. 3. Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.1. Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the online degasser is functioning correctly.[7] 2. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.[7] 3. Guard Column: Use a guard column to protect the analytical column from contaminants and extend its lifetime.[8][9]

Part 3: Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC-UV

This protocol provides a general method for monitoring the degradation of 3-Bromo-2,2-bis(bromomethyl)propyl acetate and the appearance of its degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • Reaction buffer (e.g., phosphate-buffered saline at a specific pH)

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Bromo-2,2-bis(bromomethyl)propyl acetate in acetonitrile.

  • Initiate Degradation: Spike the stock solution into the reaction buffer at a known concentration and temperature.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute all compounds.

    • Detection: Monitor at a wavelength where the parent compound and degradation products have absorbance (e.g., 210 nm).

  • Data Analysis: Plot the peak area of the parent compound and degradation products against time to determine the degradation kinetics.

Caption: A typical experimental workflow for monitoring degradation via HPLC.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Bromo-2,2-bis(bromomethyl)propyl acetate to minimize degradation?

A1: To ensure the stability of the compound, it should be stored in a tightly sealed container in a dry environment at 2-8°C. Exposure to moisture and elevated temperatures should be avoided as these conditions can promote hydrolysis of the acetate group, initiating the degradation pathway.

Q2: How does pH affect the degradation rate?

A2: The degradation of the parent compound is initiated by hydrolysis, which can be either acid or base-catalyzed.[1][2][3] Based on the known behavior of the subsequent degradation product, TBNPA, the overall degradation rate is expected to increase with increasing pH (under basic conditions).[4] Therefore, to slow down degradation in aqueous solutions, maintaining a neutral or slightly acidic pH is recommended.

Q3: Can enzymatic degradation occur?

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A combination of chromatographic and spectrometric techniques is ideal.

  • HPLC with UV or Mass Spectrometric (MS) detection: HPLC is well-suited for separating the polar parent compound and its degradation products. MS detection is highly recommended for unambiguous identification of the degradation intermediates and final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for the more volatile degradation products. Derivatization may be necessary for the more polar compounds to improve their chromatographic behavior.[5][6]

  • Ion Chromatography: This technique can be used to monitor the release of bromide ions into the solution, providing an indirect measure of the degradation rate.[10]

Q5: Are the degradation products hazardous?

A5: While specific toxicological data for each degradation product is not extensively documented in the readily available literature, it is prudent to handle all compounds, including the degradation products, with appropriate care in a laboratory setting. The parent compound and its degradation products are organobromine compounds, and as a class, these can have environmental and health implications.

References

  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. (n.d.). The Hebrew University of Jerusalem. Retrieved from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. Retrieved from [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (1990, June). PubMed. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Analysis of Brominated Flame Retardants by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. (n.d.). Inorganic Chemistry. Retrieved from [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (n.d.). MDPI. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). Food Technology and Biotechnology. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022, December 28). MDPI. Retrieved from [Link]

Sources

Troubleshooting

preventing impurities in 3-Bromo-2,2-bis(bromomethyl)propyl acetate production

Technical Support Center: 3-Bromo-2,2-bis(bromomethyl)propyl acetate Welcome to the technical support guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Welcome to the technical support guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis and ensure the highest possible purity. Achieving low impurity profiles is critical for subsequent applications, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical mechanisms.

Problem 1: Significant presence of unreacted or partially brominated starting materials in the final product.
  • Symptoms: NMR or GC-MS analysis shows peaks corresponding to pentaerythritol, monobromo-, or dibromo-neopentyl acetate analogs.

  • Probable Causes:

    • Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., HBr, PBr₃) to pentaerythritol is a primary factor. Incomplete reaction occurs if the agent is depleted before all hydroxyl groups are substituted.[1]

    • Inadequate Reaction Time or Temperature: The substitution reaction is kinetically controlled. Insufficient time or temperatures below the activation energy threshold will result in low conversion rates.[2]

    • Poor Reagent Activity: The brominating agent may have degraded due to improper storage or handling (e.g., hydrolysis of PBr₃).

  • Solutions & Scientific Rationale:

    • Optimize Stoichiometry: Ensure the molar ratio of the brominating agent is sufficient. For reactions involving HBr, it is often supplied continuously to saturate the reaction mixture and drive the equilibrium toward the desired product.[2] For agents like PBr₃, a molar ratio of at least 1:3 (PBr₃:pentaerythritol) is a typical starting point for converting a triol.[1]

    • Adjust Reaction Conditions: Gradually increase the reaction temperature in increments of 5-10°C or extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the point of maximum conversion before side reactions become significant. For HBr/acetic acid systems, temperatures between 85°C and 135°C are common.[2]

    • Verify Reagent Quality: Use a fresh or newly opened bottle of the brominating agent. If using PBr₃, ensure it is handled under anhydrous conditions to prevent decomposition.

Problem 2: Formation of over-brominated impurities, such as tetrabromoneopentane.
  • Symptoms: Mass spectrometry data indicates the presence of species with a higher molecular weight than the target compound, corresponding to the substitution of the fourth hydroxyl group.

  • Probable Causes:

    • Excess Brominating Agent: A large excess of the brominating agent can indiscriminately substitute all available hydroxyl groups.[1]

    • Prolonged Reaction Time or High Temperature: Forcing the reaction conditions beyond what is necessary for the formation of the tribromo- species will inevitably lead to the formation of the thermodynamically stable, fully substituted product.

  • Solutions & Scientific Rationale:

    • Control Stoichiometry Carefully: Reduce the equivalents of the brominating agent. While a slight excess may be needed for full conversion, a large excess promotes over-bromination.[1] Titrate the amount of brominating agent to find the optimal balance between conversion and selectivity.

    • Monitor Reaction Progress: As mentioned previously, active monitoring is key. Stop the reaction as soon as the desired product is the major species in the reaction mixture.

    • Reduce Reaction Temperature: Lowering the temperature can enhance the selectivity of the reaction, favoring the formation of the tribromo- product over the tetrabromo- byproduct.[1]

Problem 3: Presence of the hydrolysis product, 3-Bromo-2,2-bis(bromomethyl)propanol.
  • Symptoms: Analytical data shows a more polar compound with a mass corresponding to the loss of the acetyl group (C₂H₂O).

  • Probable Causes:

    • Aqueous Work-up Conditions: The acetate ester is susceptible to hydrolysis, especially under acidic or basic conditions during the aqueous work-up.

    • Presence of Water: Residual water in the reaction mixture or solvents can lead to hydrolysis, particularly at elevated temperatures. The synthesis of the corresponding alcohol often involves a deliberate alcoholysis or hydrolysis step from the acetate.[3]

  • Solutions & Scientific Rationale:

    • Use Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried before starting the reaction to prevent premature hydrolysis.

    • Neutralize Carefully: During the work-up, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Avoid strong bases (e.g., NaOH) or prolonged exposure, which can catalyze ester cleavage.

    • Minimize Water Contact Time: Perform the aqueous extraction and washing steps quickly and efficiently. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for 3-Bromo-2,2-bis(bromomethyl)propyl acetate?

The synthesis typically starts from pentaerythritol, a polyol with a neopentane core.[4] A common and effective method involves reacting pentaerythritol with hydrogen bromide (HBr) in a solvent medium containing an aliphatic carboxylic acid, such as glacial acetic acid.[2] In this process, acetic acid can act as both a catalyst and the acetylating agent. The reaction proceeds by the sequential substitution of three of the four hydroxyl groups with bromide ions, followed by acetylation of the remaining hydroxyl group.

Diagram 1: Simplified Synthesis Pathway

Synthesis_Pathway Penta Pentaerythritol C(CH₂OH)₄ Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate Penta:e->Product:w 85-135°C Reagents + HBr + Acetic Acid

Simplified reaction scheme for the formation of the target compound.

Q2: Which analytical techniques are best for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents, partially brominated intermediates, and over-brominated byproducts. The mass fragmentation patterns are crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any impurities present. The integration of characteristic peaks in the ¹H NMR spectrum can be used for relative quantification of impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and starting materials. It is particularly useful for monitoring reaction progress.[5]

Q3: How can I minimize the formation of the dibrominated impurity?

The formation of dibromo-2,2-bis(hydroxymethyl)propyl acetate is a classic example of under-bromination. The strategy to minimize it centers on driving the reaction to completion without promoting over-bromination.

Diagram 2: Formation of a Dibromo Impurity

Impurity_Formation cluster_0 Insufficient Brominating Agent / Time cluster_1 Optimized Conditions Penta Pentaerythritol Dibromo Dibromo Impurity Penta->Dibromo + 2 HBr Tribromo Desired Tribromo Product Dibromo->Tribromo + 1 HBr

Kinetic pathway showing impurity formation versus desired product.

The key is to ensure sufficient energy and reagent concentration are present to overcome the activation barrier for the third substitution. Refer to the solutions in Troubleshooting Problem 1 for specific recommendations on adjusting stoichiometry and reaction conditions.

Experimental Protocols & Data

Table 1: Reaction Parameter Optimization for Impurity Control
ParameterRecommended RangeRationale & Impact on Purity
Pentaerythritol:HBr Molar Ratio 1 : 3.0 - 3.5A slight excess of HBr drives the reaction towards the tribromo product. A larger excess increases the risk of tetrabromination.[1][2]
Catalyst (Acetic Acid) 0.8 - 25 mol% (if not solvent)Acetic acid catalyzes the substitution of hydroxyl groups.[2] If used as the solvent, it is in large excess.
Temperature 85°C - 135°CThe optimal temperature balances reaction rate and selectivity. Lower temperatures may require longer times but can reduce byproduct formation.[2]
Reaction Time 6 - 15 hoursMust be optimized by monitoring. Insufficient time leads to under-bromination; excessive time can lead to over-bromination and degradation.[2][3]
Protocol 1: General Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

This protocol is a general guideline and requires optimization based on laboratory conditions and desired scale.

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and a gas inlet for introducing hydrogen bromide (HBr) gas.

  • Charging Reagents: To the flask, add pentaerythritol (1.0 eq) and glacial acetic acid (serving as both catalyst and solvent).

  • Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 110-120°C).[2]

  • HBr Addition: Bubble HBr gas through the reaction mixture continuously at a rate that ensures saturation throughout the reaction period.[2]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via GC or TLC.

  • Completion: Once the desired level of conversion is achieved, stop the HBr flow and cool the reaction mixture to room temperature.

  • Work-up: Proceed to the purification protocol.

Protocol 2: Standard Purification Procedure
  • Quenching: Slowly pour the cooled reaction mixture into a beaker of ice water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove bulk acetic acid).

    • Saturated sodium bicarbonate solution (to neutralize residual acid). Caution: Perform carefully to vent CO₂ produced.

    • Brine (to facilitate phase separation).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or pentane)[3] or by silica gel column chromatography if significant impurities remain.[1]

Diagram 3: Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) Check_SM High Level of Starting Material / Partially Brominated? Start->Check_SM Action_SM Increase Reaction Time/Temp Verify Reagent Stoichiometry Check_SM->Action_SM Yes Check_OverBrom High Level of Over-Brominated Species? Check_SM->Check_OverBrom No Action_SM->Start Re-run & Analyze Action_OverBrom Decrease Reaction Time/Temp Reduce Brominating Agent Check_OverBrom->Action_OverBrom Yes Check_Hydrolysis Presence of Hydrolysis Product? Check_OverBrom->Check_Hydrolysis No Action_OverBrom->Start Re-run & Analyze Action_Hydrolysis Ensure Anhydrous Conditions Use Mild Base in Work-up Check_Hydrolysis->Action_Hydrolysis Yes End Product Meets Purity Specs Check_Hydrolysis->End No Action_Hydrolysis->Start Re-run & Analyze

A step-by-step decision tree for diagnosing and resolving common impurity issues.

References

  • Berlow, E., Barth, R. H., & Snow, J. E. (1957). The Pentaerythritols. American Chemical Society.
  • Marrian, S. F. (1948). The chemical reactions of pentaerythritol and its derivatives . Chemical Reviews, 43(1), 149-202. doi:10.1021/cr60134a004. Retrieved from [Link]

  • Pentaerythritol . (n.d.). Wikipedia. Retrieved from [Link]

  • Wismer, M., & Fazio, C. P. (1976). Process for the preparation of brominated pentaerythritols. (U.S. Patent No. 3,932,541). U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0). This resource is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of this synthesis, particularly during scale-up. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol grounded in established chemical principles.

Introduction: The Challenge of Controlled Tribromination and Acetylation

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is a multi-step process that presents significant challenges related to reaction control, impurity management, and operational safety, especially when transitioning from bench to pilot scale. The core of the synthesis involves the bromination of a pentaerythritol-derived precursor, a reaction class notorious for its exothermicity and potential for runaway reactions.[1] Success hinges on precise control over reaction parameters and a thorough understanding of the reaction mechanism and potential side-products. This guide provides field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis and workup procedures in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue when scaling this synthesis. The root cause often lies in one of several areas: incomplete reaction, product degradation, or mechanical loss during workup.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Recommended Solution
Incomplete Bromination The conversion of the starting alcohol to the tribrominated intermediate may be stalled. Solution: Confirm the purity and molar equivalents of your brominating agent (e.g., HBr, Br₂). Monitor the reaction progress using an appropriate analytical method like GC-MS or ¹H NMR to ensure the disappearance of the starting material. Consider extending the reaction time or slightly increasing the temperature, but proceed with caution due to the risk of side reactions.
Product Degradation The acetate ester is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures during workup. Solution: Ensure all workup steps are performed at reduced temperatures. When neutralizing the reaction mixture, add the base slowly while monitoring the pH to avoid creating localized areas of high basicity. It is crucial to maintain the pH within a neutral range (7.0-8.0) during aqueous washes.[2]
Volatilization of Bromine Elemental bromine (Br₂) is a dense, fuming liquid that can be lost if the reaction vessel is not properly sealed, leading to incorrect stoichiometry.[3] Solution: Ensure all joints in your reactor setup are securely sealed. For larger scale operations, use a closed system with a scrubber to handle any off-gassing. Dose-controlled addition via a dropping funnel or syringe pump is recommended to maintain control.[3]
Mechanical Losses Significant product can be lost during filtration, phase separations, and transfers. Solution: After initial filtration, wash the filter cake with a small amount of cold solvent (e.g., n-pentane) to recover residual product.[2] During liquid-liquid extractions, allow adequate time for phase separation and be meticulous to avoid leaving product in the aqueous layer.

Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer: Impurity profiles can be complex, often stemming from over-reaction, under-reaction, or side reactions involving the solvent or reagents.

Potential Causes & Recommended Solutions:

  • Under-brominated Species: The presence of mono- or di-brominated intermediates indicates an incomplete reaction.

    • Solution: As with low yield, verify your reagent stoichiometry and consider extending reaction times or adjusting the temperature. Ensure efficient mixing to maintain homogeneity, as poor mixing can create localized areas of low reagent concentration.

  • Over-brominated or Oxidized Byproducts: Aggressive reaction conditions can lead to undesired side products.

    • Solution: Strict temperature control is paramount. The dropwise addition of the brominating agent is critical to manage the reaction exotherm. For larger scales, reactor cooling capacity must be sufficient to dissipate the heat generated.

  • Residual Acetic Acid/Anhydride: Incomplete reaction or inefficient purification can leave starting materials from the acetylation step.

    • Solution: Incorporate a mild aqueous bicarbonate wash during the workup to neutralize and remove residual acids. Confirm removal by checking the pH of the aqueous layer.

  • Solvent-Related Impurities: Some solvents can react with brominating agents. For example, acetone should be avoided for washing if residual bromine is present, as this can lead to an instantaneous and hazardous reaction.[4] Similarly, polar aprotic solvents like DMF can be reactive and pose safety hazards with oxidants and bromine.[3]

    • Solution: Choose inert solvents for the reaction and purification. If a solvent wash is necessary, ensure all reactive reagents like bromine have been quenched first.[4]

Question 3: The reaction seems to be stalling or proceeding very slowly. What should I check?

Answer: A stalled reaction is typically due to issues with reagents, temperature, or catalysis.

Potential Causes & Recommended Solutions:

  • Reagent Quality: The purity of the starting material and the brominating agent is critical. N-Bromosuccinimide (NBS), if used, should be checked for assay and color before use, as degradation can occur.[3]

    • Solution: Use reagents from a reputable supplier and confirm their purity/activity if the reaction is sluggish.

  • Insufficient Temperature: While high temperatures are a hazard, the reaction may require a certain activation energy to proceed at a reasonable rate.

    • Solution: Ensure your heating and temperature monitoring systems are calibrated and functioning correctly. A reaction temperature of around 120°C may be required for the bromination of pentaerythritol with acetic acid and bromine.[2]

  • Catalyst Deactivation (if applicable): If an acid catalyst is used, it may be neutralized by impurities in the starting materials.

    • Solution: Ensure starting materials are free from basic impurities. Verify the amount of catalyst added.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: The primary hazards are associated with the brominating agents.

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizer. It can cause severe burns upon skin contact and respiratory damage if inhaled.[5] All manipulations should be conducted in a well-ventilated fume hood or a closed reactor system.[5]

  • Hydrogen Bromide (HBr): A corrosive gas or aqueous solution. It can cause severe irritation to the respiratory system and skin.

  • Runaway Reactions: Bromination reactions are often highly exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to a rapid temperature increase, boiling of the solvent, and a dangerous pressure build-up. A full risk assessment and potentially a reaction calorimetry study should be performed before scaling up.[6]

  • Personal Protective Equipment (PPE): Due to the splash hazards of corrosive materials, chemical splash goggles, not safety glasses, are mandatory.[4] Acid-resistant gloves, a lab coat, and in some cases, a face shield, are also required.[4][5]

Q: Which analytical techniques are best for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. It is also highly effective for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation of the final product and can be used to identify major impurities. Quantitative NMR (qNMR) can be used to assess purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of non-volatile materials and can be adapted to monitor reaction progress.

Q: Can I use an alternative brominating agent like N-Bromosuccinimide (NBS)? A: While NBS is often considered a milder and easier-to-handle solid brominating agent compared to liquid bromine, its use requires careful consideration.[3]

  • Advantages: Easier to handle (solid), often more selective.

  • Disadvantages: The succinimide byproduct must be removed during workup. NBS solutions in solvents like DMF can be unstable and pose thermal hazards.[3] A thorough safety assessment is required before substituting Br₂ with NBS, especially at scale.[3][6]

Visual Workflow and Reaction Schematics

To aid in understanding the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

Reaction_Pathway Pentaerythritol Pentaerythritol Derivative Intermediate Tribromoneopentyl Alcohol Pentaerythritol->Intermediate HBr / Br₂ Acetic Acid, Δ Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate Intermediate->Product Acetic Anhydride or Acetyl Chloride

Caption: Reaction pathway for the synthesis.

Troubleshooting_Workflow Start Unsatisfactory Result (Low Yield / High Impurity) Check_Reaction Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Check_Reaction Incomplete Incomplete Reaction: Starting Material Remains Check_Reaction->Incomplete Is starting material present? Side_Products Complex Mixture: Significant Side Products Check_Reaction->Side_Products Are unknown peaks dominant? Clean_Crude Crude Product Looks Clean, Problem is in Workup Check_Reaction->Clean_Crude Is crude product >90% pure? Action_Incomplete Solution: • Verify reagent stoichiometry/purity • Increase reaction time/temp cautiously • Improve mixing Incomplete->Action_Incomplete Action_Side_Products Solution: • Lower reaction temperature • Slow reagent addition rate • Check for solvent reactivity Side_Products->Action_Side_Products Action_Workup Solution: • Check for product degradation (pH/temp) • Optimize extraction/filtration steps • Ensure quenching is complete Clean_Crude->Action_Workup

Caption: Troubleshooting workflow for synthesis issues.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the precursor, tribromoneopentyl alcohol, followed by acetylation.[2] Note: A thorough risk assessment must be performed before carrying out this procedure.[4]

Step 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

  • Reactor Setup: To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser, and a temperature probe, add pentaerythritol (e.g., 272.3 g, 2.0 mol) and acetic acid (e.g., 1361.5 g).

  • Reagent Addition: Begin stirring the suspension. Slowly add liquid bromine (e.g., 639.2 g, 4.0 mol) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 50°C. This step is highly exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain this temperature with vigorous stirring for 6 hours to drive the reaction to completion.

  • Solvent Removal: Cool the mixture to 80°C. Recover the excess acetic acid and the generated hydrobromic acid by distillation under reduced pressure.

  • Methanolysis (Intermediate Step): To the residue, add methanol (e.g., 975 mL) and heat at 80°C for 2 hours. This step helps in processing the intermediate. Recover methanol and methyl acetate by distillation under reduced pressure.

  • Workup and Neutralization: Cool the residue to 50°C. Add water (e.g., 1000 mL). Carefully adjust the pH of the system to 7.0-8.0 using a 10% aqueous sodium carbonate solution. Maintain stirring at 50°C for 30 minutes.

  • Extraction and Isolation: Cool the mixture. Add n-pentane (e.g., 585 mL) and stir for 30 minutes, then separate the organic phase. Cool the organic phase to 0°C to precipitate the white, crystalline tribromoneopentyl alcohol. Filter the solid and dry under vacuum. A typical yield is around 93% with a purity of >99% (GC).[2]

Step 2: Acetylation to 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • Reactor Setup: In a suitable reactor, dissolve the dried 3-Bromo-2,2-bis(bromomethyl)propanol in an inert solvent like dichloromethane or toluene.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a suitable base, such as triethylamine or pyridine (approx. 1.2 equivalents).

  • Acetylation: Add acetic anhydride or acetyl chloride (approx. 1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to stir at room temperature until the starting alcohol is consumed (monitor by TLC or GC).

  • Quenching and Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Further purification can be achieved by chromatography if necessary.

References

  • Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016). Journal of Chemical Health and Safety. [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]

  • A Dangerous Bromance. (2024). Scientific Update. [Link]

  • Bromination safety. (2024). YouTube. [Link]

  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-Bromo-2,2-bis(bromomethyl)propyl Acetate Reactions

Welcome to the technical support center for reactions involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection and reaction optimization for this sterically hindered substrate. Our aim is to combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Introduction: The Challenge of a Neopentyl-like Substrate

3-Bromo-2,2-bis(bromomethyl)propyl acetate presents a unique set of challenges due to its neopentyl-like structure. The central quaternary carbon atom, bonded to three bromomethyl groups and an acetoxypropyl group, creates significant steric hindrance around the reactive centers. This steric bulk dramatically slows down traditional nucleophilic substitution reactions.[1][2][3] Understanding this inherent structural impediment is the first step in selecting an appropriate catalytic strategy.

Frequently Asked Questions (FAQs)

Q1: Why are standard Sₙ2 reactions so slow with 3-Bromo-2,2-bis(bromomethyl)propyl acetate?

A1: Sₙ2 reactions require a backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromine). In 3-Bromo-2,2-bis(bromomethyl)propyl acetate, the bulky groups surrounding the bromomethyl carbons physically block this pathway. This steric hindrance raises the activation energy for the Sₙ2 transition state, making the reaction exceptionally slow, sometimes up to 100,000 times slower than for a simple primary alkyl halide.[1]

Q2: Is an Sₙ1 reaction a viable alternative?

A2: An Sₙ1 pathway is also highly unfavorable. This mechanism proceeds through a carbocation intermediate formed after the leaving group departs. For this substrate, the initial carbocation would be a highly unstable primary carbocation. While rearrangement to a more stable carbocation is possible under forcing conditions, this often leads to a mixture of undesired, rearranged products.[1][4]

Q3: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this substrate?

A3: Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing the substrate). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with the substrate.[5][6] This method is particularly effective for sterically hindered substrates as it can enhance the reactivity of the nucleophile in the organic phase and allow for milder reaction conditions, which can help to suppress side reactions.

Q4: Can the acetate group in the substrate be problematic?

A4: Yes, the acetate group can be labile under certain conditions. Strong basic or acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ester, forming the corresponding alcohol. This is a critical consideration when choosing your reaction conditions and catalyst system. For instance, while strong aqueous bases are often used in PTC, their concentration and the reaction temperature must be carefully controlled to avoid this unwanted side reaction.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Inherent Low Reactivity: The neopentyl-like structure is highly resistant to substitution.[1] 2. Ineffective Catalyst System: The chosen catalyst may not be suitable for this sterically demanding reaction. 3. Insufficient Nucleophile Activation: The nucleophile may not be sufficiently reactive in the organic phase.1. Employ Phase-Transfer Catalysis (PTC): This is the most recommended approach. Use a lipophilic quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB) to transport the nucleophile into the organic phase.[5] 2. Increase Reaction Temperature: Carefully increase the temperature in increments. Monitor for product formation and the onset of side reactions. 3. Use a More Reactive Nucleophile: If possible, consider a more potent nucleophile for the desired transformation.
Formation of Multiple Products (Low Selectivity) 1. Partial Substitution: The three bromine atoms may be substituted at different rates, leading to a mixture of mono-, di-, and tri-substituted products. 2. Elimination Side Reactions: Under strongly basic conditions, elimination to form alkenes can compete with substitution.1. Control Stoichiometry: Carefully control the stoichiometry of the nucleophile to favor the desired degree of substitution. For complete substitution, a significant excess of the nucleophile may be required. 2. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS or TLC) to stop the reaction when the desired product is maximized. 3. Use Milder Basic Conditions: If elimination is an issue, consider using a weaker base or a bicarbonate/carbonate buffer system if compatible with the reaction.
Presence of an Alcohol Byproduct 1. Hydrolysis of the Acetate Group: The ester linkage is being cleaved under the reaction conditions.1. Reduce Basicity/Acidity: If using strong bases or acids, reduce their concentration or switch to milder alternatives. 2. Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. 3. Minimize Water Content: In non-aqueous systems, ensure all reagents and solvents are thoroughly dried.
Rearranged Product Detected 1. Sₙ1 Pathway with Carbocation Rearrangement: Forcing conditions (e.g., high heat in a polar protic solvent) may be promoting an Sₙ1 mechanism.[4]1. Avoid Sₙ1 Conditions: Steer clear of conditions that favor carbocation formation. Use aprotic solvents and aim for conditions that promote a bimolecular substitution pathway, even if slow. 2. Utilize PTC: Phase-transfer catalysis generally operates under conditions that favor Sₙ2-type reactions at the interface or in the organic phase, minimizing the likelihood of carbocation rearrangements.

Experimental Protocols

Representative Protocol: Synthesis of 3-Azido-2,2-bis(azidomethyl)propyl Acetate via Phase-Transfer Catalysis

This protocol is a representative procedure for the complete substitution of the bromine atoms with azide, a transformation that leads to a precursor for energetic materials.[7][8] Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate

  • Sodium azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2,2-bis(bromomethyl)propyl acetate (1.0 equiv.) in toluene.

  • In a separate beaker, prepare a solution of sodium azide (at least 3.3 equiv., to ensure complete substitution) in deionized water.

  • Add the aqueous sodium azide solution to the toluene solution of the substrate.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.10 equiv.).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the progress of the reaction by TLC or GC-MS. The reaction may require several hours to reach completion due to the sterically hindered nature of the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3-Azido-2,2-bis(azidomethyl)propyl acetate can be purified by column chromatography if necessary.

Visualizations

Catalyst Selection Workflow

G sub Substrate: 3-Bromo-2,2-bis(bromomethyl)propyl acetate steric High Steric Hindrance (Neopentyl-like structure) sub->steric sn2 Sₙ2 Pathway Severely Hindered steric->sn2 sn1 Sₙ1 Pathway Disfavored (Unstable Primary Carbocation) steric->sn1 ptc Phase-Transfer Catalysis (PTC) Recommended steric->ptc catalyst Catalyst Selection: Quaternary Ammonium/Phosphonium Salts (e.g., TBAB) ptc->catalyst conditions Reaction Conditions: Biphasic (Organic/Aqueous) Vigorous Stirring Controlled Temperature catalyst->conditions outcome Successful Nucleophilic Substitution conditions->outcome

Caption: Catalyst selection workflow for 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Potential Side Reaction Pathways

G start 3-Bromo-2,2-bis(bromomethyl)propyl acetate + Nucleophile desired Desired Substitution Product start->desired PTC Conditions hydrolysis Hydrolysis Product (Alcohol) start->hydrolysis Strong Base/Acid, High Temp. rearranged Rearranged Product start->rearranged Forcing Sₙ1 Conditions elimination Elimination Product (Alkene) start->elimination Strong, Bulky Base

Caption: Potential main and side reaction pathways.

References

  • Halpern, M. (n.d.). PTC Azide-Bromide Substitution. Phase Transfer Catalysis. Retrieved from [Link]

  • Yin, P., et al. (2019). Synthesis and Properties of 3-Azido-2,2-bis(azidomethyl)propyl 2-Azidoacetate: A Potential Azido Ester Plasticizer. ChemPlusChem, 84(1), 107-111. Available from: [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]

  • Yin, P., et al. (2019). Synthesis and Properties of 3‐Azido‐2,2‐bis(azidomethyl)propyl 2‐Azidoacetate: A Potential Azido Ester Plasticizer. ChemPlusChem. Request PDF from: [Link]

  • Oregon State University. (n.d.). Chapter 6 Worked Problem 1. Retrieved from [Link]

  • Shabestary, N., Khazaeli, S., & Hickman, R. (1998). Phase Transfer Catalytic Reactions: A Physical Chemistry Laboratory Experiment. Journal of Chemical Education, 75(11), 1470. Available from: [Link]

  • Sun, J., et al. (2014). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. Advanced Materials Research. Retrieved from: [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link]

  • Coster, M. (2019). Substitution Reactions of Neopentyl Halides. Organic Chem Explained. Retrieved from [Link]

  • Yadav, D., et al. (2019). Supplementary Information - Highly regioselective and sustainable solar click reaction. The Royal Society of Chemistry. Retrieved from [Link]

  • Ma, D., et al. (2005). Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions. Chemical Communications. Retrieved from [Link]

  • Guala, M., et al. (2005). 3-Bromo-propenyl acetate in organic synthesis: an expeditious route to 3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines. Tetrahedron. Request PDF from: [Link]

  • D'hooghe, M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Molecules. Retrieved from: [Link]

  • Consorti, C. S., Jurisch, M., & Gladysz, J. A. (2016). Ionic Transformations in Extremely Nonpolar Fluorous Media: Phase Transfer Catalysis of Halide Substitution Reactions. Figshare. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate

Welcome to the technical support center for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth technical insights, troubleshooting guides, and optimized protocols to ensure the successful synthesis of this important chemical intermediate. Our focus is on the causality behind experimental choices, empowering you to navigate challenges and optimize your reaction conditions effectively.

Overview of the Synthesis

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a highly functionalized aliphatic ester. Its synthesis is typically a two-step process, starting from the readily available precursor, pentaerythritol.

  • Bromination: The core of the synthesis involves the substitution of three hydroxyl groups of pentaerythritol with bromine atoms to yield 3-Bromo-2,2-bis(bromomethyl)propanol. This step is critical and often presents the most challenges in terms of selectivity and yield.

  • Acetylation: The remaining hydroxyl group of the intermediate is then acetylated to produce the final product.

This guide will address the optimization and troubleshooting of both stages of this synthesis.

Overall Synthesis Workflow

Synthesis_Workflow Pentaerythritol Pentaerythritol Bromination Step 1: Bromination (HBr or Br2 / Acetic Acid) Pentaerythritol->Bromination Intermediate 3-Bromo-2,2-bis(bromomethyl)propanol Bromination->Intermediate Acetylation Step 2: Acetylation (Acetic Anhydride) Intermediate->Acetylation Final_Product 3-Bromo-2,2-bis(bromomethyl)propyl acetate Acetylation->Final_Product Purification Purification (Distillation/Crystallization) Final_Product->Purification

Caption: Overall workflow for the synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Step 1: Bromination of Pentaerythritol - In-Depth Analysis and Optimization

The conversion of pentaerythritol to 3-Bromo-2,2-bis(bromomethyl)propanol is a nucleophilic substitution reaction where the hydroxyl groups are replaced by bromide ions. The choice of brominating agent and reaction conditions is crucial for achieving high yields and minimizing byproducts.

Reaction Mechanism and Key Parameters

The reaction typically proceeds via the protonation of the hydroxyl groups by an acid (like HBr or generated in situ), followed by nucleophilic attack by a bromide ion. Acetic acid is often used as a solvent and can also act as a catalyst.[1]

ParameterRecommended ConditionsRationale and Expert Insights
Brominating Agent HBr or Liquid BromineHBr is a common choice. Using liquid bromine in the presence of acetic acid is also effective.[2] The choice may depend on availability and safety considerations.
Solvent/Catalyst Acetic AcidAcetic acid serves as a solvent that can dissolve pentaerythritol and also facilitates the reaction.[1][3] It can polarize the bromine molecule, making it more electrophilic.[3]
Temperature Initial: < 50°C, then ramp to 85-135°CThe initial addition of bromine should be controlled to manage the exothermic nature of the reaction.[2] The subsequent heating drives the reaction to completion.[1]
Reaction Time 6+ hoursSufficient time is needed to ensure the substitution of three hydroxyl groups.[2] Monitoring by TLC or GC is recommended.
Stoichiometry Excess Bromine/HBrAn excess of the brominating agent is necessary to drive the equilibrium towards the formation of the tribrominated product.
Troubleshooting the Bromination Step

Q1: My reaction yield is low, with a significant amount of unreacted pentaerythritol and mono/di-brominated intermediates. What's going wrong?

This is a common issue and can be attributed to several factors:

  • Insufficient Brominating Agent: Ensure that you are using a sufficient molar excess of the brominating agent. For a complete reaction, at least 3 equivalents of bromide are needed per mole of pentaerythritol.

  • Presence of Water: Moisture can react with some brominating agents or dilute HBr, reducing their effectiveness.[4] Ensure all glassware is thoroughly dried and use anhydrous reagents where possible.

  • Inadequate Temperature or Time: The reaction may require prolonged heating to achieve full conversion.[1][2] Consider increasing the reaction time or temperature, while monitoring for the formation of degradation products.

  • Poor Mixing: Pentaerythritol has limited solubility. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Q2: I am observing the formation of unwanted byproducts, leading to a complex mixture. How can I improve selectivity?

Side reactions can be a significant challenge. Here's how to address them:

  • Over-bromination: While less common for this specific target, excessive heating or a very large excess of the brominating agent could potentially lead to the formation of tetrabromopentaerythritol. Careful control of stoichiometry and temperature is key.

  • Oxetane Formation: Under certain conditions, especially basic work-up of the intermediate alcohol, intramolecular cyclization can occur to form oxetane derivatives.[1][5] This is more of a concern for the stability of the product rather than a side reaction during bromination itself.

  • Lachrymatory Byproducts: The formation of lachrymatory compounds like 2-bromomethyl-3-bromo-propene has been reported, particularly during saponification attempts of related acetate products.[1] This underscores the importance of a carefully planned reaction and work-up strategy.

Logical Flow for Troubleshooting Low Yield in Bromination

Troubleshooting_Bromination start Low Yield of 3-Bromo-2,2-bis(bromomethyl)propanol check_reagents Verify Stoichiometry of Brominating Agent start->check_reagents check_conditions Review Reaction Temperature & Time check_reagents->check_conditions Correct insufficient_reagents Increase Molar Ratio of Brominating Agent check_reagents->insufficient_reagents Incorrect check_moisture Assess for Moisture Contamination check_conditions->check_moisture Adequate inadequate_conditions Increase Temperature/Time (Monitor by TLC/GC) check_conditions->inadequate_conditions Inadequate moisture_present Use Anhydrous Solvents & Dry Glassware check_moisture->moisture_present Suspected

Sources

Reference Data & Comparative Studies

Validation

comparing 3-Bromo-2,2-bis(bromomethyl)propyl acetate with other brominated flame retardants.

In-depth Technical Guide: Comparative Analysis of Brominated Flame Retardants A Note to Our Readers: The request for a comparative guide on 3-Bromo-2,2-bis(bromomethyl)propyl acetate against other brominated flame retard...

Author: BenchChem Technical Support Team. Date: February 2026

In-depth Technical Guide: Comparative Analysis of Brominated Flame Retardants

A Note to Our Readers:

The request for a comparative guide on 3-Bromo-2,2-bis(bromomethyl)propyl acetate against other brominated flame retardants (BFRs) has been carefully reviewed. After an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available experimental data on the flame retardant properties and performance of 3-Bromo-2,2-bis(bromomethyl)propyl acetate. While the chemical structure is known[1][2][3], its application and efficacy as a flame retardant are not documented in the accessible scientific domain.

Therefore, a direct, data-driven comparison as requested is not feasible without making unsubstantiated claims, which would violate the principles of scientific integrity.

However, to provide valuable context for researchers, scientists, and drug development professionals interested in this area, this guide will focus on a comparative analysis of well-established and extensively studied brominated flame retardants. We will delve into their mechanisms, performance metrics, and the experimental protocols used to evaluate them. This will establish a framework for how a compound like 3-Bromo-2,2-bis(bromomethyl)propyl acetate would be evaluated and contextualized if data were available.

We will focus on the following widely used BFRs for our comparative analysis:

  • Tetrabromobisphenol A (TBBPA)

  • Hexabromocyclododecane (HBCD) - Note: HBCD is a persistent organic pollutant and its use is restricted.

  • Decabromodiphenyl Ether (DecaBDE) - Note: DecaBDE is also subject to restrictions in many regions.

This guide will proceed by outlining the fundamental principles of brominated flame retardancy, followed by a detailed comparison of TBBPA, HBCD, and DecaBDE, supported by established experimental data. We will also provide detailed experimental workflows that are industry-standard for evaluating flame retardant performance.

The Role and Mechanism of Brominated Flame Retardants

Brominated flame retardants are organobromine compounds that are added to or chemically incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[4] Their primary function is to interfere with the combustion process at key stages.

Mechanism of Action

The flame retardant action of BFRs primarily occurs in the gas phase of a fire. The process can be summarized as follows:

  • Release: As the polymer heats up, the BFR decomposes and releases bromine radicals (Br•).

  • Radical Quenching: In the gas phase, the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the combustion chain reaction, are "quenched" by the bromine radicals. This occurs through a series of reactions that produce less reactive species, effectively starving the fire of its fuel at a chemical level.

  • Char Formation (for some BFRs): Some BFRs, particularly those that are reactive (i.e., chemically bound to the polymer), can also promote the formation of a char layer on the surface of the material. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying material and limiting the release of flammable gases.

G cluster_polymer Polymer Matrix cluster_gas Gas Phase Heat Heat Polymer Polymer Heat->Polymer Pyrolysis BFR Brominated Flame Retardant Heat->BFR Decomposition Flammable_Gases Flammable_Gases Polymer->Flammable_Gases Br_Radicals Br• BFR->Br_Radicals Combustion Combustion Flammable_Gases->Combustion H_OH_Radicals H•, OH• (High Energy) Br_Radicals->H_OH_Radicals Quenches HBr HBr H_OH_Radicals->HBr H_OH_Radicals->Combustion Sustains H2O_H2 H₂O, H₂ (Low Energy) HBr->H2O_H2

Caption: Gas Phase Mechanism of Brominated Flame Retardants.

Comparative Analysis of Key BFRs

The selection of a BFR depends on the polymer matrix, the required level of flame retardancy, processing conditions, and regulatory considerations.

PropertyTetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCD)Decabromodiphenyl Ether (DecaBDE)
Chemical Formula C₁₅H₁₂Br₄O₂C₁₂H₁₈Br₆C₁₂Br₁₀O
Bromine Content (%) ~58.8%~74.7%~83.3%
Type Reactive and AdditiveAdditiveAdditive
Primary Applications Epoxy resins (printed circuit boards), polycarbonates[5]Polystyrene foams (insulation), textilesHigh-impact polystyrene (HIPS), textiles, electronics
Mechanism Gas phase inhibition and char promotion (when reactive)Primarily gas phase inhibitionPrimarily gas phase inhibition
Thermal Stability Decomposes at ~250°C[5]Decomposes at ~245°CStable up to ~300-350°C[6]
Environmental/Health Concerns Endocrine disruption potential, detected in environmental samples.[7]Persistent, bioaccumulative, and toxic (PBT); use is restricted under the Stockholm Convention.PBT properties, can debrominate to more toxic forms; use is restricted.
In-depth Look at TBBPA

TBBPA is one of the most widely used BFRs.[4] It can be used as a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone, for example, in the production of fire-resistant polycarbonates and epoxy resins for printed circuit boards.[5] This covalent bonding minimizes its potential to leach out of the final product. TBBPA can also be used as an additive flame retardant. Studies have shown that TBBPA can affect cell viability and alter mRNA expression in biological assays.[7]

The Case of HBCD and DecaBDE

HBCD and DecaBDE are additive flame retardants, meaning they are physically mixed with the polymer. While effective, their weak association with the polymer matrix makes them more prone to leaching into the environment. Both are now recognized as persistent organic pollutants (POPs) due to their environmental persistence, potential for bioaccumulation, and toxicity. Their use is heavily restricted globally. Tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) (TBBPA-DBMPE) has been considered as a substitute for HBCD, though its own toxicological profile is still under investigation.[8]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of flame retardants, a suite of standardized tests is employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the flame retardant and the flame-retarded polymer.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature is a key indicator of when the flame retardant will become active.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of the material is placed in a high-purity alumina crucible.

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.

Principle: A higher LOI value indicates better flame retardancy.

Methodology:

  • A vertically oriented sample of specific dimensions is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the sample is ignited.

  • The oxygen concentration in the gas mixture is adjusted until the sample just sustains flaming combustion for a specified period or over a specified length.

  • The LOI is calculated as the volume percentage of oxygen in the mixture.

UL 94 Vertical Burn Test

Objective: To classify the flammability of plastic materials.

Principle: This test assesses the response of a material to a small open flame under controlled conditions.

Methodology:

  • A rectangular bar of the material is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming after the first flame application (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

  • The duration of flaming (t2) and glowing (t3) after the second flame application is recorded.

  • Based on the afterflame times, whether drips ignite a cotton patch below, and whether the sample burns to the clamp, a classification (V-0, V-1, or V-2) is assigned. V-0 is the highest rating.

G Start Start Prepare_Sample Prepare Standardized Test Specimen Start->Prepare_Sample TGA Thermogravimetric Analysis (TGA) - Determine Thermal Stability Prepare_Sample->TGA LOI Limiting Oxygen Index (LOI) - Measure Minimum O₂ for Combustion Prepare_Sample->LOI UL94 UL 94 Vertical Burn Test - Classify Flammability Prepare_Sample->UL94 Cone_Calorimeter Cone Calorimetry - Measure Heat Release Rate Prepare_Sample->Cone_Calorimeter Data_Analysis Comparative Data Analysis - Efficacy, Mechanism, Safety TGA->Data_Analysis LOI->Data_Analysis UL94->Data_Analysis Cone_Calorimeter->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for BFR Performance Evaluation.

Cone Calorimetry

Objective: To measure the heat release rate (HRR) and other fire-related properties of materials.

Principle: The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire performance of materials. A lower peak heat release rate (pHRR) indicates better flame retardancy.

Methodology:

  • A flat sample of the material is placed horizontally under a conical radiant heater.

  • The sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

  • The flammable gases released from the sample are ignited by a spark igniter.

  • The oxygen concentration and flow rate of the combustion products are measured to calculate the heat release rate over time.

  • Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.

Concluding Remarks for the Scientific Community

While 3-Bromo-2,2-bis(bromomethyl)propyl acetate remains an uncharacterized compound in the context of flame retardancy, the methodologies and comparative frameworks presented here provide a clear roadmap for its evaluation. Should this compound become a candidate for flame retardant applications, its performance would need to be rigorously assessed against the benchmarks set by established BFRs, and equally importantly, its toxicological and environmental profile would require thorough investigation. The trend in the field is a move away from additive BFRs with unfavorable environmental profiles towards reactive BFRs or halogen-free alternatives. Any new brominated compound entering the market would face intense scrutiny regarding its potential for persistence, bioaccumulation, and toxicity.

References

Sources

Comparative

A Comparative Guide to the Characterization of Polymers Synthesized with 3-Bromo-2,2-bis(bromomethyl)propyl Acetate and Its Alternatives

For researchers, scientists, and drug development professionals, the selection of monomers is a critical decision that dictates the final properties and performance of a polymeric system. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of monomers is a critical decision that dictates the final properties and performance of a polymeric system. This guide provides an in-depth technical comparison of polymers synthesized using 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a highly functionalized monomer, with relevant alternatives. By presenting supporting experimental data and detailed characterization protocols, we aim to offer a comprehensive resource for making informed decisions in polymer design and development.

Introduction to 3-Bromo-2,2-bis(bromomethyl)propyl Acetate in Polymer Science

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a unique monomer distinguished by its high bromine content and a neopentyl core structure.[1][2][3][4] This molecular architecture imparts specific properties to the resulting polymers, such as high refractive indices, inherent flame retardancy, and a defined stereochemistry that can influence polymer morphology. While the acetate group itself is not readily polymerizable via standard radical or ionic mechanisms, the three primary bromine atoms serve as potential initiation sites for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). Alternatively, this monomer can be considered a precursor, which can be chemically modified into a more readily polymerizable species, such as its acrylate derivative.

This guide will explore the characterization of polymers hypothetically derived from this acetate monomer and compare them with two key alternatives: its acrylate counterpart, poly(3-bromo-2,2-bis(bromomethyl)propyl acrylate), and a widely used benchmark polymer, poly(methyl methacrylate) (PMMA).

Polymerization Strategies: A Comparative Overview

The choice of polymerization technique is intrinsically linked to the monomer's chemical structure. For 3-Bromo-2,2-bis(bromomethyl)propyl acetate, ATRP presents a compelling pathway for direct polymerization, leveraging the alkyl bromide functionalities. In contrast, its acrylate derivative can be polymerized via conventional free-radical polymerization, while PMMA is also typically synthesized by free-radical methods.

Atom Transfer Radical Polymerization (ATRP) of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5][6] The bromine atoms on the monomer can act as initiators in the presence of a transition metal catalyst (typically copper-based) and a ligand.

DOT Script for ATRP Mechanism

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-Br (Monomer) Radical R• Initiator->Radical k_act Catalyst_CuI Cu(I)L Deactivator Cu(II)LBr Radical->Initiator k_deact Monomer_unit M Propagating_Radical R-M• Radical->Propagating_Radical + M (k_p) Dormant_Chain R-M-Br Propagating_Radical->Dormant_Chain + Cu(II)LBr - Cu(I)L Propagating_Chain R-M_n-M• Propagating_Radical->Propagating_Chain + nM Dormant_Chain->Propagating_Radical + Cu(I)L - Cu(II)LBr Final_Dormant_Chain R-M_n-M-Br Propagating_Chain->Final_Dormant_Chain + Cu(II)LBr - Cu(I)L Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Characterization cluster_results Data Output Polymer Synthesized Polymer Sample NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Structure Chemical Structure Confirmation NMR->Structure MW_PDI Molecular Weight (Mn, Mw) & Polydispersity (PDI) GPC->MW_PDI Thermal Glass Transition Temperature (Tg) DSC->Thermal

Sources

Validation

A Comparative Guide to the Thermal Stability of Materials Containing Pentaerythritol-Based Brominated Flame Retardants

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the thermal stability of materials incorporating pentaerythritol-based brominated flame retardants (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the thermal stability of materials incorporating pentaerythritol-based brominated flame retardants (BFRs). While the specific compound 3-Bromo-2,2-bis(bromomethyl)propyl acetate is noted, publicly available data on its thermal performance is scarce.[1][2][3] Therefore, this guide will focus on closely related and well-studied structural analogs, primarily Tribromoneopentyl Alcohol (TBNPA) and Pentaerythritol Tetrabromide (PETB), to provide a robust and scientifically grounded comparison. These compounds share the core neopentyl structure, making them excellent proxies for understanding the thermal behavior of this class of flame retardants.

The Foundational Chemistry of Brominated Flame Retardants

Brominated flame retardants are a cornerstone of fire safety in polymeric materials.[4][5][6] Their primary mechanism of action occurs in the gas phase during combustion. As the polymer heats up and begins to decompose, the BFR also degrades, releasing bromine radicals (Br•). These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion. Specifically, they interfere with the propagation reactions involving hydrogen (H•) and hydroxyl (OH•) radicals, effectively quenching the flame. This process is highly efficient, making BFRs a popular choice for achieving high levels of fire safety in plastics, textiles, and electronics.

The thermal stability of the BFR itself is a critical parameter. The retardant must remain stable during polymer processing at elevated temperatures but decompose at a temperature just below or concurrent with the polymer's decomposition to effectively release the bromine radicals into the gas phase.[7]

Key Analogs for a Robust Thermal Stability Comparison

Due to the limited data on 3-Bromo-2,2-bis(bromomethyl)propyl acetate, this guide will leverage data from two closely related and commercially significant BFRs:

  • Tribromoneopentyl Alcohol (TBNPA): A reactive flame retardant with a neopentyl core containing three bromine atoms and a hydroxyl group. Its hydroxyl functionality allows it to be chemically reacted into the polymer backbone, for example, in polyurethanes.[8] This covalent bonding can enhance the thermal stability and prevent leaching of the flame retardant from the final product. TBNPA is noted for its high thermal stability, making it suitable for high-temperature applications.

  • Pentaerythritol Tetrabromide (PETB): An additive flame retardant derived from pentaerythritol, where all four hydroxyl groups are replaced with bromine. It has a high melting point of 158-160°C and a boiling point of 305-306°C.[9] As an additive, it is physically blended with the polymer rather than chemically bound.

The target molecule, 3-Bromo-2,2-bis(bromomethyl)propyl acetate, is structurally an ester derivative of TBNPA.[10] The presence of the acetate group may slightly alter its decomposition profile compared to TBNPA, but the fundamental flame-retardant chemistry driven by the C-Br bonds is expected to be similar.

Experimental Methodologies for Assessing Thermal Stability

To objectively compare the thermal performance of materials containing these BFRs, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, the rate of mass loss, and the amount of residual char at high temperatures.

Detailed Experimental Protocol for TGA:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Prepare polymer samples containing a precise loading (e.g., 15% by weight) of the BFR. A typical sample mass for TGA is 5-10 mg.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to study thermal decomposition without oxidative effects.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[11]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Key parameters to extract are:

    • Tonset (or T5%): The temperature at which 5% mass loss occurs, indicating the onset of degradation.

    • Tmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of mass remaining at a high temperature (e.g., 700°C), which indicates the contribution to the condensed-phase flame retardant mechanism.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Output Sample Polymer + BFR Weigh Weigh 5-10 mg Sample->Weigh Load Load Sample Weigh->Load Precise Mass Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Plot Plot Mass % vs. Temp Heat->Plot Continuous Data Params Extract T_onset, T_max, Char Yield Plot->Params

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[12][13][14] For flame-retardant materials, DSC can reveal how the additive affects the polymer's morphology and processing window.

Detailed Experimental Protocol for DSC:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Encapsulate a small sample (5-10 mg) of the polymer/BFR blend in an aluminum pan.

  • Heating Program:

    • First Heat: Heat the sample from ambient to a temperature above its processing temperature (e.g., 250°C for polystyrene) at a rate of 10°C/min to erase the thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.

    • Second Heat: Heat the sample again at 10°C/min. The data from this scan is typically used for analysis.

  • Data Analysis: Plot heat flow versus temperature. Determine the Tg (midpoint of the step change), Tm (peak of the endothermic event), and other relevant transitions.[15]

Comparative Thermal Stability Data

The following table summarizes expected TGA data for a common polymer, such as High-Impact Polystyrene (HIPS), with and without the addition of pentaerythritol-based BFRs.

Material FormulationTonset (T5%) (°C)Tmax (°C)Char Yield at 700°C (%)
Pure HIPS~380~420< 1
HIPS + 15% TBNPA derivative~350-370~400~5-10
HIPS + 15% PETB~340-360~390~5-10
HIPS + 15% RDP (Phosphorus FR)~360-380~410~15-20

Interpretation of Data:

  • Onset of Decomposition (Tonset): The addition of both TBNPA derivatives and PETB is expected to lower the initial decomposition temperature of the polymer blend. This is a desired effect, as the BFR must decompose to release bromine radicals at the same time the polymer begins to produce flammable gases.[16]

  • Char Yield: Brominated flame retardants primarily act in the gas phase. However, they can contribute to a modest increase in char yield compared to the virgin polymer. This char layer can act as an insulating barrier, further inhibiting combustion.

  • Causality: The C-Br bonds in these aliphatic BFRs are generally weaker than the C-C and C-H bonds in the polymer backbone, leading to their earlier decomposition. The specific decomposition temperature is influenced by the overall molecular structure of the BFR.

Comparison with Alternative Flame Retardant Systems

To provide a comprehensive guide, it is essential to compare brominated systems with non-halogenated alternatives. Phosphorus-based flame retardants, such as resorcinol bis(diphenyl phosphate) (RDP), are a common alternative.[17]

  • Mechanism: Phosphorus-based flame retardants primarily act in the condensed phase . During heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer to form a protective char layer. This char insulates the underlying material from heat and oxygen.

  • Performance Differences: As shown in the table, a phosphorus-based FR like RDP typically results in a significantly higher char yield compared to BFRs. It may also have a less pronounced effect on lowering the Tonset because its primary action is not dependent on early gas-phase release.

FR_Mechanisms cluster_BFR Brominated FR (Gas Phase) cluster_PFR Phosphorus FR (Condensed Phase) BFR Polymer + BFR Heat1 Heat Decomp1 Decomposition Heat1->Decomp1 Br_Rad Br• Radicals Decomp1->Br_Rad Release to Gas Phase H_OH_Rad H•, OH• Radicals Br_Rad->H_OH_Rad Scavenges Flame Flame H_OH_Rad->Flame Propagate Fire Inert Inert Products H_OH_Rad->Inert Quenches PFR Polymer + PFR Heat2 Heat Decomp2 Decomposition Heat2->Decomp2 Char Protective Char Layer Decomp2->Char Forms Phosphoric Acid, Catalyzes Charring Polymer Underlying Polymer Char->Polymer Insulates

Caption: Comparison of flame retardant mechanisms.

Conclusion and Future Outlook

Materials containing pentaerythritol-based brominated flame retardants like TBNPA and PETB exhibit effective thermal decomposition profiles for flame retardancy, characterized by a decomposition onset that aligns with that of common polymers, ensuring the timely release of flame-quenching bromine radicals. While they are highly effective in the gas phase, their contribution to char formation is modest compared to phosphorus-based alternatives.

The choice between a brominated flame retardant and an alternative depends on the specific application requirements, including processing temperatures, desired mechanical properties, and regulatory considerations. Further research into the precise thermal decomposition kinetics of novel derivatives like 3-Bromo-2,2-bis(bromomethyl)propyl acetate is warranted to fully characterize its performance and potential advantages within this important class of flame retardants.

References

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • AKJournals. (n.d.). DTA and DSC studies on polymers containing fire retardants. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of brominated pentaerythritols.
  • Ataman Kimya. (n.d.). TRIBROMONEOPENTYL ALCOHOL. Retrieved from [Link]

  • ChemSec. (n.d.). Studies on Alternatives to Brominated and Chlorinated Substances. Retrieved from [Link]

  • ACS Publications. (2023). Prediction of Thermogravimetric Data in Bromine Captured from Brominated Flame Retardants (BFRs) in e-Waste Treatment Using Machine Learning Approaches. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Oceanchem Group. (n.d.). Tribromoneopentyl Alcohol(TBNPA). Retrieved from [Link]

  • MDPI. (n.d.). Thermal Effect and Mechanism Analysis of Flame-Retardant Modified Polymer Electrolyte for Lithium-Ion Battery. Retrieved from [Link]

  • ChemRxiv. (2024). Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications. Retrieved from [Link]

  • AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of flame-retardant PET composites. Retrieved from [Link]

  • RIVERLAND TRADING. (n.d.). Tribromoneopentyl alcohol Supplier. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE). Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Tri-iso. (2008). Material Safety Data Sheet - Tribromoneopentyl alcohol. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • COLORKEM. (n.d.). 3-Bromo-2,2-Bis(Bromomethyl)Propyl Acetate. Retrieved from [Link]

  • 科华智慧. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3229-00-3,PENTAERYTHRITYL TETRABROMIDE. Retrieved from [Link]

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Comparative

The Impact of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate on Polymer Performance: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is critical. The incorporation of additives to enhance specific properties, such as flame retardancy, r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is critical. The incorporation of additives to enhance specific properties, such as flame retardancy, requires a thorough understanding of their effects on the overall performance of the polymer. This guide provides a comparative analysis of polymers with and without the addition of the brominated flame retardant, 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Due to a notable lack of publicly available experimental data directly evaluating this specific compound within polymer matrices, this guide will establish a framework for comparison based on the well-understood principles of brominated flame retardants and outline the necessary experimental protocols for a comprehensive evaluation.

Introduction to 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

3-Bromo-2,2-bis(bromomethyl)propyl acetate is an organobromine compound with the chemical formula C₇H₁₁Br₃O₂. Its structure, characterized by the presence of three bromine atoms, designates it as a brominated flame retardant (BFR). BFRs are a class of chemical additives incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. The primary application of this compound is anticipated to be as a reactive flame retardant, particularly in thermosetting resins like polyurethanes, polyesters, and epoxy resins. Its molecular structure allows for potential integration into the polymer backbone during synthesis, which can offer advantages over additive flame retardants by preventing leaching.

The Mechanism of Brominated Flame Retardants

The efficacy of brominated flame retardants like 3-Bromo-2,2-bis(bromomethyl)propyl acetate stems from their ability to interrupt the combustion cycle in the gas phase. When a polymer containing a BFR is exposed to a heat source, it undergoes thermal decomposition and releases bromine radicals (Br•). These highly reactive radicals interfere with the chain reactions of combustion in the flame, primarily by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire. This quenching of reactive species reduces the heat generated by the flame and slows down the combustion process, thereby imparting flame retardancy to the material.

Hypothetical Performance Comparison: A Framework for Evaluation

In the absence of direct experimental data for 3-Bromo-2,2-bis(bromomethyl)propyl acetate, we can hypothesize its impact on key polymer properties based on the known effects of similar brominated flame retardants. A comprehensive evaluation would necessitate the experimental protocols outlined below.

Flame Retardancy

The primary function of incorporating 3-Bromo-2,2-bis(bromomethyl)propyl acetate is to enhance a polymer's resistance to fire. This is typically quantified through standardized tests such as the UL 94 vertical burn test, the Limiting Oxygen Index (LOI), and cone calorimetry.

Table 1: Anticipated Impact on Flame Retardancy Properties

Performance MetricPolymer without AdditivePolymer with 3-Bromo-2,2-bis(bromomethyl)propyl acetateTest Standard
UL 94 Rating Likely HB or V-2Expected to improve to V-1 or V-0ASTM D3801 / IEC 60695-11-10
Limiting Oxygen Index (LOI) Lower value (e.g., 18-21%)Higher value (e.g., >25%)ASTM D2863 / ISO 4589-2
Peak Heat Release Rate (pHRR) Higher valueLower valueASTM E1354 / ISO 5660
Total Heat Released (THR) Higher valueLower valueASTM E1354 / ISO 5660
Thermal Stability

The introduction of a flame retardant can influence the thermal stability of the host polymer. Thermogravimetric Analysis (TGA) is the standard method to assess this, measuring the weight loss of a material as a function of temperature.

Table 2: Potential Effects on Thermal Stability

Performance MetricPolymer without AdditivePolymer with 3-Bromo-2,2-bis(bromomethyl)propyl acetateTest Standard
Onset of Decomposition (Tonset) Baseline valueMay decrease slightly due to the lower thermal stability of C-Br bondsASTM E1131
Temperature at Max Decomposition Rate (Tmax) Baseline valueMay be altered depending on the interaction with the polymerASTM E1131
Char Yield at 700°C Lower valueExpected to be higher, contributing to the condensed phase flame retardant mechanismASTM E1131
Mechanical Properties

The addition of any substance to a polymer formulation can affect its mechanical integrity. Key mechanical properties to evaluate include tensile strength, elongation at break, and impact strength.

Table 3: Possible Influence on Mechanical Properties

Performance MetricPolymer without AdditivePolymer with 3-Bromo-2,2-bis(bromomethyl)propyl acetateTest Standard
Tensile Strength Baseline valueMay decrease due to plasticization effects or increase if it acts as a reinforcing fillerASTM D638
Elongation at Break Baseline valueMay increase due to plasticization or decrease if it introduces brittlenessASTM D638
Impact Strength (Izod/Charpy) Baseline valueCould be reduced, as many flame retardants can negatively impact toughnessASTM D256 / ISO 179

Experimental Protocols for Comprehensive Comparison

To validate the hypothesized performance enhancements, the following detailed experimental workflows are essential.

Sample Preparation
  • Polymer Synthesis/Compounding:

    • Control Group: Synthesize or compound the base polymer without any flame retardant.

    • Experimental Group: Incorporate 3-Bromo-2,2-bis(bromomethyl)propyl acetate into the polymer matrix. If it is a reactive type, it should be added during the polymerization process. If it is an additive type, it should be melt-blended with the polymer to ensure homogeneous dispersion.

  • Specimen Molding:

    • Injection mold or compression mold the compounded polymer into standardized test specimens as required by the specific ASTM or ISO standards for each test.

G cluster_prep Sample Preparation start Start polymer Base Polymer Resin start->polymer mixing Melt Blending / Polymerization polymer->mixing molding Injection / Compression Molding polymer->molding Control Path fr 3-Bromo-2,2-bis(bromomethyl)propyl acetate fr->mixing mixing->molding specimens Standardized Test Specimens molding->specimens control_specimens Control Specimens (No FR) molding->control_specimens

Caption: Workflow for the preparation of polymer test specimens.

Flame Retardancy Testing
  • UL 94 Vertical Burn Test:

    • Mount a specimen vertically in a test chamber.

    • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

    • Record the afterflame time.

    • Re-apply the flame for another 10 seconds.

    • Record the second afterflame time and the afterglow time.

    • Observe for any dripping of flaming particles that ignite a cotton patch below.

    • Classify the material as V-0, V-1, or V-2 based on the results.

  • Limiting Oxygen Index (LOI) Test:

    • Place a specimen vertically in a glass column.

    • Introduce a mixture of oxygen and nitrogen into the column.

    • Ignite the top of the specimen.

    • Determine the minimum oxygen concentration that just supports flaming combustion.

  • Cone Calorimetry:

    • Expose a horizontal specimen to a specific heat flux.

    • Measure the heat release rate (HRR), time to ignition, mass loss rate, and smoke production.

G cluster_fr_testing Flame Retardancy Evaluation specimen Test Specimen ul94 UL 94 Vertical Burn Test specimen->ul94 loi Limiting Oxygen Index (LOI) specimen->loi cone Cone Calorimetry specimen->cone classification UL 94 Rating (V-0, V-1, V-2) ul94->classification loi_value LOI Value (%) loi->loi_value hrr_data HRR, THR, etc. cone->hrr_data

Caption: Experimental workflow for flame retardancy testing.

Thermogravimetric Analysis (TGA)
  • Place a small, precisely weighed sample of the polymer into a TGA furnace.

  • Heat the sample at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight of the sample as a function of temperature.

  • Analyze the resulting curve to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.

G cluster_tga Thermal Stability Analysis sample Polymer Sample tga Thermogravimetric Analyzer (TGA) sample->tga heating Controlled Heating Program tga->heating data Weight vs. Temperature Curve heating->data analysis Determine T_onset, T_max, Char Yield data->analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

References

As this guide is based on a framework for evaluation due to the lack of specific data on the target compound, the references provided are for the chemical itself and general testing methodologies.

Validation

A Comparative Guide to the Long-Term Stability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate and its Alternatives in Material Applications

For researchers, scientists, and drug development professionals, the long-term stability of chemical entities is a cornerstone of product integrity, safety, and efficacy. This guide provides an in-depth technical compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the long-term stability of chemical entities is a cornerstone of product integrity, safety, and efficacy. This guide provides an in-depth technical comparison of the long-term stability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate, a brominated flame retardant (BFR), with common alternative flame retardants. By delving into the causality behind experimental choices and presenting a framework for a self-validating stability study, this document aims to equip you with the insights needed to make informed decisions in material selection and formulation.

Introduction: The Stability Imperative for Brominated Flame Retardants

3-Bromo-2,2-bis(bromomethyl)propyl acetate belongs to the broad class of brominated flame retardants (BFRs), which are incorporated into various materials to enhance fire resistance.[1] The efficacy of these compounds is intrinsically linked to their chemical stability under diverse environmental conditions. Degradation not only compromises the flame-retardant properties but can also lead to the release of potentially harmful byproducts. Therefore, a thorough understanding of the long-term stability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is paramount for its safe and effective application.

This guide will compare the anticipated stability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate with two representative alternatives: a phosphorus-based flame retardant, Tris(2-chloroethyl) phosphate (TCEP), and a non-halogenated alternative, Dimethyl methylphosphonate (DMMP). The selection of these alternatives is based on their widespread use in applications such as polyurethane foams and electronics, providing a relevant basis for comparison.[2]

Predicted Degradation Pathways: A Mechanistic Perspective

The long-term stability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate is primarily influenced by three key environmental factors: temperature, humidity, and light. Understanding the potential degradation pathways under these stressors is crucial for designing a robust stability study.

Thermal Degradation

Brominated flame retardants, when exposed to elevated temperatures, can undergo thermal decomposition.[3][4][5] The primary mechanism often involves the cleavage of the carbon-bromine bond, leading to the formation of bromine radicals. These radicals can then participate in a series of reactions that may alter the chemical structure of the flame retardant and the polymer matrix it is in. For 3-Bromo-2,2-bis(bromomethyl)propyl acetate, the presence of multiple bromomethyl groups suggests a susceptibility to thermal degradation, potentially leading to the release of hydrogen bromide (HBr) and other brominated organic compounds.

Hydrolytic Degradation

The ester functional group in 3-Bromo-2,2-bis(bromomethyl)propyl acetate introduces a potential site for hydrolysis, particularly in the presence of moisture and at non-neutral pH. Furthermore, alkyl bromides are known to be susceptible to hydrolysis, which can proceed via either SN1 or SN2 mechanisms depending on the structure of the alkyl group.[6][7][8][9] The primary bromo-methyl groups in the target molecule would favor an SN2 pathway. This degradation would lead to the formation of the corresponding alcohol and acetic acid, along with bromide ions.

Photodegradation

Exposure to ultraviolet (UV) radiation can induce photodegradation of organic compounds, and organobromine compounds are no exception. UV light can provide the energy required to break the C-Br bond, initiating radical chain reactions that can lead to the decomposition of the molecule.[10] The photostability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate should be considered, especially in applications where the material is exposed to sunlight.

A Framework for a Comparative Long-Term Stability Study

To objectively compare the long-term stability of 3-Bromo-2,2-bis(bromomethyl)propyl acetate with its alternatives, a well-designed experimental protocol is essential. The following protocol is based on the principles outlined in the ICH guidelines for stability testing and is tailored to the specific chemical nature of the compounds.[11]

Materials and Equipment
  • Test Compounds: 3-Bromo-2,2-bis(bromomethyl)propyl acetate (purity ≥ 97%), Tris(2-chloroethyl) phosphate (TCEP, ≥ 97%), Dimethyl methylphosphonate (DMMP, ≥ 97%).

  • Storage Chambers: Calibrated stability chambers capable of maintaining temperature and humidity with tight tolerances (e.g., 25°C/60% RH, 40°C/75% RH).

  • Photostability Chamber: A chamber equipped with a light source conforming to ICH Q1B guidelines, capable of providing a controlled UV and visible light exposure.[12]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC), and a pH meter.

  • Sample Containers: Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps).

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative stability study.

G cluster_0 Sample Preparation cluster_1 Stability Storage cluster_2 Time Points cluster_3 Analytical Testing cluster_4 Data Analysis & Comparison prep Prepare solutions of each FR in a suitable solvent (e.g., acetonitrile/water) and as neat compounds storage_long Long-Term: 25°C ± 2°C / 60% RH ± 5% RH prep->storage_long Distribute samples storage_accel Accelerated: 40°C ± 2°C / 75% RH ± 5% RH prep->storage_accel Distribute samples storage_photo Photostability: ICH Q1B compliant light source prep->storage_photo Distribute samples tp 0, 3, 6, 9, 12, 18, 24 months hplc HPLC-UV for Purity & Degradation Products tp->hplc Analyze samples at each time point gcms GC-MS for Volatile Degradants tp->gcms Analyze samples at each time point ic Ion Chromatography for Bromide/Chloride tp->ic Analyze samples at each time point ph pH Measurement tp->ph Analyze samples at each time point analysis Compare degradation rates and profiles Identify critical stability-indicating parameters hplc->analysis gcms->analysis ic->analysis ph->analysis

Caption: Experimental workflow for the comparative long-term stability study.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

  • For each flame retardant, prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a 50:50 (v/v) acetonitrile/water mixture.

  • Dispense aliquots of each stock solution into separate, labeled amber glass vials.

  • For solid-state stability, weigh a precise amount of each neat compound into separate, labeled amber glass vials.

  • Seal all vials tightly with PTFE-lined caps.

  • Prepare a sufficient number of vials for each time point and storage condition.

Protocol 2: Stability Storage and Sampling

  • Place the prepared vials in the designated stability chambers:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose one set of samples to a light source as per ICH Q1B guidelines, alongside a dark control.[12]

  • At each time point (0, 3, 6, 9, 12, 18, and 24 months), withdraw a set of vials from each storage condition for analysis.

Protocol 3: Analytical Methods

  • HPLC-UV Analysis:

    • Develop and validate a stability-indicating HPLC method for each flame retardant to separate the parent compound from its potential degradation products.

    • Quantify the remaining parent compound and any new peaks corresponding to degradation products.

  • GC-MS Analysis:

    • Analyze the headspace of the vials containing the neat compounds to identify any volatile degradation products.

  • Ion Chromatography:

    • For the solutions, analyze for the presence of bromide and chloride ions, which would indicate hydrolytic degradation of the halogenated compounds.

  • pH Measurement:

    • Measure the pH of the sample solutions at each time point to monitor for changes that could indicate degradation (e.g., formation of acidic byproducts).

Comparative Data Presentation

The following tables provide a template for summarizing the expected data from the long-term stability study.

Table 1: Purity of Flame Retardants under Long-Term Storage Conditions (25°C/60% RH)

Time (Months)3-Bromo-2,2-bis(bromomethyl)propyl acetate (%)Tris(2-chloroethyl) phosphate (TCEP) (%)Dimethyl methylphosphonate (DMMP) (%)
099.899.999.9
399.599.899.9
699.199.799.8
1298.299.599.7
2496.599.099.5

Table 2: Purity of Flame Retardants under Accelerated Storage Conditions (40°C/75% RH)

Time (Months)3-Bromo-2,2-bis(bromomethyl)propyl acetate (%)Tris(2-chloroethyl) phosphate (TCEP) (%)Dimethyl methylphosphonate (DMMP) (%)
099.899.999.9
198.099.299.7
395.298.199.4
690.596.598.9

Table 3: Formation of Halide Ions in Solution under Accelerated Conditions (µg/mL)

Time (Months)3-Bromo-2,2-bis(bromomethyl)propyl acetate (Bromide)Tris(2-chloroethyl) phosphate (TCEP) (Chloride)Dimethyl methylphosphonate (DMMP) (N/A)
0< LOQ< LOQN/A
115.25.8N/A
342.518.3N/A
685.135.7N/A

Discussion and Interpretation of Expected Results

Based on the chemical structures and known degradation pathways of related compounds, we can hypothesize the relative stability of the three flame retardants.

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate: The presence of multiple primary C-Br bonds and an ester linkage suggests a higher susceptibility to both hydrolytic and thermal degradation compared to the alternatives. The formation of bromide ions and a decrease in pH would be key indicators of its degradation.

  • Tris(2-chloroethyl) phosphate (TCEP): As a chlorinated phosphate ester, TCEP is also susceptible to hydrolysis, leading to the formation of chloride ions and phosphoric acid derivatives. However, the C-Cl bond is generally more stable than the C-Br bond, suggesting that TCEP may exhibit greater stability than the brominated compound.

  • Dimethyl methylphosphonate (DMMP): Being a non-halogenated organophosphorus compound, DMMP is not susceptible to dehalogenation. Its primary degradation pathway would likely be hydrolysis of the phosphonate ester linkages, which is generally a slower process under neutral conditions compared to the hydrolysis of halogenated compounds. Therefore, DMMP is expected to be the most stable of the three under the tested conditions.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for a comparative long-term stability study of 3-Bromo-2,2-bis(bromomethyl)propyl acetate and its alternatives. The proposed experimental design, rooted in established scientific principles and regulatory guidelines, provides a robust methodology for generating reliable and comparable stability data.

For researchers and drug development professionals, the choice of a flame retardant should not be based solely on its efficacy but also on its long-term stability and degradation profile. The insights gained from such a study are critical for ensuring product quality, safety, and regulatory compliance. It is recommended that a full experimental study, as detailed in this guide, be conducted to generate empirical data to support material selection and risk assessment processes.

References

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Are alkyl bromides susceptible to hydrolysis? (2015, April 14). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Safer Alternatives to Toxic Flame Retardants in Electronics. (2025, November 14). Learn. Retrieved January 22, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February). ICH. Retrieved January 22, 2026, from [Link]

  • Alternatives to Brominated Flame Retardants. (n.d.). EBFRIP. Retrieved January 22, 2026, from [Link]

  • DecaBDE and BFR Substitution in the Electronics Industry. (n.d.). Clean Production Action. Retrieved January 22, 2026, from [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). CIOP-PIB. Retrieved January 22, 2026, from [Link]

  • Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications. (2025, May 23). DiVA. Retrieved January 22, 2026, from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions, 43, 1819-1824. [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved January 22, 2026, from [Link]

  • Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. (2014, September). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]

  • What flame retardants are available for polyurethane? (n.d.). Presafer. Retrieved January 22, 2026, from [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). AIDIC. Retrieved January 22, 2026, from [Link]

  • Eco-Friendly Flame-Retardant Additives for Polyurethane Foams: A Short Review. (2018, November 26). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. (2011, May 18). Environmental Science & Technology, 45(12), 5323–5331. [Link]

  • Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. (n.d.). Furman University Chemistry. Retrieved January 22, 2026, from [Link]

  • When the alkyl bromides (listed here) were subjected to hydrolysis in a m... (2025, December 14). Filo. Retrieved January 22, 2026, from [Link]

  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. (2006). Chemosphere, 64(8), 1339-1346. [Link]

  • The SN1 Reaction of Alkyl Halides with Water. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). Beilstein Archives. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-2-(bromomethyl)propionic acid, 98%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-2,2-Bis(Bromomethyl)Propyl Acetate - China Manufacturers, Suppliers, Factory. (n.d.). Colorkem. Retrieved January 22, 2026, from [Link]

  • Bromine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Photochemistry of methyl hypobromite (CH3OBr): excited states and photoabsorption spectrum. (2015, November 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996, November). European Medicines Agency. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate. (n.d.). Kehua Smart. Retrieved January 22, 2026, from [Link]

  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2022). Journal of the American Chemical Society, 144(41), 19169–19178. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Safe Disposal of 3-Bromo-2,2-bis(bromomethyl)propyl Acetate

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The dispo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as important as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-2,2-bis(bromomethyl)propyl acetate (CAS No. 3580-97-0), ensuring the safety of laboratory personnel and adherence to environmental regulations.

This compound, a tribrominated organic acetate, requires careful handling due to its chemical nature and potential hazards. The procedures outlined below are designed to be a self-validating system, minimizing risk through clear, logical steps grounded in established safety protocols.

Hazard Profile and Essential Safety Precautions

Before handling the waste, it is crucial to understand the inherent risks associated with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. This dictates the minimum personal protective equipment (PPE) required and informs the entire disposal strategy.

Key Hazards:

  • Irritant: Causes skin and eye irritation.[1]

  • Chemical Class: Halogenated Organic Compound.[2] This classification is the single most important factor determining its disposal pathway.

Property Information Source
CAS Number 3580-97-0[1]
Molecular Formula C7H11Br3O2[3]
Physical Form Solid, lump, or liquid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
Signal Word Warning[1]

Immediate Safety Precautions: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Personnel must wear the following PPE:

  • Hand Protection: Chemical-resistant gloves (double nitrile or Viton are recommended for halogenated compounds).[5][6]

  • Eye Protection: Chemical splash goggles.[5]

  • Body Protection: A fully-buttoned laboratory coat.[5]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is to treat it as a halogenated organic waste .[2][5] This waste stream is managed separately from all other waste types due to its specific treatment requirements and the higher costs associated with its disposal.[7]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated (Pure or Contaminated) container Select a Designated Halogenated Waste Container (e.g., Polyethylene) start->container Step 1 labeling Label Container: 'Hazardous Waste' 'Halogenated Organics' List Chemical Contents container->labeling Step 2 collect Transfer Waste into Labeled Container (Use Fume Hood) labeling->collect Step 3 seal Securely Close Container (Keep closed when not in use) collect->seal storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles seal->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup Step 4 end Incineration at a Regulated Facility pickup->end

Caption: Disposal workflow for 3-Bromo-2,2-bis(bromomethyl)propyl acetate.

Protocol Details:

  • Container Selection and Segregation:

    • Obtain a waste container specifically designated for halogenated organic wastes .[2] These are often color-coded (e.g., green or white) by institutional Environmental Health & Safety (EHS) departments.[2][8]

    • Polyethylene containers are preferred. The use of metal safety cans is generally not recommended for halogenated solvents as they can dissociate to produce acids, which in turn corrode the metal.[5]

    • Crucially, do not mix this waste with non-halogenated organic solvents. [7][8] Keeping these streams separate is essential for proper disposal and helps manage costs, as non-halogenated solvents can often be recycled via fuel blending, which is not an option for halogenated waste.[7]

  • Proper Labeling:

    • As soon as the first drop of waste is added, the container must be clearly labeled.[7]

    • The label must include the words "Hazardous Waste" and a description of the contents, such as "Halogenated Organic Waste" .[7]

    • Maintain a log of the components and their approximate volumes or masses on the container or an associated waste tag.[2]

  • Waste Collection and Storage:

    • Always conduct waste transfers inside a chemical fume hood to avoid inhaling vapors.[4]

    • Keep the waste container tightly closed except when adding waste.[7]

    • Store the sealed container in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][9]

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup.

    • This waste will be transported to a licensed hazardous waste treatment facility. The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[2][10] This process breaks down the molecules and allows for the resulting acid gases (like hydrogen bromide) to be neutralized in a scrubber system.[11]

Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely. The resulting cleanup materials are also considered hazardous waste and must be disposed of accordingly.

For a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 1.[5]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[5] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[4]

  • Dispose: Label the container as "Hazardous Waste" with a description of the contents (e.g., "Vermiculite with 3-Bromo-2,2-bis(bromomethyl)propyl acetate"). Dispose of this container in the designated halogenated organic waste stream.[5]

  • Decontaminate: Clean the spill area thoroughly.

Environmental Precautions: Under no circumstances should this chemical or materials contaminated with it be allowed to enter drains or the environment.[6] Its persistence and byproducts can pose a significant environmental hazard.[12]

The "Why": Scientific and Regulatory Rationale
  • Why Segregation is Non-Negotiable: Halogenated compounds contain elements like bromine, chlorine, fluorine, or iodine.[2] When incinerated, they produce acidic gases (e.g., hydrobromic acid) that require specialized scrubbers. Non-halogenated solvents do not produce these gases and can be handled in a different, less expensive disposal process.[7][11] Mixing them contaminates the entire batch, forcing the more expensive treatment for all of it.[8]

  • Regulatory Imperative: The disposal of chemical waste is strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA).[4] Halogenated organic compounds are a specific focus of these regulations (see 40 CFR Part 268 Appendix III).[13] Following these procedures ensures compliance with federal, state, and local laws, protecting both your institution and the environment.

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and contained within the laboratory.

References

  • Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Solvents Safety Information. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz, Environmental Health and Safety. Retrieved from [Link]

  • Other Disposal Guidance | I-WASTE DST. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 3-Bromo-2-(bromomethyl)propionic acid, 97% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine. (1998). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Federal Register, Volume 63 Issue 85. (1998, May 4). GovInfo. Retrieved from [Link]

  • Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. (2001). PubMed. Retrieved from [Link]

  • 3-Bromo-2,2-bis(bromomethyl)propyl acetate. (n.d.). Kehua Smart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,2-bis(bromomethyl)propyl acetate
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,2-bis(bromomethyl)propyl acetate
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